Ecgonine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
876657-17-9 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5-,6+,7-,8+/m0/s1 |
InChI Key |
PHMBVCPLDPDESM-FKSUSPILSA-N |
SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
Related CAS |
5796-31-6 (hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
The Ecgonine Biosynthesis Pathway in Erythroxylum coca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a tropane (B1204802) alkaloid with significant pharmacological and societal impact, is primarily biosynthesized in the leaves of Erythroxylum coca. The elucidation of its biosynthetic pathway has been a long-standing scientific endeavor, culminating in the recent identification of all key enzymatic steps. This technical guide provides an in-depth overview of the ecgonine biosynthesis pathway, the core scaffold of cocaine. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery responsible for the production of this notable alkaloid. This document details the enzymatic reactions, intermediates, quantitative data on enzyme kinetics and metabolite concentrations, and the underlying gene expression patterns. Furthermore, it provides detailed experimental protocols for the key analytical techniques used to study this pathway.
The Core Biosynthetic Pathway
The biosynthesis of this compound begins with the primary metabolite L-ornithine and proceeds through a series of enzymatic modifications to form the characteristic bicyclic tropane ring system. The pathway involves a unique convergence of polyamine metabolism, polyketide synthesis, and specific oxidative and reductive steps. The complete pathway, from L-ornithine to methylthis compound, is illustrated below.
Quantitative Data
Enzyme Kinetic Parameters
The catalytic efficiency of the enzymes in the this compound biosynthesis pathway is critical for understanding the metabolic flux and potential bottlenecks. While kinetic data for all enzymes are not yet fully available, the key decarboxylation and final acylation steps have been characterized.
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Ornithine Decarboxylase (ODC) | L-Ornithine | 150 ± 20 | 1.1 ± 0.1 | 7333 | [1] |
| Cocaine Synthase (EcCS) | Methylthis compound | 369 ± 26 | 9.7 ± 0.24 | 26,000 | [2] |
| Benzoyl-CoA | 93 ± 7 | 7.6 ± 0.17 | 82,000 | [2] | |
| Cinnamoyl-CoA | 103 ± 8 | 46 ± 0.02 | 450,000 | [2] | |
| EcBAHD8 (related acyltransferase) | Methylthis compound | 840 ± 64 | 0.02 ± 0.005 | - | [2] |
| Benzoyl-CoA | 6.9 ± 0.81 | 0.02 ± 0.004 | 2,900 | [2] |
Note: Further research is required to determine the kinetic parameters for Arginine Decarboxylase (ADC), Spermidine Synthase/N-methyltransferase (SPDS/SPMT), Amine Oxidases (AOF1, AOC1/2), 3-Oxoglutarate Synthase (OGAS), EnCYP81AN15, EnMT4, and Methylecgonone Reductase (EcMecgoR) in Erythroxylum coca.
Metabolite Concentrations in Erythroxylum coca Tissues
The accumulation of cocaine and its precursors varies across different tissues and developmental stages of the E. coca plant, with the highest concentrations typically found in young, developing leaves.[3]
| Metabolite | Tissue | Concentration (nmol/mg DW) | Reference(s) |
| Cocaine | Buds/Rolled Leaves (L1) | ~30-35 | [3] |
| Young Expanded Leaves (L2) | ~20-25 | [3] | |
| Mature Leaves (L3) | ~10-15 | [3] | |
| Stems | <5 | [3] | |
| Roots | Not detected | [3] | |
| Cinnamoylcocaine | Buds/Rolled Leaves (L1) | ~10-15 | [3] |
| Young Expanded Leaves (L2) | ~5-10 | [3] | |
| Mature Leaves (L3) | <5 | [3] | |
| Methylthis compound | Young Leaves | Present, but not quantified in this study | [3] |
| Putrescine | Buds, L1, L2, L3 Leaves | Present, but not quantified in this study | [2] |
| Spermidine | Buds, L1, L2, L3 Leaves | Present, but not quantified in this study | [2] |
| N-Methylspermidine | Buds, L1, L2, L3 Leaves | Present, but not quantified in this study | [2] |
Note: Quantitative data for early-stage intermediates such as MPOA and ecgonone in planta are currently limited due to their low abundance and transient nature.
Gene Expression Levels
Transcriptomic analyses have revealed that the genes encoding the enzymes of the this compound biosynthesis pathway are most highly expressed in the buds and young leaves of E. coca, which correlates with the sites of highest alkaloid accumulation.[2][3] While a comprehensive table of FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values requires extensive bioinformatic analysis of raw sequencing data, published studies have presented this data graphically, often as heatmaps, demonstrating the coordinated up-regulation of these genes in actively growing tissues.[2]
| Gene | Encoded Enzyme | Expression Pattern | Reference(s) |
| EcODC | Ornithine Decarboxylase | Highest in buds and rolled leaves | [3] |
| EcADC | Arginine Decarboxylase | Highest in buds and rolled leaves | [3] |
| EcSPDS/SPMT | Spermidine Synthase/N-methyltransferase | Upregulated in buds, L1 and L2 leaves | [2] |
| EcAOF1 | Flavin-dependent Amine Oxidase | Co-expressed with other pathway genes | [2] |
| EcAOC1/2 | Copper-dependent Amine Oxidase | Co-expressed with other pathway genes | [2] |
| EcOGAS | 3-Oxoglutarate Synthase | Co-expressed with other pathway genes | [2] |
| EnCYP81AN15 | Ecgonone Synthase | Highest in buds and young leaves | [2] |
| EnMT4 | Ecgonone Methyltransferase | Highest in buds and young leaves | [2] |
| EcMecgoR | Methylecgonone Reductase | Highest in young, expanding leaves | [2] |
| EnCS | Cocaine Synthase | Highest in young leaves | [2] |
Experimental Protocols
Quantification of Tropane Alkaloids by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of tropane alkaloids from E. coca leaf tissue.
Methodology:
-
Sample Preparation:
-
Harvest fresh E. coca leaf tissue at the desired developmental stage.
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Lyophilize the frozen tissue until completely dry.
-
Grind the dried tissue to a fine, homogeneous powder using a mortar and pestle or a ball mill.
-
Accurately weigh approximately 50 mg of the dried powder into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water with a suitable internal standard) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the alkaloids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Use specific precursor-to-product ion transitions for each target alkaloid.
-
-
Quantification:
-
Prepare a standard curve using authentic standards of the target alkaloids.
-
Calculate the concentration of each alkaloid in the sample by comparing its peak area to the standard curve.
-
-
Recombinant Enzyme Expression and in vitro Assay for Cocaine Synthase (EnCS)
This protocol outlines the expression of recombinant cocaine synthase and a subsequent assay to determine its activity.
Methodology:
-
Recombinant Protein Expression and Purification:
-
Synthesize the codon-optimized coding sequence of EnCS and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast) with an affinity tag (e.g., 6x-His).
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
-
Harvest the cells by centrifugation and lyse them by sonication or enzymatic digestion.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verify the purity and concentration of the purified protein using SDS-PAGE and a protein assay (e.g., Bradford).
-
-
In vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM Methylthis compound
-
0.5 mM Benzoyl-CoA
-
-
Pre-warm the reaction mixture to 30°C.
-
Initiate the reaction by adding a known amount of purified EnCS protein.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to pellet any precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 to detect and quantify the formation of cocaine.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.
-
Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol describes the quantification of the transcript levels of this compound biosynthesis genes in different E. coca tissues.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from various E. coca tissues (e.g., buds, leaves at different developmental stages, stems, roots) using a plant RNA purification kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers specific to the target genes (EcODC, EnCS, etc.) and one or more stably expressed reference genes (e.g., Ec10131, TPB1).
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 400 nM each)
-
Diluted cDNA template
-
-
Perform the qRT-PCR using a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 1 min
-
-
-
Perform a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
-
Conclusion
The complete elucidation of the this compound biosynthesis pathway in Erythroxylum coca represents a significant advancement in our understanding of plant specialized metabolism. This technical guide has provided a comprehensive overview of the pathway, including the key enzymes, intermediates, and available quantitative data. The detailed experimental protocols offer a practical resource for researchers aiming to study this pathway further. Future research will likely focus on the detailed kinetic characterization of all enzymes, the regulatory mechanisms governing the pathway, and the potential for metabolic engineering to produce novel tropane alkaloids with therapeutic applications.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Ecgonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecgonine, a tropane (B1204802) alkaloid naturally occurring in coca leaves, serves as a crucial precursor and metabolite of cocaine. Its unique chemical structure, featuring a bicyclic nitrogen-containing ring with both a hydroxyl and a carboxyl functional group, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its hydrochloride salt, and its methyl ester. Detailed experimental protocols for the determination of key properties and characterization are presented, alongside visualizations of its metabolic and biosynthetic pathways. This document is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound and its common derivatives are summarized below. These properties are critical for understanding its behavior in biological systems and for the development of analytical methods.
Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative properties of this compound, this compound hydrochloride, and this compound methyl ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |
| Molar Mass | 185.223 g·mol⁻¹ | [1] |
| Melting Point | 198–199 °C (hydrate)[1], 205 °C[4][5] | [1][4][5] |
| Boiling Point | 376.3 °C at 760 mmHg (Predicted) | [6] |
| Water Solubility | 178 mg/mL[5], 1050 g/L (Predicted)[5] | [5] |
| logP (Octanol/Water) | -0.69 (ALOGPS)[5], -3.1 (ChemAxon)[5], -0.085 (Crippen)[2] | [2][5] |
| pKa (Strongest Acidic) | 3.48 (ChemAxon)[5] | [5] |
| pKa (Strongest Basic) | 9.69 (ChemAxon)[5] | [5] |
| Appearance | Triboluminescent, monoclinic prisms from alcohol[3] | [3] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ · HCl | [3][7] |
| Molar Mass | 221.68 g·mol⁻¹ | [3] |
| Melting Point | 246 °C | [3][6] |
| Solubility | Soluble in water; slightly in alcohol[3]. DMSO: 2 mg/mL; PBS (pH 7.2): 10 mg/mL[7]. | [3][7] |
| Appearance | Triclinic plates from water[3] | [3] |
Table 3: Physicochemical Properties of this compound Methyl Ester
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₃ | [8][9] |
| Molar Mass | 199.250 g·mol⁻¹ | [9] |
| pKa (Strongest Acidic) | 14.6 (ChemAxon)[10] | [10] |
| pKa (Strongest Basic) | 9.04 (ChemAxon)[10] | [10] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the isolation, characterization, and quantification of this compound.
Isolation of this compound by Hydrolysis of Cocaine
This compound is typically obtained by the hydrolysis of cocaine.[1] This procedure can be performed using either acidic or alkaline conditions.
-
Principle: The ester linkages in the cocaine molecule are cleaved by hydrolysis to yield this compound, benzoic acid, and methanol.
-
Procedure (Alkaline Hydrolysis):
-
Dissolve cocaine in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture under reflux for a specified period to ensure complete hydrolysis.
-
After cooling, acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the benzoic acid.
-
Filter the mixture to remove the benzoic acid precipitate.
-
The aqueous filtrate containing this compound can then be further purified, for example, by recrystallization. A streamlined hydrolysis procedure for the analysis of cocaine in wastewater samples involves adding NaOH to a concentration of 0.025 M and incubating at 55 °C for two hours, which quantitatively converts cocaine and its principal metabolites to this compound, anhydrothis compound, and northis compound[11][12].
-
Determination of Melting Point
The melting point is a crucial physical property for the identification and purity assessment of a crystalline solid.
-
Principle: The temperature at which a solid transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range.
-
Procedure (Capillary Method):
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[2][3][6]
-
Determination of Solubility
Solubility data is vital for understanding the pharmacokinetic and pharmacodynamic properties of a compound.
-
Principle: The concentration of a solute in a saturated solution with a solvent at a specific temperature is determined.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the agitation period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration may be necessary.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[13][14][15][16]
-
Determination of pKa by Potentiometric Titration
The pKa values indicate the strength of the acidic and basic functional groups in a molecule.
-
Principle: The pH of a solution of the analyte is monitored as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
-
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, measured increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.[7][17][18][19]
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectroscopy:
-
Principle: IR radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.
-
Sample Preparation (Solid): A common method for solid samples is to create a KBr pellet. A small amount of the this compound sample is ground with dry potassium bromide (KBr) and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[5]
-
-
Mass Spectrometry (MS):
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.
-
Methodology (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex matrices.[20][21]
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) is often employed to isolate the analytes.[20][21]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C8 or C18 reversed-phase column, and separated using a gradient elution with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[20][21]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored.[20][21]
-
-
Signaling and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic and biosynthetic pathways involving this compound.
Metabolic Pathway of Cocaine
Cocaine is primarily metabolized in the human body through hydrolysis to benzoylthis compound (B1201016) and this compound methyl ester, which can be further hydrolyzed to this compound.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples | NIST [nist.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. pharmajournal.net [pharmajournal.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. asianpubs.org [asianpubs.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. Analysis of cocaine, benzoylthis compound, ecogonine methyl ester, and this compound by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. excillum.com [excillum.com]
Ecgonine: A Primary Metabolite of Cocaine - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine is a tropane (B1204802) alkaloid and a significant metabolite of cocaine.[1] It is formed in the human body through the hydrolysis of two of cocaine's major, but less stable, metabolites: benzoylthis compound (B1201016) (BE) and this compound methyl ester (EME).[2][3] Due to its high stability in biological matrices and longer detection window compared to other minor metabolites, this compound is considered a reliable biomarker for confirming cocaine ingestion, particularly in forensic and clinical toxicology.[4][5] This technical guide provides a comprehensive overview of the biochemical pathways leading to this compound formation, detailed experimental protocols for its detection and quantification, a summary of its pharmacokinetic properties, and a discussion of its known physiological effects.
Biochemical Metabolism of Cocaine to this compound
Cocaine is extensively metabolized in the human body, primarily through hydrolysis of its two ester linkages.[2][6] The formation of this compound is a two-step process involving the initial hydrolysis of cocaine to either benzoylthis compound (BE) or this compound methyl ester (EME), both of which are then further hydrolyzed to this compound.[2][3]
-
Formation of Benzoylthis compound (BE): Approximately 45% of cocaine is hydrolyzed by human carboxylesterase-1 (hCE-1) in the liver to form benzoylthis compound.[6][7]
-
Formation of this compound Methyl Ester (EME): Roughly 40-45% of cocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2) to produce this compound methyl ester.[6][7][8]
-
Formation of this compound: Both BE and EME are subsequently hydrolyzed to this compound, which involves the cleavage of the remaining ester bond.[2][3] This final step results in a stable metabolite that can be detected in biological fluids for an extended period.[4]
dot
Quantitative Data
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound.
Table 1: Analytical Parameters for this compound Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) | Reference(s) |
| GC-MS | Urine | 40 - 400 | 16 | 40 | 12.8 - 29 | [4][5] |
| LC-MS/MS | Whole Blood | 40 - 2000 | - | 40 | - | [4] |
| GC-EI-MS | Urine | 10 - 250 | - | 10 | 84 - 103 | [9] |
| LC-MS-MS | Plasma | 5 - 1000 | 2.8 - 4.4 | - | - | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Urine Following Cocaine Administration
| Route of Administration | Cocaine Dose (mg) | Cmax (ng/mL) (mean ± SE or range) | Tmax (h) (mean ± SE or range) | Detection Time (h) (cutoff 50 ng/mL) | Reference(s) |
| Smoked | 40 | 852 ± 211 | 9.3 ± 1.3 | up to 80 | [7] |
| Intranasal | 32 | 1058 ± 276 | 11.8 ± 1.3 | up to 98 | [4] |
| Intravenous | 11.2 - 44.8 | 205 - 1289 | 9.8 - 14.3 | up to 98 | [4] |
| Oral | 22.4 | 557 ± 110 | 16.3 ± 1.9 | up to 98 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for GC-MS Analysis
This protocol is adapted from methodologies described for the simultaneous analysis of cocaine and its metabolites.[9][11]
1. Sample Preparation:
-
To 500 µL of human urine, add 50 µL of an internal standard solution (e.g., this compound-d3).
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex for 10 seconds.
2. SPE Cartridge Conditioning:
-
Use a mixed-mode SPE cartridge (e.g., Bond Elut Certify).
-
Condition the cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Wash with 2 mL of hexane.
5. Elution:
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
Collect the eluate in a clean glass tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) for GC-MS analysis.
dot
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a general procedure for the GC-MS analysis of derivatized this compound.[9][11]
1. Derivatization:
-
To the dried extract from the SPE protocol, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS capillary column (or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for TMS-derivatized this compound): Specific ions will need to be determined based on the fragmentation pattern of the derivative (e.g., m/z 182, 240, 256).
3. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Physiological Effects and Signaling Pathways
While this compound is primarily considered an inactive metabolite of cocaine, some studies have investigated its physiological effects. Research indicates that this compound and its precursor, EME, may have some central nervous system activity, though it is markedly different from that of cocaine.
-
Central Nervous System Effects: Intracerebroventricular administration of this compound in rats has been shown to produce sedation, in contrast to the stimulatory effects of cocaine and benzoylthis compound.[12] Furthermore, pretreatment with this compound has been found to inhibit cocaine- and benzoylthis compound-induced seizures.[12]
-
Cognitive Effects of this compound Methyl Ester (EME): Studies on EME have suggested a potential for cognitive enhancement. In animal models, EME has been shown to reverse scopolamine-induced cognitive impairment, suggesting an interaction with acetylcholine (B1216132) receptors.[13]
-
Cerebrovascular Effects of EME: EME has been observed to cause cerebral vasodilation in neonatal sheep, an effect that may contribute to the overall vascular impact of cocaine.[2]
To date, there is limited evidence to suggest that this compound directly and significantly engages with major neurotransmitter transporters or downstream signaling cascades such as the cyclic AMP (cAMP) or protein kinase C (PKC) pathways in a manner similar to cocaine. Its primary significance in a clinical and forensic context remains as a stable and reliable biomarker of cocaine use. The most relevant "pathway" involving this compound is its formation as the terminal product of cocaine hydrolysis.
Conclusion
This compound is a critical analyte in the field of toxicology for the confirmation of cocaine use. Its formation via the hydrolysis of benzoylthis compound and this compound methyl ester results in a stable metabolite with a prolonged detection window. The analytical methods for its quantification are well-established, with SPE followed by GC-MS or LC-MS/MS providing the necessary sensitivity and specificity. While generally considered pharmacologically inactive, some evidence suggests that this compound and its immediate precursor, EME, may possess some CNS and cerebrovascular activity. However, further research is needed to fully elucidate any direct effects on intracellular signaling pathways. For drug development professionals, understanding the metabolic fate of cocaine, including the formation and persistence of this compound, is crucial for the development of diagnostics and potential therapeutic interventions for cocaine abuse.
References
- 1. Regulation of endocannabinoid release by G proteins: A paracrine mechanism of G protein-coupled receptor action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound methyl ester, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of methylecgonidine, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Calcium-binding property of cocaine and some of its active metabolites-formation of molecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound methyl ester on cognition in scopolamine-impaired and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacological Activity of Ecgonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine, a tropane (B1204802) alkaloid found in coca leaves, is primarily known as a metabolite of cocaine. Structurally, it is a cycloheptane (B1346806) derivative with a nitrogen bridge. While often considered pharmacologically less active than its parent compound, cocaine, in vivo studies have revealed that this compound and its primary metabolite, this compound methyl ester (EME), possess a distinct and complex pharmacological profile. This technical guide provides an in-depth overview of the in vivo pharmacological activity of this compound and EME, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows based on current scientific literature.
Pharmacokinetics and Metabolism
This compound and EME are major metabolites of cocaine, formed through the hydrolysis of its ester linkages. Their pharmacokinetic profiles have been characterized in various animal models.
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose & Route | Finding | Reference |
| Urinary Excretion | Dogs | 2.9 µmol/kg cocaine HCl, subcutaneous | 6.6-27.1% of cocaine dose excreted as EME in 24h. | [1] |
| Rabbits | 2.9 µmol/kg cocaine HCl, subcutaneous | 8.8-31.9% of cocaine dose excreted as EME in 24h. | [1] | |
| Plasma Half-life | Rats | 7.3 µmol/kg, IV | EME: 60-71 min | |
| Toxicity | Rats | Intravenous infusion | 60-fold higher dose of EME than cocaine needed for mild neurobehavioral changes. | [2] |
| Mice | 50 mg/kg EME, IP (pretreatment) | Increased survival from 5% (control) to 22.5% after a lethal cocaine dose (126 mg/kg IP). |
Neuropharmacological and Behavioral Effects
Contrary to the stimulatory effects of cocaine, this compound and EME exhibit neutral or even sedative effects on the central nervous system. However, they are not devoid of significant neuropharmacological activity, particularly in the cognitive domain.
Cognitive Enhancement
In vivo studies in rats have demonstrated that EME can positively modulate cognitive function. A notable study found that EME reversed scopolamine-induced cognitive impairment and improved learning in aged rats. This effect is believed to be mediated through the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). EME is thought to bind to a site on the nAChR distinct from the acetylcholine binding site, thereby enhancing the receptor's response to acetylcholine. This modulation is also associated with a reduction in anxiety-like behavior (thigmotaxis) in aged rats.
Signaling Pathway: Allosteric Modulation of Nicotinic Acetylcholine Receptors
While the precise downstream cascade initiated by EME is not fully elucidated, its action as a positive allosteric modulator of nAChRs suggests the involvement of pathways that enhance cholinergic neurotransmission. The following diagram illustrates a generalized signaling pathway for nAChR activation, which EME is thought to positively modulate.
Neurobehavioral Sedation and Seizure Inhibition
Intracerebroventricular (ICV) administration of this compound and EME in rats did not produce the stimulatory effects seen with cocaine. Instead, these metabolites were observed to be either behaviorally neutral or to induce sedation. Furthermore, pretreatment with EME has been shown to inhibit cocaine-induced analgesia and seizures, suggesting a potential antagonistic or modulatory interaction with cocaine's mechanisms of action in the central nervous system.
Cardiovascular Effects
The in vivo cardiovascular effects of this compound and EME appear to be complex and, in some cases, contradictory across different studies and animal models.
Cerebral Vasodilation
A study in neonatal sheep demonstrated that a single intravenous injection of EME (2.5 mg/kg) caused a significant and sustained cerebral vasodilation. This was evidenced by a 21% decrease in cerebrovascular resistance and a 20% increase in cerebral blood flow, without significant systemic effects on mean arterial pressure or heart rate.[3] This vasodilatory effect may contribute to the protective action of EME against cocaine-induced lethality, which is often associated with vasoconstriction and cardiovascular complications. The precise molecular mechanism for this vasodilation is not yet fully understood but may involve the production of nitric oxide or the modulation of ion channels in the vascular endothelium.
Blood Pressure Effects in Rats
In contrast to the findings in sheep, a study in anesthetized rats reported that continuous intravenous infusions of EME at high doses (up to 1.5 mg/kg/min) led to an increase in blood pressure without affecting heart rate.[2] Another study in conscious rats, however, found that even at doses 60-fold higher than an effective dose of cocaine, EME only produced mild neurobehavioral changes and no significant cardiovascular toxicity.[1] A study in conscious squirrel monkeys also found no effect of EME on blood pressure or heart rate at doses up to 10.0 mg/kg.
These conflicting results highlight the need for further research to understand the species-specific and dose-dependent cardiovascular effects of this compound and EME.
Experimental Protocols
Cognitive Assessment in Rats: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol for evaluating the effects of EME on cognition in scopolamine-impaired and aged rats typically involves the following steps:
-
Apparatus: A circular pool (approximately 1.8 m in diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform is submerged just below the water's surface.
-
Acclimation: Rats are handled and habituated to the experimental room and the maze for several days before testing.
-
Drug Administration:
-
For scopolamine-induced impairment, young adult rats are administered scopolamine (B1681570) (a muscarinic antagonist that impairs memory) prior to testing. EME is then administered to assess its ability to reverse this impairment.
-
For age-related cognitive decline, aged rats are used. EME is typically administered over a longer period to evaluate its effects on learning and memory.
-
-
Training Trials: Rats are placed in the pool from different starting locations and must use spatial cues in the room to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: To assess memory retention, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: Statistical analysis of escape latencies, path lengths, and time in the target quadrant is used to determine the effects of EME on cognitive performance.
In Vivo Cardiovascular Monitoring in Conscious Rats
To assess the cardiovascular effects of this compound and its metabolites in vivo, conscious, freely moving rats are often used to avoid the confounding effects of anesthesia. The general protocol involves:
-
Surgical Preparation: Rats are anesthetized, and catheters are surgically implanted into a major artery (e.g., femoral or carotid artery) for blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug infusion. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Recovery: Animals are allowed to recover from surgery for several days before the experiment.
-
Experimental Setup: On the day of the experiment, the rat is placed in a testing chamber, and the arterial and venous catheters are connected to a pressure transducer and an infusion pump, respectively, via a swivel system that allows the animal to move freely.
-
Baseline Measurement: Baseline arterial blood pressure and heart rate are recorded for a stable period before any drug administration.
-
Drug Infusion: this compound or EME is infused intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Data Acquisition: Arterial blood pressure and heart rate are continuously monitored and recorded throughout the infusion and for a period afterward.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and analyzed to determine the cardiovascular effects of the compound.
Analysis of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
Quantifying this compound levels in brain tissue is crucial for understanding its central nervous system effects. A general protocol for this analysis includes:
-
Tissue Collection and Homogenization: Following in vivo experiments, animals are euthanized, and the brain is rapidly dissected and frozen. The brain tissue is then weighed and homogenized in a suitable buffer.
-
Extraction: Due to its polar nature, this compound requires specific extraction procedures. This may involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the complex brain matrix.
-
Derivatization: To improve its volatility and chromatographic properties for GC-MS analysis, this compound is often derivatized. This involves chemical reactions to convert the polar functional groups into less polar derivatives.
-
GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS provides detection and quantification based on the mass-to-charge ratio of the derivatized this compound.
-
Quantification: The concentration of this compound in the brain tissue is determined by comparing the peak area of the analyte to that of a deuterated internal standard and a calibration curve prepared with known concentrations of this compound.
Conclusion
The in vivo pharmacological profile of this compound and its methyl ester is multifaceted. While demonstrating significantly lower toxicity than cocaine, these metabolites are not inert. This compound methyl ester, in particular, shows promise as a cognitive enhancer through its positive allosteric modulation of nicotinic acetylcholine receptors. Its cardiovascular effects, however, are complex and warrant further investigation to reconcile conflicting findings across different animal models. The sedative and anti-seizure properties of this compound and EME also suggest a potential modulatory role in the central nervous system that is distinct from the stimulant effects of cocaine. Future research should focus on elucidating the precise molecular mechanisms underlying the observed effects of these compounds, which could open new avenues for therapeutic development.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Ecgonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ecgonine, a tropane (B1204802) alkaloid structurally related to cocaine. It details its natural origins, biosynthetic context, and the primary methodologies for its isolation and purification. This document is intended to serve as a foundational resource for professionals in research, pharmacology, and drug development.
Natural Sources of this compound
This compound is a tropane alkaloid found naturally within the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca (Coca plant) and its related species[1][2][3]. While present in the plant, this compound itself is often found in smaller quantities compared to its esterified derivatives, such as cocaine and methyl this compound[1][4]. The concentration of these alkaloids can vary significantly based on the plant's variety, age, and the specific part of the leaf analyzed[4][5][6].
This compound's direct precursors in the plant are key intermediates in the biosynthesis of cocaine[7][8]. Therefore, the primary natural source of this compound is invariably the coca leaf, from which it can be either directly extracted or, more commonly, produced via the hydrolysis of more abundant alkaloids like cocaine[2][3].
Quantitative Data on Alkaloid Content in Erythroxylum coca
The following table summarizes the quantitative data on the distribution of this compound-related alkaloids in various sections of the E. coca leaf, presented as a percentage of dry weight.
| Alkaloid | Leaf Section | Content (% Dry Weight) | Reference |
| Methyl this compound | Lamina Periphery | 0.46% | [4][6] |
| False Mid-rib | 0.43% | [4] | |
| This compound methyl ester | Whole Leaf (in tea bags) | 0.18% | [1] |
| Cocaine | Lamina Periphery | 0.48% | [6] |
| Whole Leaf (in tea bags) | 0.56% | [1] | |
| This compound | Whole Leaf (in tea bags) | Present, not quantified | [1] |
| trans-cinnamoylcocaine | Petiole | 0.24% | [6] |
| Hygrine | Lamina Periphery | 0.32% | [4][6] |
| Cuscohygrine | Whole Leaf (ubiquitous) | 0.16% | [6] |
Biosynthesis of this compound Precursors in Erythroxylum coca
Understanding the biosynthetic pathway provides context for the natural occurrence of this compound. In Erythroxylum coca, the tropane ring system is synthesized, leading to the formation of methylecgonone. This intermediate is then reduced by the enzyme methylecgonone reductase (EcMecgoR) to produce methylthis compound, the penultimate precursor to cocaine[7][8]. Cocaine is subsequently formed when cocaine synthase (EcCS) acylates methylthis compound[8]. This pathway highlights that methylthis compound, a direct precursor, is a significant alkaloid in the leaves.
General Isolation Workflow
The isolation of this compound from coca leaves is typically a multi-step process. Due to the high polarity and water solubility of this compound, its direct extraction can be challenging[9][10]. The most common and effective method involves the initial extraction of total alkaloids, primarily cocaine, followed by chemical hydrolysis to yield this compound, which is then purified.
Experimental Protocols
The following sections detail generalized experimental methodologies for the extraction, hydrolysis, and purification of this compound. These protocols are derived from principles described in the scientific literature and should be adapted and optimized based on specific laboratory conditions and starting materials.
Protocol 1: Total Alkaloid Extraction from Coca Leaves
This protocol describes a general method for extracting the total alkaloid content from dried coca leaves using a solvent-based approach. Modern variations may employ techniques like focused microwave-assisted extraction (FMAE) or accelerated solvent extraction (ASE) to improve efficiency[11][12].
Objective: To obtain a crude extract rich in cocaine and other alkaloids from coca leaves.
Methodology:
-
Preparation: Dry the Erythroxylum coca leaves and grind them into a coarse powder to increase the surface area for extraction.
-
Basification: Moisten the powdered leaves with a dilute alkaline solution, such as sodium carbonate or calcium hydroxide (B78521) solution, to convert the alkaloid salts present in the plant tissue into their free base form, which is more soluble in organic solvents[5].
-
Solvent Extraction:
-
Submerge the basified plant material in a non-polar organic solvent such as toluene (B28343) or chloroform[5][13].
-
Stir or agitate the mixture for several hours at room temperature to allow the alkaloids to partition into the organic phase.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.
-
-
Acidic Extraction:
-
Filter the organic solvent to remove the plant debris.
-
Extract the organic phase with multiple portions of a dilute acid, such as sulfuric acid or hydrochloric acid (e.g., 1M HCl). The alkaloids will protonate and move into the aqueous phase as salts.
-
-
Purification and Concentration:
-
Combine the acidic aqueous extracts.
-
Wash the aqueous phase with a fresh portion of a non-polar solvent to remove neutral impurities.
-
Carefully basify the aqueous solution with an alkali (e.g., NaOH or NH4OH) to precipitate the alkaloids in their free base form.
-
Collect the precipitate by filtration or extract the basified solution with a fresh organic solvent (e.g., chloroform (B151607) or diethyl ether).
-
Dry the final organic extract over an anhydrous salt (e.g., Na2SO4) and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
-
Protocol 2: Hydrolysis of Cocaine to this compound
This protocol outlines the chemical hydrolysis of cocaine (or the crude alkaloid extract) to yield this compound. This can be achieved through either acidic or alkaline conditions[2][3].
Objective: To break the ester linkages in cocaine, yielding this compound, benzoic acid, and methanol (B129727).
Methodology (Alkaline Hydrolysis):
-
Reaction Setup: Dissolve the crude alkaloid extract or purified cocaine in an excess of an alkaline solution, such as 1-2 M sodium hydroxide (NaOH) in an ethanol/water mixture.
-
Heating: Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a strong acid (e.g., HCl) to approximately pH 7.
-
Extract the neutralized solution with an organic solvent like diethyl ether to remove the non-polar product, benzoic acid. The highly polar this compound will remain in the aqueous phase.
-
-
Isolation of this compound:
-
Adjust the pH of the remaining aqueous layer. This compound is amphoteric; it can be challenging to isolate. One method involves adjusting the pH to its isoelectric point to minimize its solubility, though this is often difficult.
-
A more robust method is to concentrate the aqueous solution to a smaller volume and then proceed to purification via chromatography.
-
Protocol 3: Purification of this compound
Due to its high polarity, this compound purification requires specific techniques. Methods developed for analyzing this compound in biological matrices, such as solid-phase extraction (SPE) and derivatization for gas chromatography, provide a basis for preparative purification[9][10][14].
Objective: To isolate pure this compound from the crude hydrolysate.
Methodology (Solid-Phase Extraction & Crystallization):
-
SPE Column Selection: Use a mixed-mode or a strong cation exchange (SCX) solid-phase extraction cartridge suitable for polar, basic compounds.
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or a specific buffer.
-
Sample Loading: Load the neutralized and filtered crude hydrolysate (the aqueous phase from Protocol 4.2) onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove any residual non-polar impurities.
-
Wash with a polar solvent like methanol to remove moderately polar impurities. This compound, being highly polar and protonated, should remain bound to the sorbent.
-
-
Elution: Elute the this compound from the cartridge using a solvent mixture designed to disrupt the sorbent-analyte interaction. For an SCX column, this is typically a mixture of an organic solvent and a strong base (e.g., 5% ammonium (B1175870) hydroxide in methanol).
-
Solvent Evaporation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified this compound residue.
-
Crystallization:
-
Dissolve the residue in a minimal amount of hot ethanol[3].
-
Allow the solution to cool slowly to room temperature, then place it at a lower temperature (e.g., 4°C) to promote crystallization.
-
Collect the resulting crystals of this compound monohydrate by filtration, wash with a small amount of cold ethanol, and dry under vacuum[3]. The melting point of l-ecgonine monohydrate is approximately 198°C[3].
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-obtained from the leaves of Erythroxylum coca Lam. [epharmacognosy.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Content and distribution of Erythroxylum coca leaf alkaloids [agris.fao.org]
- 7. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Focused microwave-assisted extraction of cocaine and benzoylthis compound from coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lesser Alkaloids of Cocaine-Bearing Plants. Part I: Nicotinoyl-, 2′-Pyrroloyl, and 2′- and 3′-Furanoylthis compound Methyl E… [ouci.dntb.gov.ua]
- 14. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Unveiling of Ecgonine: A Deep Dive into its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine, a tropane (B1204802) alkaloid naturally present in the leaves of the coca plant (Erythroxylum coca), stands as a pivotal molecule in the study of natural products and medicinal chemistry. Its significance is twofold: it is a primary metabolite of cocaine and a direct precursor in its semi-synthesis. The intricate stereochemistry and bicyclic structure of this compound presented a formidable challenge to early chemists. This technical guide provides an in-depth exploration of the historical and modern methods employed in the elucidation of this compound's structure and the determination of its complex stereochemistry. We will delve into the key experiments, spectroscopic data, and logical deductions that have collectively defined our current understanding of this important natural product.
The Structural Puzzle: Early Investigations
The initial journey to unravel the structure of this compound was a testament to the power of classical chemical degradation and synthesis. The work of pioneering chemists, most notably Richard Willstätter, laid the foundational understanding of the this compound framework. The logical workflow of this elucidation can be visualized as a multi-step process.
Key Experimental Evidence for Stereochemistry
The relative and absolute stereochemistry of this compound's four chiral centers was established through a series of elegant chemical transformations. Two of the most critical experiments were the trans-elimination reaction to form anhydrothis compound and the acyl migration studies following a Curtius reaction.
Trans-elimination of this compound
The cis-relationship between the C-2 carboxyl group and the C-3 hydroxyl group in this compound was strongly suggested by its facile dehydration to anhydrothis compound. In contrast, its epimer, pseudothis compound, in which these groups are trans, does not undergo this elimination under similar conditions[1].
Experimental Protocol: Dehydration of this compound to Anhydrothis compound
A common laboratory preparation involves the treatment of this compound with phosphorus pentachloride or heating with hydrochloric acid.
-
Reagents: this compound, Phosphorus Pentachloride (PCl₅) or concentrated Hydrochloric Acid (HCl).
-
Procedure (with PCl₅): this compound is treated with phosphorus pentachloride. The reaction proceeds, likely through the formation of the acyl chloride and chlorination of the hydroxyl group, followed by elimination.
-
Procedure (with HCl): Anhydrothis compound can also be formed by heating this compound with concentrated hydrochloric acid at high temperatures (e.g., 280 °C), which also results in the elimination of carbon dioxide to yield tropidine[2].
-
Work-up: The reaction mixture is neutralized, and the product, anhydrothis compound, is extracted with an organic solvent.
-
Analysis: The product is identified by its physical properties (melting point, optical rotation) and spectroscopic data, confirming the loss of water.
Acyl Migration Studies
Further confirmation of the cis-stereochemistry in this compound came from acyl migration experiments. This involved the conversion of the carboxylic acid to an amine via the Curtius rearrangement, followed by N-benzoylation and subsequent treatment with a base.
References
Preliminary Toxicological Screening of Ecgonine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecgonine, a primary metabolite of cocaine, is a tropane (B1204802) alkaloid that is structurally related to its parent compound. While cocaine's toxicology is extensively documented, the toxicological profile of this compound remains less characterized. This technical guide provides a comprehensive framework for the preliminary toxicological screening of this compound, outlining key in vitro and in vivo assays to assess its potential toxicity. The guide details experimental protocols for acute toxicity, cytotoxicity, and genotoxicity, and explores potential signaling pathways based on its structural similarity to cocaine. Due to a notable lack of publicly available quantitative toxicological data for this compound, this document serves as a methodological guide for researchers initiating such studies.
Introduction
This compound is a significant metabolite of cocaine, formed via the hydrolysis of benzoylthis compound (B1201016) and this compound methyl ester.[1][2] Understanding its toxicological properties is crucial for a complete assessment of cocaine's overall effects and for the development of potential therapeutic interventions. Preliminary toxicological screening is the first step in characterizing the safety profile of a substance, providing essential information on its potential hazards. This guide outlines a tiered approach to the preliminary toxicological evaluation of this compound, encompassing acute toxicity, cytotoxicity, and genotoxicity.
While direct toxicological data for this compound is sparse, studies on related compounds suggest it is significantly less toxic than cocaine.[3] For instance, in vivo studies in rats have shown that this compound methyl ester, a closely related metabolite, produces only mild neurobehavioral changes at doses 60-fold higher than those at which cocaine exhibits toxicity.[3]
Quantitative Toxicological Data
Table 1: Acute Toxicity Data for this compound (Hypothetical)
| Test | Species/System | Route of Administration | LD50 (mg/kg) | GHS Category | Reference |
| Acute Oral Toxicity | Rat | Oral | Data Not Available | - | - |
| Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data Not Available | - | - |
| Acute Inhalation Toxicity | Rat | Inhalation | Data Not Available | - | - |
Table 2: In Vitro Cytotoxicity Data for this compound (Hypothetical)
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| SH-SY5Y (Neuroblastoma) | MTT | Cell Viability | Data Not Available | - |
| HepG2 (Hepatoma) | LDH | Membrane Integrity | Data Not Available | - |
| AC16 (Cardiomyocytes) | AlamarBlue | Cell Viability | Data Not Available | - |
Table 3: Genotoxicity Data for this compound (Hypothetical)
| Test | System | Metabolic Activation (S9) | Result | Reference |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Data Not Available | - |
| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Data Not Available | - |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to determine the preliminary toxicological profile of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol outlines a method for assessing the acute oral toxicity of this compound in rodents.
Objective: To determine the acute oral toxicity of this compound and to identify the dose range causing morbidity or mortality.
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., sterile water, saline)
-
Wistar rats (female, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Sighting Study:
-
Administer a starting dose of 300 mg/kg to a single animal.
-
Observe the animal for 48 hours for signs of toxicity.
-
If no toxicity is observed, dose another animal at 2000 mg/kg.
-
If toxicity is observed, dose another animal at a lower dose (e.g., 50 mg/kg).
-
The purpose is to identify the appropriate starting dose for the main study.
-
-
Main Study:
-
Based on the sighting study, select a starting dose.
-
Dose a group of 5 female rats with the selected dose.
-
Observe animals for 14 days, recording clinical signs, body weight, and any mortality.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
-
Data Analysis: Analyze the incidence and severity of toxic signs and mortality to classify the substance according to the Globally Harmonised System (GHS).
In Vitro Cytotoxicity Assay using SH-SY5Y Cells
This protocol describes a method to assess the potential neurotoxicity of this compound.
Objective: To determine the concentration of this compound that reduces the viability of SH-SY5Y neuroblastoma cells by 50% (IC50).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (analytical grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24 or 48 hours. Include a vehicle control.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
This protocol is for assessing the mutagenic potential of this compound.
Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound (analytical grade)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Plate Incorporation Method:
-
To molten top agar, add the bacterial culture, the test substance (with or without S9 mix), and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways affected by this compound are not well-established. However, based on its structural similarity to cocaine, several potential mechanisms can be hypothesized.
-
Dopaminergic System: Cocaine's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased synaptic dopamine levels. While this compound is a metabolite, its potential to interact with DAT, even at a lower affinity than cocaine, should be investigated.[4]
-
Muscarinic Receptors: Studies on anhydrothis compound (B8767336) methyl ester, a pyrolysis product of cocaine, have shown interaction with muscarinic M1 and M3 receptors, leading to neurotoxicity.[5] Given the structural similarities, it is plausible that this compound could also interact with muscarinic receptors.
Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Visualizations
Experimental Workflows
Caption: Proposed workflow for the preliminary toxicological screening of this compound.
Logical Relationship of Toxicity Assessment
Caption: Logical framework for assessing the toxicological risk of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways potentially affected by this compound.
Conclusion
This technical guide provides a foundational framework for conducting a preliminary toxicological screening of this compound. While there is a clear need for empirical data to fill the existing knowledge gaps, the protocols and workflows outlined here offer a robust starting point for researchers. The provided methodologies for assessing acute toxicity, cytotoxicity, and genotoxicity are based on internationally recognized guidelines and can be readily implemented. Future studies should focus on generating quantitative data to populate the tables presented in this guide and to elucidate the specific signaling pathways through which this compound may exert any toxic effects. A comprehensive understanding of this compound's toxicology is essential for a complete picture of cocaine's metabolic fate and overall impact on human health.
References
- 1. This compound | C9H15NO3 | CID 91460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)-3 beta-Substituted this compound methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of anhydrothis compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Ecgonine: A Technical and Historical Guide
Introduction
Ecgonine, a tropane (B1204802) alkaloid with the chemical formula C₉H₁₅NO₃, holds a significant place in the history of pharmacology and organic chemistry.[1] As the core structure of cocaine and other related alkaloids, its isolation and the subsequent elucidation of its chemical makeup were pivotal in understanding the potent physiological effects of the coca leaf. This technical guide provides an in-depth history of the discovery of this compound, detailing the key scientific contributions, experimental methodologies of the era, and the logical progression of its chemical characterization. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this foundational molecule.
The Dawn of Coca Alkaloid Chemistry: The Isolation of Cocaine
The journey to uncovering this compound began with the isolation of its most famous derivative, cocaine. In the mid-19th century, European chemists were actively investigating the active principles of various medicinal plants. Friedrich Wöhler, a prominent German chemist at the University of Göttingen, took a particular interest in the coca leaves brought back from South America. He tasked his graduate student, Albert Niemann, with the challenge of isolating the active compound.
In 1860, Niemann successfully isolated and purified a crystalline white powder from coca leaves, which he named "cocaine."[2] In his dissertation, "On a New Organic Base in the Coca Leaves," he described the compound as having "colourless transparent prisms" with a bitter taste that caused a peculiar numbness on the tongue.[2] Following Niemann's untimely death, his work was continued by his colleague, Wilhelm Lossen. In 1865, Lossen determined the empirical formula of cocaine, a crucial step that paved the way for understanding its chemical structure.
The Unveiling of this compound: Hydrolysis of Cocaine
The true nature of this compound was revealed through the chemical decomposition of cocaine. Early researchers discovered that cocaine could be broken down into smaller, more fundamental chemical components through hydrolysis, a process of reacting the compound with water, often in the presence of an acid or a base.
While a single individual is not exclusively credited with the "discovery" of this compound, the process of obtaining it by boiling cocaine with acids was a known procedure among chemists studying coca alkaloids in the latter half of the 19th century. This process cleaved the two ester groups in the cocaine molecule, yielding this compound, benzoic acid, and methanol.
Early Experimental Protocol for the Hydrolysis of Cocaine to this compound
The precise experimental details from the 19th century are not always exhaustively documented in modern accessible formats. However, based on the chemical knowledge and common laboratory practices of the era, a typical protocol for the acid-catalyzed hydrolysis of cocaine to isolate this compound would have involved the following steps:
-
Dissolution: A known quantity of isolated cocaine hydrochloride was dissolved in a solution of a strong mineral acid, most commonly hydrochloric acid (HCl).
-
Heating/Reflux: The acidic solution of cocaine was then heated, often by boiling, for a prolonged period. This provided the necessary energy to break the ester bonds.
-
Neutralization and Precipitation: After cooling, the reaction mixture was neutralized with a base, such as sodium carbonate or calcium oxide. This step was crucial for precipitating the benzoic acid, which is less soluble in a neutral or slightly alkaline solution.
-
Filtration: The precipitated benzoic acid was removed from the solution by filtration.
-
Isolation of this compound: The remaining aqueous solution, now containing this compound hydrochloride, was further processed. This often involved evaporation of the water to obtain the crude this compound salt.
-
Purification: The crude this compound was then purified, typically through recrystallization from a suitable solvent like alcohol, to obtain the final crystalline product.
The Structural Elucidation of a Complex Molecule
Determining the intricate three-dimensional structure of this compound was a significant challenge for 19th-century chemists. The molecule contains a complex bicyclic system known as a tropane ring. The pioneering work in this area was conducted by prominent chemists such as Carl Liebermann, Alfred Einhorn, and most notably, Richard Willstätter.
Through a series of degradation experiments, these chemists were able to piece together the structural puzzle. Key transformations that helped to elucidate the structure of this compound included:
-
Oxidation: Oxidation of this compound yielded tropinic acid, revealing important information about the carbon skeleton.
-
Dehydration: Treatment of this compound with strong acids resulted in the formation of anhydrothis compound, indicating the presence of a hydroxyl group that could be eliminated.
-
Relationship to Tropinone: Willstätter's groundbreaking synthesis of tropinone, a simpler tropane alkaloid, and its subsequent conversion to this compound derivatives, was instrumental in confirming the bicyclic structure of this compound. In 1901, Willstätter first synthesized tropinone, and this served as a crucial stepping stone in his later total synthesis of cocaine, which he achieved from tropinone.
Quantitative Data from Early Investigations
The quantitative data from the 19th and early 20th centuries were foundational in characterizing this compound. The following table summarizes some of the key physical and chemical properties determined during this period.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₅NO₃ | Determined through combustion analysis and molecular weight estimations. |
| Molar Mass | 185.22 g/mol | Calculated based on the molecular formula. |
| Melting Point | 198–199 °C (hydrate) | This compound crystallizes with one molecule of water.[1] |
| Optical Rotation | Levorotatory | Indicates the presence of chiral centers in the molecule.[1] |
| Chemical Nature | Tertiary Base | Possesses both acidic (carboxylic acid) and alcoholic (hydroxyl) functional groups.[1] |
Visualizing the Chemical Relationships and Experimental Workflow
To better understand the chemical transformations and experimental processes involved in the discovery of this compound, the following diagrams have been generated using the DOT language.
Caption: Chemical transformation of cocaine to this compound via hydrolysis.
Caption: Experimental workflow for the isolation of this compound in the 19th century.
Conclusion
The discovery of this compound was not a singular event but rather a gradual unfolding of chemical knowledge, driven by the desire to understand the potent properties of the coca leaf. From Niemann's initial isolation of cocaine to the meticulous structural work of Liebermann, Einhorn, and Willstätter, the journey to characterize this compound laid the groundwork for the development of local anesthetics and the broader field of alkaloid chemistry. The experimental techniques of the 19th century, though rudimentary by modern standards, were sufficient to isolate and identify this complex and historically significant molecule, opening a new chapter in the intersection of chemistry and medicine.
References
Methodological & Application
Application Notes: Detection of Ecgonine in Urine by GC-MS Analysis
Introduction
Ecgonine is a primary metabolite of cocaine and serves as a crucial biomarker for confirming cocaine use. Due to its high polarity and water solubility, its analysis by gas chromatography-mass spectrometry (GC-MS) presents challenges, necessitating specific sample preparation and derivatization steps.[1][2] This document provides a detailed protocol for the detection and quantification of this compound in human urine using a validated GC-MS method. The procedure involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS.
Principle
The method described herein is based on the extraction of this compound from a urine matrix using a solid-phase extraction column. The polar nature of this compound requires a derivatization step to convert it into a less polar and more volatile compound suitable for GC-MS analysis.[3][4] This is typically achieved through acylation or silylation. The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2][5] Deuterated internal standards are commonly used for accurate quantification.[1][2]
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound internal standard (e.g., this compound-d3)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium hydroxide (B78521)
-
Isopropanol
-
Ethyl acetate
-
Derivatization agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or Pentafluoropropionic anhydride (B1165640) (PFPA) with Pentafluoropropanol (PFPOH)
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Drug-free human urine
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of the deuterated internal standard solution and 2 mL of sodium phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of sodium phosphate buffer through the column.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
Silylation: Reconstitute the dried extract in 50 µL of MTBSTFA. Cap the vial and heat at 60-70°C for 20-30 minutes.[6][7]
-
Acylation: Alternatively, add 50 µL of PFPA and 25 µL of PFPOH to the dried extract. Cap the vial and heat at 70°C for 15 minutes. After cooling, evaporate the excess reagent under a stream of nitrogen.
4. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]
-
Inlet Temperature: 250°C.[8]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[8]
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.
-
5. Data Analysis and Quantification
-
Identify the derivatized this compound peak based on its retention time and the presence of characteristic ions.
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard at several concentrations.[2][5]
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of this compound in urine, as reported in various studies.
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 12.5 ng/mL | [5][9] |
| 50 ng/mL | [7] | |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | [2][10] |
| 25 ng/mL | [11] | |
| Linearity (r²) | > 0.99 | [2] |
| Intra-day Precision (%RSD) | 1.2% - 14.9% | [2] |
| 14.7% - 29.5% | [5] | |
| Inter-day Precision (%RSD) | 1.8% - 17.9% | [2] |
| Accuracy (%RE) | within ± 16.4% | [2] |
| Extraction Efficiency/Recovery | 84% - 103% | [2] |
| 70% - 82% | [5] |
Experimental Workflow
References
- 1. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Confirmation and quantitation of cocaine, benzoylthis compound, this compound methyl ester in human urine by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. academic.oup.com [academic.oup.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Ecgonine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of ecgonine, a primary metabolite of cocaine, from human plasma samples. The described method utilizes a mixed-mode cation exchange SPE cartridge to effectively isolate this compound from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this compound in plasma.
Introduction
This compound is a significant metabolite of cocaine and serves as a key biomarker for monitoring cocaine use. Due to its polar nature, isolating this compound from complex biological samples like plasma can be challenging. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and easier automation.[1][2] This protocol details a robust SPE method using a mixed-mode sorbent that combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and recovery of this compound.
Experimental Protocol
This protocol is synthesized from established methods for the extraction of cocaine and its metabolites from biological fluids.[1][3][4][5]
Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d3)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium (B1175870) hydroxide (B78521) (reagent grade)
-
Deionized water
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX or Bond Elut Certify)[1][3][4]
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
In a microcentrifuge tube, combine 500 µL of plasma with an appropriate volume of internal standard solution.
-
Add 500 µL of 4% formic acid in water to the plasma/internal standard mixture.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 15 minutes to precipitate proteins.[1]
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 2 mL of deionized water through the sorbent. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the entire volume of the prepared supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge by passing 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the sorbent.
-
Collect the eluate in a clean collection tube.
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes validation data for the analysis of this compound and related compounds in whole blood and plasma, as reported in the literature.
| Parameter | Matrix | Analyte(s) | Value | Reference |
| Linearity Range | Whole Blood | This compound | 40 - 2,000 ng/mL | [6] |
| Whole Blood | Cocaine & Metabolites | 1-2 to 50 ng/mL | [6] | |
| Plasma | Cocaine & Metabolites | 0 - 1,000 ng/mL | [3][4] | |
| Lower Limit of Quantification (LLOQ) | Whole Blood | This compound & Metabolites | 1 - 40 ng/mL | [6] |
| Extraction Efficiency / Recovery | Plasma | Cocaine & Metabolites | 86.9% - 128.9% | [3][4] |
| Whole Blood | Cocaine & Metabolites | > 66.7% | [1] | |
| Precision (RSD) | Urine | This compound & Metabolites | Intra-day: 1.2% - 14.9% | [7] |
| Inter-day: 1.8% - 17.9% | [7] |
Visualizations
Caption: Experimental workflow for this compound extraction from plasma.
Caption: Logical steps of the solid-phase extraction process.
References
- 1. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Solid-phase extraction and GC/MS quantitation of cocaine, this compound methyl ester, benzoylthis compound, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of cocaine, benzoylthis compound, ecogonine methyl ester, and this compound by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ecgonine in Hair Samples by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of ecgonine, a primary metabolite of cocaine, in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hair analysis offers a long-term window of detection for drug use, and the accurate measurement of metabolites like this compound is crucial for confirming ingestion and differentiating from external contamination. This document outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Cocaine is a widely abused illicit drug, and its detection in biological matrices is a key aspect of forensic and clinical toxicology. Hair, as a biological matrix, provides a historical record of drug exposure over months to years. Cocaine is rapidly metabolized in the body to several compounds, including benzoylthis compound (B1201016) (BZE) and this compound methyl ester (EME), which can be further hydrolyzed to this compound. The presence of these metabolites in hair is a strong indicator of cocaine consumption. This compound is a polar metabolite, and its analysis can be challenging due to its chromatographic behavior. This application note describes a robust and sensitive LC-MS/MS method for the reliable quantification of this compound in hair samples.
Experimental Protocols
Sample Preparation
A critical step in hair analysis is the effective extraction of the analyte from the complex keratin (B1170402) matrix while minimizing interferences.
1.1 Decontamination: To remove external contaminants, hair samples must be thoroughly washed prior to extraction.
-
Wash approximately 20-50 mg of hair with 5 mL of dichloromethane (B109758) for 2 minutes.
-
Discard the solvent and repeat the wash with 5 mL of isopropanol (B130326) for 2 minutes.
-
Finally, wash the hair three times with 5 mL of deionized water.
-
Dry the hair sample at room temperature or under a gentle stream of nitrogen.
1.2 Hair Digestion and Extraction: Acid hydrolysis is a common and effective method for releasing drugs from the hair matrix.
-
Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).
-
Place the hair segments in a glass tube and add 1 mL of 0.1 M HCl.
-
Add an appropriate amount of a deuterated internal standard, such as this compound-d3, to each sample, calibrator, and quality control.
-
Incubate the mixture overnight (approximately 12-18 hours) at 45-55°C.[1]
-
After incubation, centrifuge the sample at 4000 rpm for 10 minutes.
1.3 Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analyte of interest.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of 0.1 M HCl.
-
Load the supernatant from the digested hair sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for better retention and separation.
2.1 Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
2.2 Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
2.3 MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 186.1 | 111.1 | 83.1 | 15 - 25 |
| This compound-d3 | 189.1 | 114.1 | 86.1 | 15 - 25 |
Data Presentation
The following tables summarize the quantitative data typically achieved with this method, compiled from various literature sources.
Table 1: Method Validation Parameters for this compound Quantification in Hair
| Parameter | Typical Range/Value |
| Linearity Range | 0.005 - 5.0 ng/mg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 ng/mg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 ng/mg |
| Recovery | > 70%[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | < 30% suppression[1] |
Table 2: Comparative Quantitative Data for Cocaine and its Metabolites in Hair
| Compound | Linearity Range (ng/mg) | LOQ (ng/mg) |
| Cocaine (COC) | 0.020 - 10.0[1] | 0.020[1] |
| Benzoylthis compound (BZE) | 0.010 - 10.0[1] | 0.010[1] |
| This compound Methyl Ester (EME) | 0.005 - 2.0[1] | 0.005[1] |
| This compound | 0.005 - 5.0 | 0.005 |
Visualizations
The following diagrams illustrate the key processes in the quantification of this compound in hair samples.
Caption: Experimental workflow for this compound quantification in hair.
Caption: Simplified metabolic pathway of cocaine to this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human hair samples. The combination of a thorough sample preparation protocol, including decontamination, acid hydrolysis, and solid-phase extraction, with a HILIC-based chromatographic separation and tandem mass spectrometry detection, allows for the accurate measurement of this key cocaine metabolite. This method is suitable for use in forensic toxicology, clinical research, and other settings where the long-term monitoring of cocaine use is required.
References
Application Notes and Protocols for the Derivatization of Ecgonine for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of ecgonine, a primary metabolite of cocaine, for analysis by gas chromatography (GC). Due to its high polarity and low volatility, direct GC analysis of this compound is challenging. Derivatization is a critical step to convert this compound into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.
Three primary derivatization strategies are discussed: acylation , alkylation , and silylation . Each method offers distinct advantages and is suited for different analytical requirements. The following sections provide detailed protocols, quantitative data summaries, and visual workflows for each technique.
Acylation Methods
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acyl halide. This process effectively masks the polar hydroxyl and secondary amine groups of this compound, significantly increasing its volatility.
Pentafluoropropionic Anhydride (PFPA) Acylation
This is a widely used method that produces stable, electron-capturing derivatives, making it highly suitable for GC-MS analysis with electron impact (EI) or negative ion chemical ionization (NICI) detection.
Experimental Protocol:
-
Sample Preparation: Extract this compound from the biological matrix (e.g., urine, blood) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][2][3] Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate (B1210297) to the dried extract.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate, iso-octane) for GC-MS injection.
Workflow for PFPA Acylation:
p-Nitrobenzoyl Ester Formation
This two-step derivatization involves propylation followed by the formation of a p-nitrobenzoyl ester, which is particularly useful for complex matrices like postmortem whole blood.[4]
Experimental Protocol:
-
Protein Precipitation & Initial Derivatization (Propylation):
-
To 1 mL of blood, add an internal standard and acetonitrile (B52724) to precipitate proteins.
-
Centrifuge and transfer the supernatant.
-
Evaporate to dryness.
-
Add reagents for propylation of organic acids and amines.
-
-
Second Derivatization (Esterification):
-
Add 100 µL of a solution of p-nitrobenzoyl chloride in a suitable solvent.
-
Add 20 µL of triethylamine.
-
Heat at 55°C for 1 hour.[5]
-
-
Cleanup and Analysis:
-
Perform a liquid-liquid extraction with n-butyl chloride.
-
Evaporate the organic layer and reconstitute for GC-MS analysis.[4]
-
Alkylation Methods
Alkylation involves the addition of an alkyl group to the this compound molecule. This can be achieved through various techniques, including extractive alkylation and on-column alkylation.
Extractive Alkylation (Propylation)
This method, often part of a multi-derivatization approach, alkylates acidic and amine functionalities.[4]
Experimental Protocol:
-
Sample Preparation: Following protein precipitation from the biological matrix, the sample is dried down.
-
Derivatization:
-
Add 100 µL of a solution containing an alkylating agent such as iodo-propane and a phase-transfer catalyst like 18-crown-6 (B118740) ether in an organic solvent.[5]
-
Heat the mixture to facilitate the reaction.
-
-
Further Processing: The resulting derivative may undergo a second derivatization step (e.g., acylation) to target the hydroxyl group, followed by extraction and analysis.[4][5]
On-Column Alkylation
This technique involves the derivatization reaction occurring directly in the heated injection port of the gas chromatograph.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of an alkylating agent, such as trimethylanilinium hydroxide (B78521) (TMAH), in methanol.
-
Injection: Co-inject the dried sample extract along with the alkylating reagent directly into the GC inlet, which is maintained at a high temperature (e.g., 250-300°C). The derivatization to the methyl ester occurs instantaneously in the hot injection port.
Silylation Methods
Silylation is the replacement of active hydrogen atoms in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group.[6] This is a very common derivatization technique for GC analysis of polar compounds.
Trimethylsilylation (TMS) with BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent.
Experimental Protocol:
-
Sample Preparation: Ensure the dried extract is completely anhydrous, as silylating reagents are moisture-sensitive.[6]
-
Derivatization:
-
Add 50 µL of BSTFA (often with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., acetonitrile, pyridine).
-
Heat the mixture at 60-80°C for 20-30 minutes.
-
-
Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS.
Workflow for TMS Silylation:
t-Butyldimethylsilylation (TBDMS) with MTBSTFA
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms more stable derivatives compared to TMS reagents, which can be advantageous for complex samples or when longer analysis times are required.[7]
Experimental Protocol:
-
Sample Preparation: As with TMS derivatization, ensure the sample extract is anhydrous.
-
Derivatization:
-
Add 50 µL of MTBSTFA to the dried extract.
-
Heat at 60°C for 20 minutes.[7]
-
-
Analysis: Inject the derivatized sample into the GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of various derivatization methods for this compound and related cocaine metabolites as reported in the literature. This allows for a direct comparison of the different approaches.
| Derivatization Method | Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Extraction Efficiency (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Simple Derivatization | This compound & 8 metabolites | Urine | 2.5 - 10 ng/mL | 84 - 103 | 1.2 - 14.9 | 1.8 - 17.9 | [8][9] |
| PFPA Acylation | Cocaine, Benzoylthis compound, this compound Methyl Ester | Urine | 12.5 ng/mL | 70 - 82 | 14.7 - 29.5 | 14.7 - 29.5 | [10] |
| MTBSTFA Silylation | Benzoylthis compound, this compound Methyl Ester | Urine | 50 ng/mL (LOD) | 75.3 - 81 | 4.4 - 8.4 | - | [7] |
| No Derivatization (SPE) | Cocaine & metabolites | Meconium | - | 58.1 - 99.7 | - | - | [1][2][3] |
| No Derivatization (SPE) | Cocaine & metabolites | Whole Blood | - | 95.6 - 124.0 | - | - | [1][2][3] |
| No Derivatization (SPE) | Cocaine & metabolites | Plasma | - | 86.9 - 128.9 | - | - | [1][2][3] |
Conclusion
The choice of derivatization method for this compound analysis by GC depends on several factors, including the laboratory's available resources, the required sensitivity, the nature of the biological matrix, and the specific instrumentation being used.
-
Acylation with PFPA is a robust and sensitive method, particularly for GC-MS applications.
-
Alkylation methods can be effective but may require more complex, multi-step procedures.
-
Silylation with BSTFA or MTBSTFA is a straightforward and widely applicable technique, with MTBSTFA offering more stable derivatives.[7]
For all methods, proper sample preparation, particularly the removal of water for silylation reactions, is crucial for achieving reliable and reproducible results. The provided protocols and data should serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound and other cocaine metabolites.
References
- 1. Solid-phase extraction and GC/MS quantitation of cocaine, this compound methyl ester, benzoylthis compound, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confirmation and quantitation of cocaine, benzoylthis compound, this compound methyl ester in human urine by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical standards for ecgonine and its internal standards
An increasing focus on the comprehensive toxicological evaluation of cocaine has led to a greater demand for robust analytical methods for its metabolites, including ecgonine. As a key indicator of cocaine ingestion, the accurate and precise quantification of this compound is crucial in clinical and forensic toxicology. This document provides detailed application notes and protocols for the analysis of this compound and the use of its internal standards in various biological matrices.
Application Notes
These notes summarize the key considerations and performance characteristics of analytical methods for this compound quantification. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing deuterated internal standards for accurate quantification.[1][2][3]
Method Selection
The choice between GC-MS and LC-MS depends on several factors, including sample matrix, required sensitivity, and available instrumentation.
-
GC-MS: Often requires derivatization to improve the volatility and chromatographic properties of polar metabolites like this compound.[1][4][5] This method can provide high sensitivity and specificity.
-
LC-MS/MS: Generally offers high sensitivity and specificity without the need for derivatization, making it a more direct and often faster approach.[2][6]
Internal Standards
The use of a suitable internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. Deuterated analogs of this compound (e.g., this compound-d3) are the preferred internal standards as they have similar chemical and physical properties to the analyte but a different mass-to-charge ratio, allowing for distinct detection by mass spectrometry.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for this compound analysis.
Table 1: Linearity and Limits of Detection/Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| UPLC-QTOF-MS | Urine | 40 - 400 | 40 | 16 | [6] |
| UPLC-QTOF-MS | Whole Blood | 40 - 2000 | 40 | 16 | [6] |
| GC-EI-MS | Urine | 2.5 - 10 (for a mix of analytes) | 2.5 - 10 | Not Reported | [1] |
| LC-MS/MS | Plasma | 5 - 1000 | Not Reported | 2.8 - 4.4 | [2] |
| GC/MS | Urine | Not specified | 50 | 50 | [7] |
Table 2: Accuracy, Precision, and Recovery
| Analytical Method | Matrix | Accuracy (% Relative Error) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Extraction Recovery (%) | Reference |
| UPLC-QTOF-MS | Urine/Whole Blood | 80.0 - 122.9 | < 18.1 | < 18.1 | 9.3 - 12.8 | [6] |
| GC-EI-MS | Urine | ± 16.4 | 1.2 - 14.9 | 1.8 - 17.9 | 84 - 103 | [1] |
| LC-MS/MS | Plasma | Not Reported | 1.7 - 4.3 (as %CV) | Not Reported | Not Reported | [2] |
| GC/MS | Urine | Not Reported | 4.4 - 8.4 | Not Reported | 75.3 | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Urine and Whole Blood by UPLC-QTOF-MS
This protocol is adapted from a method for the simultaneous determination of this compound and other cocaine metabolites.[6]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of urine or whole blood, add the internal standard solution.
-
Perform a solid-phase extraction (SPE) using a 96-well µElution solid-phase extraction plate.[6]
-
Elute the analytes from the SPE plate.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC injection.
2. UPLC Conditions
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the UPLC column dimensions.
-
Injection Volume: Typically 1-5 µL.
3. QTOF-MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: MS and MS/MS modes for quantification and identification. The protonated molecule or fragment ions at an accurate mass are used for quantification.[6]
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for UPLC-QTOF-MS analysis of this compound.
Protocol 2: Analysis of this compound in Human Urine by GC-EI-MS
This protocol is based on a method for the simultaneous detection and quantification of this compound and other cocaine metabolites.[1]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 500 µL of urine, add deuterated internal standards.[1]
-
Perform a one-step solid-phase extraction (SPE).[1]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Perform a derivatization step to make the analytes suitable for GC analysis.
2. GC-MS Conditions
-
GC Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient for the separation of the derivatized analytes.
-
Injection Mode: Splitless.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[1]
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
Caption: Workflow for GC-MS analysis of this compound in urine.
Logical Relationship of Analytes
The following diagram illustrates the metabolic relationship between cocaine and this compound.
Caption: Metabolic pathway of cocaine to this compound.
References
- 1. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitation of cocaine, benzoylthis compound, this compound methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of cocaine and its metabolites benzoylthis compound and this compound by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Ecgonine by High-Performance Liquid Chromatography
Introduction
Ecgonine is a primary metabolite of cocaine, formed by the hydrolysis of both ester linkages in the parent drug.[1] Its detection and quantification in biological matrices are crucial in clinical and forensic toxicology to confirm cocaine ingestion.[2][3] Due to its high polarity and water solubility, the isolation of this compound from complex biological samples like blood and urine presents analytical challenges.[1] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the analysis of this compound and other cocaine metabolites.[4][5] This document provides detailed application notes and protocols for the separation and quantification of this compound using HPLC-based methods.
Experimental Protocols and Methodologies
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The most common techniques for this compound extraction are solid-phase extraction (SPE) and protein precipitation.[4][6]
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine and Plasma
This protocol is adapted from methodologies that utilize SPE for the cleanup and concentration of this compound and other cocaine metabolites from biological fluids.[2][4][7]
Materials:
-
Bond Elut Certify or similar mixed-mode SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
10mM Phosphate (B84403) buffer (pH 6.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standards (e.g., this compound-d3)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Column Conditioning: Condition the SPE column by sequentially passing 3 mL of methanol, 2 mL of deionized water, and 2 mL of 10mM phosphate buffer (pH 6.0). Do not allow the column to dry out between steps.[4]
-
Sample Preparation:
-
Sample Loading: Transfer the supernatant from the centrifuged sample onto the pre-conditioned SPE column.[4]
-
Column Washing:
-
Analyte Elution: Elute the analytes from the column. The specific elution solvent will depend on the SPE sorbent and the analytes of interest. A common approach involves using an acidic organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the HPLC system.
Protocol 2: Protein Precipitation for this compound Analysis in Plasma
This is a simpler and faster method suitable for plasma samples, where the primary goal is to remove proteins that can interfere with the analysis.[6][8]
Materials:
-
Acetonitrile (HPLC grade)
-
Internal standards (e.g., this compound-d3)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a microcentrifuge tube containing the plasma sample, add the internal standard.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
-
Injection: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.[6]
High-Performance Liquid Chromatography (HPLC) Method
The separation of this compound is typically achieved using reversed-phase chromatography. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[6] Detection is most reliably performed using tandem mass spectrometry (MS/MS) due to the lack of a strong chromophore in the this compound molecule, which limits the sensitivity of UV detection.[4][9]
Protocol 3: HPLC-MS/MS Analysis of this compound
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A Zorbax Eclipse XDB-C8 (or similar reversed-phase column) is often used.[4][10] A HILIC column can also be employed for separating polar metabolites.[6]
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer (pH may be adjusted, e.g., pH 2.7).[4][11]
-
Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[4][11]
-
Gradient Elution: A gradient program is typically used to effectively separate this compound from other cocaine metabolites. The specific gradient will need to be optimized based on the column and specific analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[11][12]
-
Injection Volume: 5-20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
MRM Transitions: The specific precursor and product ion masses for this compound and its internal standard must be determined and optimized.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions for this compound Separation
| Parameter | Method 1[4][10] | Method 2[11] | Method 3[12] |
| Column | Zorbax Eclipse XDB-C8, narrow-bore | XDB-C8 (50 x 2.1 mm, 1.8 µm) | Thermo Hypersil Gold (50 x 2.1 mm, 3 µm) |
| Mobile Phase A | Ammonium acetate buffer | 20 mM ammonium formate (pH 2.7) | Water with 0.1 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Methanol gradient | Methanol/Acetonitrile (50:50) | Methanol |
| Flow Rate | Not specified | 270 µL/min | 1 mL/min |
| Detection | TurboIonspray MS/MS | LC-MS/MS | DMS-MS/MS |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Urine Analysis[2] | Plasma Analysis[4] | Whole Blood Analysis[2] |
| Linearity Range | 40 - 400 ng/mL | 5 - 1000 ng/mL | 40 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9996 | > 0.99 |
| Limit of Detection (LOD) | 16 ng/mL | 2.8 - 4.4 ng/mL | Not specified |
| Lower Limit of Quantitation (LLOQ) | 40 ng/mL | 5 ng/mL | 40 ng/mL |
| Intra-day Precision (%CV) | < 18.1% | 1.7 - 4.3% | < 18.1% |
| Inter-day Precision (%CV) | < 18.1% | Not specified | < 18.1% |
| Accuracy | 80.0 - 122.9% | Not specified | 80.0 - 122.9% |
| Extraction Recovery | 9.3 - 12.8% | Not specified | Not specified |
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: General workflow for this compound analysis from sample collection to data quantification.
Diagram 2: Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step workflow for solid-phase extraction of this compound.
Diagram 3: Protein Precipitation Workflow
References
- 1. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration profiles of cocaine, pyrolytic methyl ecgonidine and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Analysis of cocaine, benzoylthis compound, ecogonine methyl ester, and this compound by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma. | Semantic Scholar [semanticscholar.org]
- 6. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scite.ai [scite.ai]
- 11. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry (DMS–MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ecgonine as a Biomarker for Cocaine Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine is a widely abused illicit drug that undergoes rapid and extensive metabolism in the body. The identification of its metabolites in biological specimens is a reliable indicator of cocaine use. While benzoylecgonine (B1201016) (BZE) is the most commonly targeted analyte in drug testing, other metabolites can provide valuable information regarding the pattern and timeframe of use. This compound (EC), a hydrolysis product of cocaine, has emerged as a promising biomarker due to its prolonged detection window and stability in urine.[1][2] This document provides detailed application notes and protocols for the use of this compound as a biomarker for cocaine consumption.
This compound is formed from the hydrolysis of either the benzoyl group in benzoylthis compound or the methoxy (B1213986) group in this compound methyl ester (EME).[2] Its analysis can be challenging due to its high polarity and water solubility, which can lead to low recovery rates during extraction.[3][4] However, advancements in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its sensitive and specific detection in various biological matrices, including urine and blood.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the detection of this compound in biological samples following cocaine administration.
Table 1: Urinary Excretion of this compound Following Controlled Cocaine Administration [1]
| Route of Administration | Cocaine Dose(s) | Number of Subjects | This compound Cmax (mole % of BE Cmax) | This compound Detection Time (at 50 ng/mL cutoff) |
| Intranasal | 32 mg | 6 | 6 - 14% | Up to 98 hours |
| Intravenous | 11.2, 22.4, 25, 44.8 mg | 12 | 6 - 14% | Up to 98 hours |
| Oral | 22.4 mg | 6 | 6 - 14% | Up to 98 hours |
| Smoked | 10, 20, 40, 42 mg | 12 | 6 - 14% | Up to 98 hours |
Table 2: Analytical Parameters for this compound Detection in Urine and Whole Blood by UHPLC-QTOF-MS [5]
| Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Extraction Recovery |
| Urine | 40 - 400 | 16 | 40 | 12.8% (low conc.), 9.3% (high conc.) |
| Whole Blood | 40 - 2,000 | 16 | 40 | Not specified |
Signaling Pathways and Experimental Workflows
Cocaine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of cocaine, leading to the formation of this compound. Cocaine is primarily metabolized via two routes: hydrolysis of the methyl ester by plasma and liver cholinesterases to form benzoylthis compound, and hydrolysis of the benzoyl ester by other esterases to form this compound methyl ester.[6] Both of these major metabolites can be further hydrolyzed to this compound.
References
- 1. Urinary Excretion of this compound and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro studies on cocaine metabolism: this compound methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction of Ecgonine from Blood Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Microwave-Assisted Extraction (MAE) of ecgonine from human blood samples. This compound, a primary metabolite of cocaine, is a key analyte in forensic and clinical toxicology. Its high polarity presents challenges for traditional extraction methods. MAE offers a promising alternative, with the potential for reduced extraction time and solvent consumption.
Introduction
This compound is a significant biomarker for cocaine use. However, its high water solubility makes it difficult to extract efficiently from complex biological matrices like blood. Microwave-Assisted Extraction (MAE) is a process that uses microwave energy to heat a solvent in contact with a sample, thereby partitioning the analytes from the sample matrix into the solvent. This technique can offer rapid and efficient extraction.
These application notes provide a detailed protocol for the MAE of this compound from blood, based on established methods for related compounds such as cocaine and its metabolite, this compound methyl ester.[1][2] The provided methodologies and data are intended to serve as a robust starting point for researchers developing and validating their own assays.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the microwave-assisted extraction of this compound from whole blood samples.
Equipment and Reagents
-
Microwave Extraction System: A system capable of controlling temperature and power is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of the extracted this compound.
-
Centrifuge: For separating the organic and aqueous layers.
-
pH meter: For adjusting the pH of the blood sample.
-
Vortex mixer: For sample homogenization.
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
Syringe filters (0.22 µm)
-
Reagents:
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Reference standards for this compound and internal standards (e.g., this compound-d₃)
-
Deionized water
-
Whole blood (blank and samples)
-
Sample Preparation
-
Allow all samples and standards to thaw to room temperature.
-
Vortex the whole blood samples to ensure homogeneity.
-
Pipette 1 mL of the whole blood sample into a 15 mL glass centrifuge tube.
-
Add the internal standard to the sample.
Microwave-Assisted Extraction Protocol
This protocol is adapted from established methods for the MAE of cocaine and this compound methyl ester from blood.[1][2]
-
pH Adjustment: Adjust the pH of the blood sample to 10.0 using a 0.05 mol/L Na₂CO₃-NaHCO₃ buffer solution.[1][2] This step is crucial for ensuring this compound is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Solvent Addition: Add 6 mL of a chloroform-isopropanol (9:1, v/v) mixture to the centrifuge tube.[1][2]
-
Microwave Irradiation: Place the sealed centrifuge tube into the microwave extraction system. Perform the extraction at 40°C for 6 minutes.[1][2]
-
Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Extract Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of the mobile phase for LC-MS/MS).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Data Presentation
The following tables summarize quantitative data from studies on the extraction of cocaine and its metabolites from blood. While specific data for the MAE of this compound is limited, the data for related compounds provides a benchmark for expected performance.
Table 1: Optimized MAE Parameters for Cocaine and this compound Methyl Ester in Blood [1][2]
| Parameter | Optimal Condition |
| Extraction Solvent | Chloroform-Isopropanol (9:1, v/v) |
| Solvent Volume | 6 mL |
| Sample pH | 10.0 |
| Extraction Temperature | 40°C |
| Extraction Time | 6 minutes |
Table 2: Performance Data for MAE of Cocaine and this compound Methyl Ester from Blood [1][2]
| Analyte | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (LOD) (mg/L) |
| Cocaine | 79.91 - 99.85 | < 3.10 | 0.06 |
| This compound Methyl Ester | 79.91 - 99.85 | < 3.10 | 0.04 |
Table 3: Comparison of Extraction Methods for Cocaine Metabolites from Whole Blood
| Extraction Method | Analyte | Extraction Efficiency/Recovery (%) | Reference |
| Solid-Phase Extraction | This compound | 9.3 - 12.8 | [3] |
| Solid-Phase Extraction | Cocaine & Metabolites | 95.6 - 124.0 | [4][5] |
| Microwave-Assisted Extraction | Cocaine & EME | 79.91 - 99.85 | [1][2] |
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the microwave-assisted extraction of this compound from blood samples.
Caption: Workflow for Microwave-Assisted Extraction of this compound from Blood.
Logical Relationship of MAE Parameters
The following diagram illustrates the key parameters influencing the efficiency of the microwave-assisted extraction process.
Caption: Key Parameters Influencing MAE Efficiency.
Conclusion
Microwave-assisted extraction is a promising technique for the rapid and efficient extraction of this compound from blood samples. The provided protocols and data, adapted from established methods for related cocaine metabolites, offer a solid foundation for researchers. Optimization of the MAE parameters, particularly the extraction solvent and pH, will be critical for achieving high recovery and sensitivity for this compound. Further method validation is necessary to establish the linearity, precision, accuracy, and limits of detection and quantification for the specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. [Simultaneous determination of cocaine and its metabolite this compound methyl ester in human blood using microwave extraction-gas chromatography]. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction and GC/MS quantitation of cocaine, this compound methyl ester, benzoylthis compound, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ecgonine and its Metabolites by Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Ecgonine is a primary metabolite of cocaine, a potent central nervous system stimulant and a widely abused drug. The detection and quantification of cocaine and its metabolites, such as this compound, this compound methyl ester (EME), and benzoylthis compound (B1201016) (BZE), in biological samples are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a rapid, sensitive, and high-throughput alternative to traditional chromatographic methods for the analysis of these compounds.[1] This application note provides a detailed protocol for the analysis of this compound and related cocaine metabolites using MALDI-TOF MS, with a focus on sample preparation, matrix selection, and instrumentation.
Principle of MALDI-TOF MS MALDI is a soft ionization technique used in mass spectrometry that allows the analysis of large molecules and small molecules with minimal fragmentation.[2] The process involves three main steps:
-
Sample-Matrix Co-crystallization: The analyte is mixed with a large excess of a matrix compound, which is a small organic molecule that strongly absorbs at the laser wavelength.[2][3] This mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.
-
Laser Desorption/Ionization: The sample spot is irradiated with a pulsed laser beam. The matrix absorbs the laser energy and vaporizes, carrying the analyte molecules into the gas phase.[2] During this process, the analyte molecules are ionized, typically by protonation, resulting in singly charged ions.[2]
-
Time-of-Flight Analysis: The newly formed ions are accelerated by an electric field into a field-free flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, allowing for mass separation and the generation of a mass spectrum.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the MALDI-MS analysis of this compound and its metabolites. The protocol is based on methodologies developed for analyzing cocaine metabolites in hair samples.[1][4][5][6]
1. Materials and Reagents
-
Analytes: this compound, this compound Methyl Ester (EME), Benzoylthis compound (BZE), Cocaine (COC) standards.
-
Internal Standards (optional for quantitative analysis): Deuterated analogs (e.g., BZE-D3, COC-d3).[1][7]
-
MALDI Matrices:
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
-
Equipment:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate (e.g., polished steel)
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
2. Preparation of Solutions
-
Analyte Stock Solutions: Prepare individual stock solutions of this compound, EME, and other relevant analytes at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations (e.g., 1-100 µg/mL) using the appropriate solvent.[5]
-
Matrix Solution (CHCA):
-
Prepare a solvent mixture of ACN/Water (1:1, v/v) with 0.1% TFA.
-
Dissolve CHCA in the solvent mixture to achieve the optimal concentration. Studies have shown that different concentrations may be optimal for different analytes. For instance, 1.5 mg/mL CHCA is effective for cocaine, while 7.0 mg/mL may be better for its metabolites like EME.[1][5]
-
Vortex thoroughly to ensure the matrix is completely dissolved.
-
3. Sample Preparation (Dried Droplet Method)
-
Sample Extraction (if applicable): For biological matrices like hair or blood, an appropriate extraction protocol must be performed to isolate the analytes of interest.
-
Analyte-Matrix Mixture: Mix the analyte working solution with the CHCA matrix solution. A typical ratio is 1:1 (v/v).
-
Spotting: Pipette 0.5 - 1.0 µL of the final analyte-matrix mixture onto a clean spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and matrix.
-
Plate Loading: Once all spots are completely dry, load the target plate into the MALDI mass spectrometer.[8]
MALDI-TOF MS Instrumentation and Data Acquisition
The following instrument parameters are recommended based on a study analyzing cocaine and its metabolites in hair samples.[1] Users should optimize these settings for their specific instrument and application.
Table 1: Recommended MALDI-TOF MS Instrument Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive (+) | [1] |
| Operation Mode | Reflector | [1] |
| Laser Power | 10-20% | [1] |
| Laser Frequency | 50 Hz | [1] |
| Number of Shots | 200 per spectrum | [1] |
| Ion Source Voltage 1 | 19.08 kV | [1] |
| Ion Source Voltage 2 | 17.03 kV | [1] |
| Reflector Voltage | 20.36 kV | [1] |
| Mass Calibration | External, using matrix peaks or standard peptides |[1] |
Data Presentation and Expected Results
Qualitative Analysis The primary goal of qualitative analysis is to identify the presence of this compound and its metabolites based on their specific mass-to-charge ratios. The expected protonated ions [M+H]⁺ are:
-
This compound: m/z 186.11
Quantitative Analysis While MALDI-MS is often considered semi-quantitative due to variations in crystal formation and shot-to-shot laser fluency, careful method development can yield reproducible, quantitative results.[9] The use of internal standards and specialized target plates can significantly improve quantitative performance.[9]
For context, the table below summarizes quantitative data for this compound and EME from highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which can serve as a benchmark.
Table 2: Quantitative Performance of LC-MS/MS Methods for this compound and EME
| Analyte | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| This compound | UHPLC-QTOF-MS | Urine | 40 - 400 | 40 | [10] |
| This compound | UHPLC-QTOF-MS | Whole Blood | 40 - 2,000 | 40 | [10] |
| EME | LC-QTOF-MS | Rat Plasma | 5.0 - 10,000 | 5.0 | [7] |
| EME | UHPLC-QTOF-MS | Urine | 10 - 200 | 10 | [10] |
| EME | UHPLC-QTOF-MS | Whole Blood | 20 - 1,000 | 20 |[10] |
In one study, MALDI-MS analysis of hair samples showed a 70% correlation with quantitative GC-MS results, demonstrating its potential for screening and semi-quantitative analysis even at low concentrations (e.g., 0.6 to 4.1 ng/mg of cocaine).[1][5]
Visualizations
Experimental Workflow Diagram The following diagram illustrates the complete workflow for the MALDI-TOF MS analysis of this compound from a biological sample.
Caption: Workflow for MALDI-TOF MS analysis of this compound.
Cocaine Metabolic Pathway This diagram shows the relationship between cocaine and its major metabolites, including this compound.
Caption: Simplified metabolic pathway of cocaine.
References
- 1. scielo.br [scielo.br]
- 2. youtube.com [youtube.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Analysis of Cocaine, Benzoylthis compound, and this compound Methyl Ester in Hair Strands Via Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Direct determination of this compound methyl ester and cocaine in rat plasma, utilizing on-line sample extraction coupled with rapid chromatography/quadrupole orthogonal acceleration time-of-flight detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sensitive Immunoassays for Ecgonine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine is a primary metabolite of cocaine and serves as a crucial biomarker for confirming cocaine use. Its detection in biological matrices is a key aspect of forensic toxicology, clinical chemistry, and drug development research. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for the detection of small molecules like this compound. These assays are indispensable tools for screening large numbers of samples.
This document provides detailed application notes and protocols for the development of competitive immunoassays for the sensitive detection of this compound. The protocols herein describe the necessary steps from hapten-carrier conjugate synthesis to the final immunoassay procedure, providing a foundational framework for researchers to develop and validate their own this compound-specific assays.
Principle of Competitive Immunoassay for this compound
The detection of small molecules like this compound, which have only one epitope (a hapten), is typically achieved through a competitive immunoassay format. In this setup, free this compound in a sample competes with a labeled this compound conjugate (e.g., enzyme-conjugated) for a limited number of binding sites on an anti-ecgonine antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less binding of the labeled conjugate, resulting in a weaker signal.
Data Presentation: Performance Characteristics of Immunoassays for Cocaine Metabolites
The development of a highly specific immunoassay for this compound is challenging, and many commercially available assays are designed for the detection of benzoylthis compound (B1201016) (BE), another major cocaine metabolite. In these assays, this compound often exhibits low cross-reactivity. The following table summarizes typical performance data for a commercially available benzoylthis compound ELISA kit, illustrating how data for an this compound-specific assay should be presented.
| Analyte | I-50 (ng/mL) | % Cross-Reactivity |
| Benzoylthis compound | 10 | 100% |
| m-Hydroxycocaine | 6.7 | 150% |
| Cocaine | 13.3 | 75% |
| Cocaethylene | 20 | 50% |
| This compound | 1111 | 0.9% |
| Norbenzoylthis compound | 2000 | 0.5% |
| This compound Methyl Ester | 2500 | 0.4% |
| Methylene Blue | 3333 | 0.3% |
| Norcocaine | 5000 | 0.2% |
| Anhydrothis compound Methyl Ester | 5000 | 0.2% |
Note: The I-50 value represents the concentration of the analyte required to inhibit 50% of the signal. The data presented is illustrative and sourced from a commercially available benzoylthis compound ELISA kit. A dedicated this compound immunoassay would require validation with this compound as the primary target.
Experimental Protocols
Preparation of this compound-Protein Conjugates
To elicit an immune response and for use in the immunoassay, the small this compound molecule (hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for coating plates.
Materials:
-
This compound hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of this compound hydrochloride in 1 mL of DMF.
-
Add 20 mg of EDC and 10 mg of NHS to the this compound solution.
-
Incubate for 2 hours at room temperature with gentle stirring to activate the carboxyl group of this compound.
-
-
Carrier Protein Preparation:
-
Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 5 mL of 0.1 M PBS (pH 7.4).
-
-
Conjugation:
-
Slowly add the activated this compound solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle mixing.
-
-
Purification:
-
Dialyze the conjugate solution against PBS (0.1 M, pH 7.4) for 48 hours at 4°C, with several changes of the buffer, to remove unconjugated hapten and coupling reagents.
-
Store the purified conjugate at -20°C.
-
Antibody Production (Polyclonal)
Materials:
-
This compound-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits (or other suitable animal model)
Procedure:
-
Primary Immunization:
-
Emulsify 0.5 mg of the this compound-KLH immunogen with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection containing 0.25 mg of this compound-KLH emulsified with Freund's Incomplete Adjuvant.
-
Repeat booster injections every four weeks.
-
-
Titer Determination and Antiserum Collection:
-
Collect blood samples from the marginal ear vein 10-14 days after each booster injection.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the antibody titer using a preliminary ELISA (as described below).
-
Once a high titer is achieved, a larger volume of blood can be collected for antiserum purification.
-
Competitive ELISA Protocol for this compound Detection
Materials:
-
This compound-BSA coating antigen
-
Anti-ecgonine primary antibody (produced as described above)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
This compound standard solutions
-
Samples for analysis (e.g., urine, diluted in PBS)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (2 N H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-ecgonine primary antibody to each well. The optimal antibody dilution should be predetermined by checkerboard titration.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Addition of Secondary Antibody:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for developing an this compound immunoassay.
Caption: Signaling pathway of a competitive ELISA for this compound.
Troubleshooting & Optimization
Technical Support Center: Improving Ecgonine Recovery in Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of ecgonine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this critical cocaine metabolite. Due to its high polarity, achieving high and consistent recovery of this compound can be challenging.[1] This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to address common issues encountered during SPE.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to low this compound recovery and provides actionable solutions.
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery of this compound is a frequent issue primarily due to its high polarity and solubility in water.[1] Several factors in your SPE workflow could be contributing to this problem:
-
Inappropriate Sorbent Selection: Using a purely reversed-phase (e.g., C18) sorbent may not be optimal for retaining the highly polar this compound.[2] Mixed-mode sorbents that combine reversed-phase and ion-exchange characteristics often provide better retention and recovery.[3][4][5][6]
-
Incorrect Sample pH: The pH of your sample is critical for ensuring that this compound is in the correct ionization state for retention on the sorbent.[2][7][8][9]
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough or have the correct pH to efficiently desorb this compound from the SPE cartridge.[7][9][10][11][12]
-
Sample Matrix Interferences: Components in your sample matrix (e.g., urine, blood, plasma) can compete with this compound for binding sites on the sorbent or cause ion suppression.[13][14][15]
-
Premature Elution: this compound may be washing off the column during the sample loading or washing steps if the solvent strength is too high.[8][11][12]
Q2: How can I optimize my sample pre-treatment to improve this compound recovery?
Proper sample pre-treatment is crucial for maximizing recovery and ensuring method reproducibility.[16][17]
-
pH Adjustment: Adjust the sample pH to ensure this compound is in a charged state to facilitate retention on a mixed-mode cation exchange sorbent.[7][8] The pKa of this compound's carboxylic acid group is around 3.8 and the tertiary amine is around 9.5. Adjusting the sample pH to be approximately 2 pH units below the pKa of the amine group will ensure it is protonated.
-
Particulate Removal: Centrifuge or filter your samples to remove any particulates that could clog the SPE cartridge.[16][18]
-
Dilution: For complex matrices like urine or blood, diluting the sample with a buffer can reduce matrix effects and improve the interaction between this compound and the sorbent.[16][17][18]
Q3: What type of SPE sorbent is best for this compound extraction?
Mixed-mode sorbents, particularly those with both reversed-phase and strong cation exchange functionalities (e.g., Oasis MCX), are highly effective for extracting this compound.[19] These sorbents can retain this compound through both hydrophobic and ionic interactions, leading to higher recovery compared to single-mechanism sorbents.
Q4: I'm using a mixed-mode cation exchange cartridge. What is the optimal workflow?
A typical workflow for a mixed-mode cation exchange SPE involves the following steps.
Caption: General workflow for solid-phase extraction using a mixed-mode cation exchange cartridge.
Some modern polymeric sorbents are water-wettable and may not require the conditioning and equilibration steps, simplifying the workflow.[15][19]
Q5: My recovery is still low even with a mixed-mode sorbent. How can I troubleshoot the washing and elution steps?
-
Washing Step: Ensure your wash solvents are not prematurely eluting the this compound.
-
An initial wash with an acidic solution (e.g., 2% formic acid in water) will help remove neutral and acidic interferences while keeping the basic this compound retained on the cation exchange sorbent.[19]
-
A subsequent wash with an organic solvent like methanol (B129727) can remove non-polar interferences.[19] Be cautious with the strength and volume of the organic wash to avoid eluting this compound.
-
-
Elution Step: The elution solvent must be strong enough to disrupt both the ionic and hydrophobic interactions between this compound and the sorbent.
-
A common and effective elution solvent is a mixture of an organic solvent (e.g., acetonitrile/methanol) with a strong base like ammonium (B1175870) hydroxide (B78521) (e.g., 5% ammonium hydroxide in a 60:40 acetonitrile:methanol mixture).[19] The high pH neutralizes the charge on the this compound, and the organic solvent disrupts the hydrophobic interactions, leading to efficient elution.
-
Consider a "soak" step where the elution solvent is left in the cartridge for a few minutes to improve the interaction and desorption of the analyte.[7][16]
-
Q6: Could the flow rate be affecting my this compound recovery?
Yes, the flow rate during sample loading, washing, and elution can significantly impact recovery.[7][9]
-
Loading: A slow and consistent flow rate (e.g., 1-2 drops per second) during sample loading ensures adequate time for the this compound to interact with and bind to the sorbent.[17]
-
Elution: A slower flow rate during elution can also improve recovery by allowing sufficient time for the elution solvent to desorb the analyte from the sorbent.[7]
Q7: Is this compound stable during the extraction process and storage?
This compound itself is relatively stable.[20][21] However, cocaine and its other metabolites, like this compound methyl ester, can degrade to this compound in biological samples, especially if not stored properly (e.g., at elevated temperatures).[20][21] To ensure the accuracy of your results, proper sample handling and storage (e.g., storing at 4°C or -20°C) are essential.[22]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and cocaine metabolite extraction, providing a reference for expected performance.
Table 1: Extraction Efficiency of this compound and Other Cocaine Metabolites
| Analyte | Matrix | Extraction Method | Extraction Efficiency (%) | Reference |
| This compound | Urine | One-Step SPE GC-MS | 84 - 103 | [1] |
| Cocaine | Meconium | Mixed-Mode SPE GC/MS | 58.1 - 99.7 | [3][4][5] |
| Cocaine Metabolites | Blood | Mixed-Mode SPE GC/MS | 95.6 - 124.0 | [3][4][5] |
| Cocaine Metabolites | Plasma | Mixed-Mode SPE GC/MS | 86.9 - 128.9 | [3][4][5] |
| Cocaine & Metabolites | Urine | Oasis MCX µElution SPE | > 83 | [19] |
Table 2: Recovery of this compound and Other Cocaine Metabolites
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| This compound | Urine & Whole Blood | UPLC-QTOF-MS | 12.8 (low conc.), 9.3 (high conc.) | [13] |
| This compound Methyl Ester | Urine | Modified SPE HPLC | 85 | [23] |
| Cocaine | Urine | Modified SPE HPLC | 97 | [23] |
| Benzoylthis compound | Urine | Modified SPE HPLC | 106 | [23] |
Detailed Experimental Protocols
This section provides detailed methodologies from cited literature for the solid-phase extraction of this compound.
Protocol 1: One-Step SPE for this compound and Metabolites in Urine (GC-MS Analysis)
This protocol is adapted from a method describing a fast and validated procedure for the simultaneous analysis of this compound and other cocaine metabolites.[1]
Caption: Experimental workflow for one-step SPE of this compound and its metabolites from urine.
-
Sample Pre-treatment: To 500 µL of urine, add deuterated internal standards.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (specific type should be chosen based on the method, e.g., mixed-mode).
-
Equilibration: Equilibrate the cartridge with an appropriate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes with a suitable solvent.
-
Derivatization: Evaporate the eluate to dryness and perform derivatization for GC-MS analysis.
-
Analysis: Analyze the derivatized sample by GC-MS in selected-ion monitoring (SIM) mode.[1]
Protocol 2: Mixed-Mode µElution SPE for Cocaine and Metabolites in Urine (UPLC-MS/MS Analysis)
This protocol is based on a rapid analysis method using Oasis MCX µElution plates, which simplifies the procedure by eliminating conditioning and equilibration steps.[19]
Caption: Simplified SPE workflow using a water-wettable polymeric sorbent for UPLC-MS/MS analysis.
-
Sample Pre-treatment: Add internal standard to the urine sample and mix.
-
Sample Loading: Load the sample directly onto the Oasis MCX µElution plate without prior conditioning or equilibration.[19]
-
Washing:
-
Elution: Elute the analytes with 2 x 25 µL aliquots of 60:40 acetonitrile:methanol with 5% strong ammonia solution.[19]
-
Post-Elution: Dilute the eluate with 40 µL of 2% formic acid in water.[19]
-
Analysis: Inject 2 µL of the final solution into the UPLC-MS/MS system.[19]
By following these troubleshooting guides and detailed protocols, researchers can significantly improve the recovery and reproducibility of this compound in their solid-phase extraction experiments.
References
- 1. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Solid-phase extraction and GC/MS quantitation of cocaine, this compound methyl ester, benzoylthis compound, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promochrom.com [promochrom.com]
- 8. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 9. specartridge.com [specartridge.com]
- 10. welchlab.com [welchlab.com]
- 11. hawach.com [hawach.com]
- 12. silicycle.com [silicycle.com]
- 13. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. waters.com [waters.com]
- 20. In vitro stability of cocaine in whole blood and plasma including this compound as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of cocaine, benzoylthis compound, ecogonine methyl ester, and this compound by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of cocaine, benzoylthis compound, this compound methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Ecgonine Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of ecgonine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantification.[1][2] this compound's high polarity and water solubility make its isolation difficult, particularly from complex biological matrices like blood, urine, or hair, rendering it susceptible to these effects.[3][4] Endogenous matrix components such as phospholipids, proteins, and salts are common sources of this interference.[2]
Q2: I am observing poor reproducibility and lower-than-expected signal intensity for my this compound standards. Could matrix effects be the cause?
A2: Yes, inconsistent peak areas and signal loss are classic symptoms of matrix effects, specifically ion suppression.[2] When components from the biological matrix co-elute with this compound, they can compete for ionization in the mass spectrometer's source, reducing the number of this compound ions that reach the detector. This phenomenon is a major limitation in quantitative analysis using electrospray ionization (ESI), leading to poor accuracy and reproducibility.[5] To confirm if matrix effects are responsible, you should perform a quantitative assessment.
Q3: How can I quantitatively measure the matrix effect for this compound in my samples?
A3: A widely accepted method to quantify matrix effects is through a post-extraction spike experiment.[2][6] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract. The protocol below provides a step-by-step guide for this evaluation.
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol allows for the calculation of Matrix Effect (ME) and Recovery (RE).[1]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., drug-free urine) through your entire sample preparation procedure. In the final step, spike the resulting clean extract with this compound to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate ME and RE: Use the following formulas based on the resulting peak areas:
-
Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) × 100
-
Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) × 100
-
-
Interpretation of ME%:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring.
-
Caption: Workflow for the quantitative assessment of matrix effects.
Q4: What are the most effective strategies to eliminate or reduce matrix effects for this compound?
A4: A multi-faceted approach is often most effective, starting with sample preparation and followed by chromatographic optimization and the use of appropriate internal standards.
Efficient sample cleanup is the most critical step to remove interfering matrix components before analysis.[7][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and blood.[9][10] Cation-exchange SPE cartridges are particularly useful for extracting this compound and its metabolites.[10]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to ensure this compound is uncharged, thereby improving extraction into an immiscible organic solvent while leaving polar interferences behind.[8]
-
Protein Precipitation (PPT): While a simpler method, PPT is often used as an initial cleanup step for plasma or blood samples.[3][11] It is less selective than SPE or LLE and may require additional cleanup steps.
The table below summarizes reported matrix effect values for this compound and other cocaine metabolites in human urine and whole blood, highlighting the variability of the issue.
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) |
| This compound | Human Urine | 28.7 - 171.0 | 12.8 (low conc.), 9.3 (high conc.) |
| This compound | Whole Blood | 28.7 - 171.0 | 12.8 (low conc.), 9.3 (high conc.) |
| Cocaine | Human Plasma | Low (Factor: 0.817 - 1.10) | > 85 |
| This compound Methyl Ester | Human Plasma | Low (Factor: 0.817 - 1.10) | > 85 |
| Data compiled from references[9][12]. Note: A matrix factor of 1.0 is equivalent to 100% ME. |
Optimizing the LC method can separate this compound from co-eluting matrix components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Due to this compound's high polarity, HILIC is often more effective than traditional reversed-phase (C18) chromatography.[4] HILIC columns provide better retention for polar compounds, shifting them away from the early-eluting, unretained matrix components that often cause ion suppression.[4][12]
Chemical derivatization can be used to decrease the polarity of this compound, making it easier to extract and separate from the matrix using standard chromatographic techniques like GC-MS.[3][10] Common methods involve alkylation or acylation to modify this compound's functional groups.[3][13]
Caption: A troubleshooting flowchart for addressing matrix effects.
Q5: How does using a stable isotope-labeled internal standard help compensate for matrix effects?
A5: Using a stable isotope-labeled (e.g., deuterated) internal standard (SIL-IS) is the most robust method to compensate for, though not eliminate, matrix effects.[11][14][15] A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior. Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte. Quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area. Since both are affected proportionally by the matrix, this ratio remains constant, leading to accurate and precise results even in the presence of significant matrix interference.[11][15]
Q6: Are there specific LC-MS/MS parameters I should optimize to minimize matrix effects?
A6: Yes, beyond the column chemistry, optimizing instrument parameters can help.
-
Ion Source Parameters: Adjusting the ion source temperature, nebulizing gas flow, and sprayer voltage can influence ionization efficiency and potentially reduce the impact of matrix components.[16]
-
Sample Dilution: A simple but effective strategy is to dilute the final sample extract.[17] This reduces the concentration of both the analyte and the interfering matrix components, which can often lessen the severity of ion suppression.[17][18] In some cases where suppression is severe, dilution can paradoxically lead to a stronger analyte signal and a lower limit of detection.[18]
-
Injection Volume: Reducing the injection volume can minimize the total amount of matrix components entering the MS system, which can be beneficial.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of cocaine, benzoylthis compound, this compound methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated stable isotope dilution liquid chromatography tandem mass spectrometry assay for the trace analysis of cocaine and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method for the simultaneous determination of cocaine, benzoylthis compound, and this compound methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of cocaine and its principal metabolite, benzoylthis compound, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. youtube.com [youtube.com]
Technical Support Center: Sample Integrity for Cocaine Metabolite Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing ecgonine and its precursors to ensure sample integrity for accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a primary metabolite of cocaine. Its concentration in biological samples is a critical biomarker for determining cocaine use.[1][2] Degradation of cocaine and its other metabolites, such as benzoylthis compound (B1201016) (BE) and this compound methyl ester (EME), leads to the formation of this compound.[3][4][5] Therefore, improper sample storage can lead to artificially inflated this compound levels, compromising the accuracy of toxicological and pharmacokinetic studies.
Q2: What are the main factors that cause this compound precursor degradation?
The primary factors contributing to the degradation of cocaine and its metabolites in biological samples are:
-
Temperature: Higher temperatures accelerate the rate of chemical and enzymatic hydrolysis.[3][6][7][8][9][10][11][12]
-
pH: Neutral to alkaline pH conditions promote the hydrolysis of cocaine and its esters.[6][9][10][12][13][14]
-
Enzymatic Activity: Esterases present in biological matrices, such as plasma and liver, actively metabolize cocaine to EME.[2][7][10][15][16]
Q3: What are the recommended storage conditions for blood and urine samples to prevent this compound formation?
To minimize the degradation of cocaine and its primary metabolites, which in turn prevents the artificial formation of this compound, the following storage conditions are recommended:
-
Temperature: Samples should be stored at -20°C for optimal long-term stability.[6][7][9][11][12][17][18][19] Storage at 4°C is acceptable for short periods but will result in more significant degradation over time compared to freezing.[6][11][12][20]
-
pH: For urine samples, adjusting the pH to a slightly acidic level (around 4-5) significantly enhances the stability of cocaine and its metabolites.[9][12][13] Ascorbic acid can be used for this purpose.[13]
-
Preservatives: In blood samples, the addition of a preservative like sodium fluoride (B91410) (NaF) is crucial to inhibit enzymatic activity.[6][7][9][10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the storage of samples for cocaine metabolite analysis.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased this compound Concentrations Over Time | Degradation of cocaine, benzoylthis compound (BE), and/or this compound methyl ester (EME) due to improper storage. | 1. Verify Storage Temperature: Ensure samples have been consistently stored at -20°C.[6][7][9][11][12] 2. Check Sample pH (Urine): For urine, confirm the pH was adjusted to an acidic range (pH 4-5) upon collection.[9][13] 3. Confirm Use of Preservatives (Blood/Plasma): For blood or plasma, verify that an esterase inhibitor like sodium fluoride was added.[6][7][9][10][11][12] 4. Review Sample Collection Time: Note that this compound is a metabolite, so its presence is expected; the goal is to prevent post-collection formation. |
| Disappearance of Cocaine and Primary Metabolites | Significant degradation has occurred, likely due to a combination of elevated temperature and inappropriate pH. | 1. Immediate Freezing: If not already done, freeze the samples at -20°C immediately to halt further degradation.[6][11][12] 2. Re-evaluate Data Utility: Depending on the extent of degradation, the samples may no longer be suitable for quantifying cocaine, BE, or EME. However, the presence of this compound can still confirm cocaine exposure.[7][8] 3. Implement Corrective Actions: For future collections, strictly adhere to recommended temperature, pH, and preservative protocols. |
| Inconsistent Results Between Aliquots of the Same Sample | Non-homogenous sample or inconsistent storage of aliquots. | 1. Ensure Proper Mixing: Before aliquoting, ensure the primary sample is thoroughly but gently mixed. 2. Standardize Aliquot Storage: All aliquots from a single source must be stored under identical conditions (temperature, container type, etc.). 3. Use Unsilanized Glass Containers: For urine samples, using unsilanized glass containers is recommended to minimize analyte adsorption.[13] |
Quantitative Data on Analyte Stability
The following tables summarize the stability of cocaine and its metabolites under various storage conditions based on published data.
Table 1: Stability of Cocaine and Metabolites in Blood Samples After 1 Year of Storage [6][11]
| Analyte | Storage Temperature | Preservative (NaF) | Average Recovery (%) |
| Cocaine | -20°C | With or Without | >80% |
| 4°C | With | Disappeared after 150 days | |
| 4°C | Without | Disappeared after 30 days | |
| Benzoylthis compound (BE) | -20°C | With or Without | >80% |
| 4°C | With | 68.5% | |
| 4°C | Without | 3.7% | |
| This compound Methyl Ester (EME) | -20°C | With or Without | >80% |
| 4°C | With | Disappeared after 215 days | |
| 4°C | Without | Disappeared after 185 days |
Table 2: Stability of Cocaine and Metabolites in Urine Samples After 1 Year of Storage at 4°C [6][9][11]
| Analyte | pH | Average Recovery (%) |
| Cocaine | 4 | 107.8% |
| 8 | Not detected after 90 days | |
| Benzoylthis compound (BE) | 4 | Stable |
| 8 | 23% | |
| This compound Methyl Ester (EME) | 4 | Stable |
| 8 | Disappeared after 15 days |
Experimental Protocols
Protocol 1: Sample Preparation for Stability Testing
This protocol outlines the steps for preparing spiked biological samples to evaluate analyte stability.
-
Matrix Collection: Obtain drug-free human plasma or urine from a reliable source.
-
Analyte Spiking: Prepare stock solutions of cocaine, benzoylthis compound, and this compound methyl ester in a suitable solvent (e.g., methanol). Spike the biological matrix to achieve a known final concentration (e.g., 100 ng/mL).
-
Sample Aliquoting: Gently vortex the spiked matrix to ensure homogeneity and aliquot into appropriately labeled cryovials.
-
Group Division: Divide the aliquots into different storage condition groups (e.g., -20°C with preservative, 4°C with preservative, 4°C without preservative). For urine, adjust the pH of relevant groups using ascorbic acid.
-
Baseline Analysis (T=0): Immediately analyze a subset of aliquots from each group to establish the initial concentration.
-
Time-Point Analysis: At predetermined time intervals (e.g., 7, 30, 90, 180, 365 days), retrieve and analyze aliquots from each storage group.
-
Data Analysis: Calculate the percent recovery at each time point relative to the T=0 concentration.
Protocol 2: Quantification of Cocaine and its Metabolites by LC-MS/MS
This is a general workflow for the analysis of cocaine and its metabolites. Specific parameters will need to be optimized for individual instruments.
-
Sample Preparation:
-
Thaw frozen samples at room temperature.
-
Perform protein precipitation for plasma samples by adding a cold organic solvent (e.g., acetonitrile) containing deuterated internal standards.[21]
-
For urine samples, a dilution or solid-phase extraction (SPE) may be necessary.[22][23]
-
Centrifuge the samples to pellet proteins and transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a suitable C18 or similar reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile/methanol).[3][4]
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Degradation pathway of cocaine to this compound.
References
- 1. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Methyl Ester|Cocaine Metabolite Reference Standard [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of cocaine, benzoylthis compound, ecogonine methyl ester, and this compound by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro stability of cocaine in whole blood and plasma including this compound as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of storage conditions for cocaine and benzoylthis compound in urine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and in vitro studies on cocaine metabolism: this compound methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on in vitro degradation of anhydrothis compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urinary Excretion of this compound and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of this compound methyl ester in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [open.bu.edu]
- 20. Improved Long-Term Stability of Blood Cocaine in Evacuated Collection Tubes | Journal of Forensic Sciences 1972-2005 | ASTM International [dl.astm.org]
- 21. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for Ecgonine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for the analysis of ecgonine.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is crucial for the successful analysis of this compound, particularly by gas chromatography-mass spectrometry (GC-MS), for several reasons:
-
Improved Volatility and Thermal Stability: this compound is a polar and non-volatile compound due to the presence of carboxylic acid and hydroxyl functional groups. Direct injection into a hot GC inlet can lead to thermal degradation. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, minimizing degradation and improving chromatographic peak shape.[1]
-
Enhanced Chromatographic Resolution: The derivatization process reduces the polarity of the this compound molecule, leading to decreased interaction with active sites in the GC system. This results in sharper, more symmetrical peaks and better separation from other components in the sample matrix.
-
Increased Mass Spectral Clarity and Sensitivity: Derivatized this compound produces a unique and often more informative mass spectrum. The introduction of specific chemical groups can lead to characteristic high mass-to-charge ratio (m/z) fragments that are less likely to be present as background noise, thus increasing the sensitivity and specificity of the analysis.[2]
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization techniques for this compound and its metabolites involve silylation, acylation, and alkylation.
-
Silylation: This is a widely used method that replaces active hydrogens in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3][4]
-
Acylation: This technique introduces an acyl group (e.g., acetyl, propionyl, or pentafluoropropionyl) to the hydroxyl and secondary amine groups. Acylation can improve chromatographic properties and detection sensitivity.[2]
-
Alkylation: This method involves the addition of an alkyl group to the carboxylic acid and secondary amine functionalities. For instance, propyl iodide can be used to propylate these groups.[5]
Q3: Can this compound be analyzed without derivatization?
A3: While GC-MS analysis typically requires derivatization due to this compound's polarity, liquid chromatography-mass spectrometry (LC-MS) can be a viable alternative for analyzing underivatized this compound.[6][7] LC-MS is better suited for polar and thermally labile compounds, potentially simplifying sample preparation.[6] However, derivatization can still be employed in LC-MS to enhance sensitivity and chromatographic separation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no derivatization product peak | Incomplete reaction due to moisture. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider lyophilizing the sample to remove all water before adding derivatizing agents.[10] |
| Inactive derivatizing reagent. | Use fresh derivatizing reagents. Store reagents under anhydrous conditions as recommended by the manufacturer. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. Refer to established protocols for the specific derivatizing agent being used. For example, silylation with BSTFA is often carried out at 70°C for 20 minutes.[3] | |
| Poor peak shape (tailing, broadening) | Incomplete derivatization. | Increase the amount of derivatizing reagent and/or extend the reaction time. Ensure thorough mixing during the reaction. |
| Active sites in the GC system (liner, column). | Use a deactivated GC liner and a high-quality capillary column. Consider silylating the entire GC system periodically. | |
| Presence of multiple derivative peaks for this compound | Tautomerization or formation of multiple derivatives. | For silylation, ensure the reaction goes to completion to form the di-TMS derivative. In some cases, methoximation prior to silylation can prevent the formation of multiple derivatives by protecting keto groups from enolization.[10][11] |
| Low recovery of this compound from the sample matrix | Inefficient extraction. | This compound is highly water-soluble, making its extraction from biological matrices challenging.[5][12] Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. A one-step SPE has been shown to provide high recovery for this compound.[13][14] |
| Irreversible adsorption to extraction materials. | Use appropriate SPE cartridges and ensure proper conditioning and elution steps. Some methods have noted irreversible adsorption to uncapped silica (B1680970) sites on sorbents.[5] | |
| Interference from other sample components | Inadequate sample cleanup. | Improve the sample cleanup procedure. This could involve adjusting the pH during extraction or using a more selective SPE sorbent. |
Experimental Protocols
Silylation using BSTFA + 1% TMCS
This protocol is adapted from a method for the analysis of benzoylthis compound, which can be applied to this compound.[3]
-
Evaporation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen at a temperature below 60°C.
-
Reconstitution: Reconstitute the dried residue in 30 µL of ethyl acetate.
-
Derivatization: Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (trimethylchlorosilane).
-
Heating: Seal the vial and heat at 70°C for 20 minutes.
-
Injection: After cooling, inject 1 µL of the solution into the GC-MS.
Two-Step Derivatization: Propylation and Acylation
This protocol is designed for the analysis of this compound and other cocaine metabolites in complex matrices like postmortem whole blood.[5]
-
Protein Precipitation: Precipitate proteins from the sample using acetonitrile.
-
First Derivatization (Propylation):
-
To the supernatant, add acetonitrile, 18-crown-6-ether, powdered K2CO3, and 1-propyliodide.
-
Seal the tube and heat at 80-85°C for 1 hour. This step proplylates organic acids and primary/secondary amines.
-
-
Second Derivatization (Acylation):
-
After cooling, add p-nitrobenzoyl chloride and pyridine.
-
Heat at 55°C for 1 hour. This step forms the p-nitrobenzoyl ester of alcohols.
-
-
Extraction and Cleanup: Perform a liquid-liquid extraction with n-butyl chloride followed by an acid wash and back-extraction into chloroform (B151607) for GC-MS analysis.
Quantitative Data Summary
Table 1: Silylation Reaction Conditions for this compound and Related Metabolites
| Parameter | BSTFA + 1% TMCS[3] | MTBSTFA[4] |
| Reagent Volume | 50 µL | 50 µL |
| Solvent | Ethyl Acetate (30 µL) | Not specified |
| Temperature | 70°C | 60°C |
| Time | 20 min | 20 min |
Table 2: Two-Step Derivatization Reaction Conditions for this compound [5]
| Step | Reagents | Temperature | Time |
| Propylation | 1-propyliodide, K2CO3, 18-crown-6-ether | 80-85°C | 1 h |
| Acylation | p-nitrobenzoyl chloride, pyridine | 55°C | 1 h |
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. chromsoc.jp [chromsoc.jp]
- 9. ddtjournal.com [ddtjournal.com]
- 10. youtube.com [youtube.com]
- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low sensitivity in ecgonine quantification assays
Welcome to the technical support center for ecgonine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound quantification challenging?
A1: this compound is a primary metabolite of cocaine and is highly polar and water-soluble.[1][2] These physicochemical properties make it difficult to efficiently extract from complex biological matrices like plasma, whole blood, and urine, often resulting in low recovery rates.[1][3][4] Furthermore, its structure can lead to poor retention on standard reverse-phase liquid chromatography columns and may require derivatization for sensitive detection, especially in gas chromatography-mass spectrometry (GC-MS).[1]
Q2: What are the common analytical techniques for this compound quantification?
A2: The most common and robust analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization in many cases, while GC-MS typically requires a derivatization step to improve the volatility and thermal stability of this compound.[1][7]
Q3: What is derivatization and why is it often necessary for this compound analysis?
A3: Derivatization is a chemical reaction that modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization is often employed in GC-MS to:
-
Increase volatility: Making it suitable for gas-phase analysis.
-
Improve thermal stability: Preventing degradation in the hot GC injection port.
-
Enhance chromatographic properties: Leading to better peak shape and resolution.
-
Increase mass spectrometry signal: Creating fragments that are more easily detected.
Common derivatizing agents include silylating agents (like MTBSTFA) or alkylating agents.[2][8]
Q4: What are typical limits of quantification (LOQ) for this compound in biological samples?
A4: The LOQ for this compound can vary significantly depending on the analytical method, the biological matrix, and the sample preparation procedure. Published methods report a range of LOQs, demonstrating the impact of methodology on sensitivity.
Troubleshooting Guide: Low Sensitivity
Low sensitivity is one of the most frequent challenges in this compound quantification. This guide addresses common causes and provides step-by-step solutions.
Issue: My signal intensity for this compound is very low or non-existent.
This problem can originate from sample preparation, the chromatography system, or the mass spectrometer. Follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low sensitivity in this compound assays.
Detailed Troubleshooting Steps
1. Investigate Sample Preparation
-
Problem: Poor Extraction Recovery
-
Why it happens: Due to its high polarity, this compound may not be efficiently extracted from the aqueous biological matrix into an organic solvent during Liquid-Liquid Extraction (LLE).[2] In Solid-Phase Extraction (SPE), it may not retain well on certain sorbents or may be incompletely eluted.[3] One study noted that with a nonpolar C8 sorbent, almost 100% of this compound passed through the cartridge, indicating very poor retention.[9]
-
How to fix it:
-
Optimize pH: Adjust the pH of the sample to ensure this compound is in the correct ionization state for your extraction method.
-
SPE Sorbent Selection: Use a mixed-mode or a polar-modified sorbent designed for polar compounds.
-
Elution Solvent: Ensure the elution solvent in SPE is strong enough to desorb this compound from the sorbent.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d3) to normalize for recovery losses.
-
-
-
Problem: Incomplete or Failed Derivatization (for GC-MS)
-
Why it happens: Derivatization reactions can be sensitive to water and other matrix components. Reagents can also degrade over time.
-
How to fix it:
-
Ensure Dryness: Evaporate the sample to complete dryness before adding the derivatization reagent.
-
Reagent Quality: Use fresh derivatization reagents and store them under the recommended conditions (e.g., protected from moisture).
-
Optimize Reaction: Ensure the reaction is proceeding at the optimal temperature and for a sufficient amount of time as specified in validated protocols.
-
-
2. Evaluate the LC System
-
Problem: Poor Chromatographic Peak Shape or Retention
-
Why it happens: this compound's polarity makes it challenging for traditional C18 columns. It may elute very early, close to the void volume, where ion suppression is often most severe.[10]
-
How to fix it:
-
Column Choice: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate polar compounds.[7]
-
Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[11] Prepare mobile phases fresh daily, as additives like formic acid can degrade, especially in methanol.[12]
-
-
-
Problem: System Contamination
-
Why it happens: Buildup of contaminants from previous analyses on the column or in the system can lead to high background noise and poor sensitivity.[13]
-
How to fix it:
-
Column Washing: Flush the column with a strong solvent wash.
-
Dedicated Column: If possible, use a dedicated column for your this compound assay to avoid cross-contamination.[12]
-
-
3. Assess the Mass Spectrometer
-
Problem: Ion Suppression (Matrix Effects)
-
Why it happens: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's source, reducing its signal.[10][11]
-
How to fix it:
-
Improve Sample Cleanup: Use a more rigorous SPE or LLE procedure to remove interfering matrix components.
-
Chromatographic Separation: Adjust the LC gradient to better separate this compound from the region where ion suppression occurs.
-
Dilution: Dilute the sample, if possible, to reduce the concentration of interfering matrix components.
-
-
-
Problem: Suboptimal MS Source Conditions
-
Why it happens: The settings for the ion source (e.g., temperature, gas flows, spray voltage) are critical for efficient ionization and can drift over time.
-
How to fix it:
-
Source Optimization: Infuse a standard solution of this compound and optimize the source parameters to achieve the maximum signal.
-
Source Cleaning: A dirty ion source can significantly reduce sensitivity.[13] Follow the manufacturer's instructions to clean the ion source components.
-
-
Quantitative Data from Published Methods
The following tables summarize the performance of various published methods for this compound quantification. This data can serve as a benchmark for your own assay development and troubleshooting.
Table 1: LC-MS/MS Methods for this compound Quantification
| Matrix | Extraction Method | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Whole Blood | Solid-Phase Extraction | 40 | 40 - 2,000 | [4] |
| Urine | Solid-Phase Extraction | 40 | 40 - 400 | [4] |
| Plasma | Solid-Phase Extraction | Not specified | 5 - 1,000 | [9] |
Table 2: GC-MS Methods for this compound Quantification
| Matrix | Extraction Method | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Urine | Solid-Phase Extraction | 2.5 - 10 | Varies by analyte | [1][6] |
| Postmortem Blood | Protein Precipitation & LLE | Not specified | Not specified | [3] |
Experimental Protocol Example: SPE-LC-MS/MS
This is a generalized workflow for the quantification of this compound from a plasma sample. Specific parameters should be optimized for your instrumentation and laboratory.
References
- 1. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid confirmation/quantitation of this compound methyl ester, benzoylthis compound, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Minimizing Ion Suppression for Ecgonine in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing ecgonine and related compounds by LC-MS.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound that may be attributed to ion suppression.
Problem: Poor or no detectable this compound peak in my sample, but the standard in solvent looks fine.
-
Possible Cause: Significant ion suppression from the sample matrix is likely preventing the this compound molecules from reaching the detector. Co-eluting compounds from the matrix can compete for ionization, reducing the signal of the target analyte.[1][2]
-
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before LC-MS analysis.[3] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and reducing ion suppression.[4][5][6]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[7]
-
Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1]
-
Problem: Inconsistent and irreproducible results for this compound across a batch of samples.
-
Possible Cause: Variability in the sample matrix between different samples can lead to varying degrees of ion suppression, resulting in poor reproducibility.
-
Solutions:
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended. Since the SIL internal standard has nearly identical chemical and physical properties to this compound, it will be affected by ion suppression to the same extent, allowing for accurate correction.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.
-
Robust Sample Preparation: A consistent and efficient sample preparation method, such as a validated SPE protocol, will minimize the variability in matrix composition between samples.
-
Problem: I suspect ion suppression, but I'm not sure at what retention time it is occurring.
-
Possible Cause: Interfering compounds can elute at various points in the chromatogram, causing suppression zones.
-
Solution:
-
Post-Column Infusion Experiment: This experiment helps to identify the retention time regions where ion suppression is most severe. A solution of this compound is continuously infused into the LC eluent post-column, and a blank matrix extract is injected. A dip in the baseline signal of this compound indicates a region of ion suppression.[8][9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[2] this compound is a polar molecule and can be particularly susceptible to ion suppression from less polar matrix components that are often present in biological samples.
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression in biological matrices like plasma, urine, and oral fluid include salts, phospholipids (B1166683), proteins, and other endogenous compounds.[8] Additives from sample collection tubes can also contribute to matrix effects.
Q3: How can I quantitatively assess the extent of ion suppression?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution (solvent). The following equation can be used:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for removing a wide range of interfering matrix components and minimizing ion suppression for this compound and other cocaine metabolites.[5][6][12][13] Liquid-Liquid Extraction (LLE) can also be effective, but SPE often provides a cleaner extract. Protein precipitation is a simpler method but is generally less effective at removing phospholipids and other small molecule interferences.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cocaine and Metabolites
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation | 85 - 105 | 40 - 80 | Simple, fast, and inexpensive. | Less effective at removing phospholipids and salts, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 60 - 90 | Good for removing non-polar interferences. | Can be labor-intensive and require large volumes of organic solvents. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | 80 - 110 | 85 - 105 | Highly effective at removing a broad range of interferences, providing a clean extract and minimizing ion suppression.[3] | Requires method development and can be more costly and time-consuming than other methods. |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for this compound from Urine
This protocol provides a general procedure for the extraction of this compound from urine samples using a mixed-mode cation exchange SPE cartridge.
-
1. Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d3).
-
Vortex mix the sample.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.
-
-
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing the following solvents:
-
3 mL of methanol
-
3 mL of deionized water
-
3 mL of 100 mM phosphate (B84403) buffer (pH 6.0)
-
-
-
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
4. Washing:
-
Wash the cartridge to remove interferences:
-
3 mL of deionized water
-
3 mL of 0.1 M acetic acid
-
3 mL of methanol
-
-
-
5. Elution:
-
Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS analysis.
-
2. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol details the procedure to identify regions of ion suppression in a chromatographic run.
-
1. System Setup:
-
Connect the outlet of the LC column to one inlet of a T-union.
-
Connect a syringe pump containing a solution of this compound (e.g., 100 ng/mL in mobile phase) to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
-
2. Analyte Infusion:
-
Set the syringe pump to a low and constant flow rate (e.g., 10 µL/min).
-
Begin infusing the this compound solution and acquire data on the mass spectrometer in MRM mode for the this compound transition. A stable, elevated baseline should be observed.
-
-
3. Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column and start the chromatographic run.
-
-
4. Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression in this compound analysis.
Caption: Experimental workflow for the Solid-Phase Extraction (SPE) of this compound from urine samples.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. lambdalaboratory.com [lambdalaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing artifact formation of anhydroecgonine methyl ester from ecgonine
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of ecgonine and its related compounds. Our focus is on minimizing the artifactual formation of anhydrothis compound (B8767336) methyl ester (AEME), a common challenge in analytical toxicology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is anhydrothis compound methyl ester (AEME) and why is it a concern in my this compound analysis?
A1: Anhydrothis compound methyl ester (AEME), also known as methylecgonidine, is primarily recognized as a pyrolysis product of cocaine, making it a key biomarker for identifying "crack" cocaine use.[1][2] However, AEME can also be formed as an analytical artifact during the analysis of samples containing cocaine or its metabolites, including this compound.[1][3] Its presence as an artifact can lead to false positives for crack cocaine use and inaccurate quantification of other analytes.
Q2: What is the primary mechanism for the artifactual formation of AEME?
A2: The most common cause of artifactual AEME formation is the thermal degradation of cocaine in the heated injection port of a gas chromatograph (GC).[1][3] High temperatures can cause the elimination of benzoic acid from the cocaine molecule, followed by dehydration to form AEME. While less common, there is a theoretical potential for this compound to undergo dehydration to anhydrothis compound, which could then be esterified to AEME if a methylating agent is present, though this is less documented than the degradation from cocaine.
Q3: Can AEME be formed from this compound during sample preparation or analysis?
A3: While the primary precursor for artifactual AEME is cocaine, the potential for formation from this compound exists, particularly under harsh analytical conditions. This would likely involve a two-step process: dehydration of the this compound molecule to anhydrothis compound (ecgonidine), followed by esterification of the carboxylic acid group with a methyl donor. This is more likely to occur at high temperatures in the presence of acidic or basic catalysts and a methylating source (e.g., methanol (B129727) residue).
Q4: How can I differentiate between AEME from crack cocaine use and artifactual AEME?
A4: Differentiating the source of AEME can be challenging. One approach is to use analytical methods that do not involve high temperatures, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] If GC-MS must be used, careful optimization of injection port temperature and the use of derivatization to protect the functional groups of cocaine and its metabolites can help minimize artifact formation.[4] Some studies have established methods to correct for artifactual AEME by calibrating the pyrolysis rate of cocaine in the analytical system.[1]
Q5: What are the best storage conditions for samples containing this compound to prevent degradation?
A5: this compound is generally more stable than cocaine and its other esters in biological samples.[5] To minimize degradation of all cocaine-related analytes, samples should be stored at low temperatures (-20°C is optimal).[6][7] For urine samples, maintaining a pH of around 4 can further enhance stability.[7] For blood samples, the addition of a preservative like sodium fluoride (B91410) is recommended to inhibit enzymatic hydrolysis of cocaine to its metabolites.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, with a focus on preventing AEME artifact formation.
| Issue | Potential Cause | Recommended Solution |
| Unexpected AEME peak in samples containing this compound but not cocaine. | 1. High GC Injection Port Temperature: Thermal dehydration of this compound to anhydrothis compound, followed by methylation from a residual source (e.g., methanol). 2. Active Sites in GC Liner or Column: Catalytic degradation of this compound. 3. Contamination: Cross-contamination from a previous sample that contained AEME or cocaine. | 1. Optimize GC Conditions: Lower the injection port temperature to the minimum required for efficient volatilization. A typical starting point is 250°C, but lower temperatures should be tested.[1] 2. Use a Deactivated Liner and Column: Ensure the GC liner and column are properly deactivated to prevent catalytic reactions. Regularly replace the liner. 3. Thorough Cleaning: Implement a rigorous cleaning protocol for the syringe and injection port between samples. Run blank solvent injections to check for carryover. |
| Variable AEME concentrations in replicate injections of the same sample. | 1. Inconsistent Injection Port Temperature: Fluctuations in the injector temperature can lead to variable rates of thermal degradation. 2. Non-homogenous Sample: Poor mixing of the sample before injection. | 1. Verify GC Performance: Ensure the GC is properly calibrated and maintaining a stable injection port temperature. 2. Proper Sample Handling: Vortex or mix samples thoroughly before taking an aliquot for injection. |
| Low recovery of this compound. | 1. Poor Extraction Efficiency: this compound is highly polar and water-soluble, making it difficult to extract from aqueous matrices with common organic solvents.[8] 2. Adsorption to Surfaces: this compound can adsorb to glass and plastic surfaces. | 1. Optimize Extraction Method: Use a validated solid-phase extraction (SPE) method designed for polar compounds. A mixed-mode cation exchange column can be effective.[9] 2. Use Silanized Glassware: Treat all glassware with a silanizing agent to reduce active sites for adsorption. |
| Peak tailing for this compound. | 1. Interaction with Active Sites: The polar functional groups of this compound can interact with active sites in the GC liner, column, or MS source. 2. Inappropriate Derivatization: Incomplete derivatization can leave polar groups exposed. | 1. Derivatization: Derivatize this compound to make it more volatile and less polar. Common derivatizing agents include silylating agents like BSTFA or MTBSTFA.[4][10] 2. Use a Deactivated System: As mentioned above, ensure all components of the GC-MS system are properly deactivated. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample
-
Internal standard (e.g., this compound-d3)
-
Methanol
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
SPE Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of ethyl acetate for GC-MS analysis after derivatization).
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a common silylation procedure to improve the chromatographic properties of this compound and reduce the risk of on-column degradation.
Materials:
-
Dried sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Chemical Transformation Pathway
Caption: Cocaine metabolism and potential artifact formation pathways.
Recommended Analytical Workflow
Caption: Recommended workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro stability of cocaine in whole blood and plasma including this compound as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction and GC/MS quantitation of cocaine, this compound methyl ester, benzoylthis compound, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
challenges in the synthesis of high-purity ecgonine standards
Welcome to the Technical Support Center for the synthesis of high-purity ecgonine standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis and what are the initial challenges?
A1: The most common laboratory-scale synthesis of this compound involves the hydrolysis of cocaine.[1] The primary challenge with this method is ensuring complete hydrolysis to this compound without the formation of significant side products. Incomplete hydrolysis can leave residual cocaine or benzoylthis compound, complicating purification.
Q2: What are the major impurities I should be aware of during this compound synthesis?
A2: The major impurities depend on the synthetic route.
-
From Cocaine Hydrolysis: Besides unreacted cocaine and benzoylthis compound, degradation products can form under harsh hydrolysis conditions (e.g., excessive heat or extreme pH).
-
From Synthetic Precursors (e.g., 2-carbomethoxytropinone): Stereoisomers, particularly pseudothis compound (B1221877), are a significant concern.[2] The reduction of 2-carbomethoxytropinone can yield a mixture of this compound methyl ester and pseudothis compound methyl ester.[3] If this mixture is not separated before the final hydrolysis step, the resulting this compound will be contaminated with pseudothis compound.
Q3: Why is the purification of this compound so challenging?
A3: The purification of this compound is difficult due to its high polarity and excellent solubility in water.[4] This makes extraction from aqueous solutions with common organic solvents inefficient. Specialized purification techniques like column chromatography with polar stationary phases or crystallization from specific solvent systems are often required.
Q4: My this compound standard shows poor stability. What are the optimal storage conditions?
A4: this compound is known to be relatively stable, especially compared to its esters like cocaine and this compound methyl ester.[5] For long-term stability, it is recommended to store this compound as a solid, preferably as its hydrochloride salt, in a tightly sealed container at -20°C.[6] Aqueous solutions of this compound should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (4°C or -20°C) and buffered to a slightly acidic pH to minimize potential degradation.
Q5: What are the best analytical methods to assess the purity of my this compound standard?
A5: Due to its high polarity and lack of a strong UV chromophore, direct analysis of this compound can be challenging.[7] The most common and reliable methods involve derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8] These methods allow for sensitive detection and can separate this compound from its isomers and other impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Cocaine Hydrolysis
Possible Causes:
-
Incomplete hydrolysis reaction.
-
Product loss during workup and extraction.
-
Degradation of this compound under harsh reaction conditions.
Solutions:
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Optimize Reaction Conditions | Ensure complete dissolution of cocaine in the acidic or basic solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. | Maximizes the conversion of cocaine to this compound. |
| Improve Extraction Efficiency | Due to this compound's high water solubility, standard liquid-liquid extraction is often inefficient. Consider using a continuous liquid-liquid extractor or employ solid-phase extraction (SPE) with a suitable sorbent. | Increases the recovery of this compound from the aqueous reaction mixture. |
| Control Reaction Temperature | Avoid excessive heating during hydrolysis as it can lead to the formation of degradation byproducts such as anhydrothis compound.[1] | Minimizes the formation of impurities and improves the purity of the crude product. |
Issue 2: Presence of Pseudothis compound Impurity in Synthetically Derived this compound
Possible Causes:
-
Non-stereoselective reduction of the 2-carbomethoxytropinone (2-CMT) precursor.
-
Epimerization during subsequent reaction steps.
Solutions:
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Stereoselective Reduction | Carefully control the pH and temperature during the reduction of 2-CMT. Reduction with sodium amalgam at a controlled pH (around 3-4.5) can influence the ratio of this compound methyl ester to pseudothis compound methyl ester.[9] | Favors the formation of the desired this compound stereoisomer. |
| Purification of Intermediates | Separate the this compound methyl ester from the pseudothis compound methyl ester before the final hydrolysis step. This can be achieved by fractional crystallization of their hydrochloride salts, as pseudothis compound methyl ester hydrochloride is less soluble in certain organic solvents.[3] | Removes the isomeric impurity at an early stage, leading to high-purity this compound. |
| Analytical Monitoring | Use chiral chromatography or derivatization followed by GC-MS to monitor the isomeric purity at each step of the synthesis. | Provides crucial feedback for optimizing reaction and purification conditions to minimize pseudothis compound content. |
Data Presentation
Table 1: Comparison of this compound Synthesis Parameters
| Parameter | Hydrolysis of Cocaine | Synthesis from 2-CMT |
| Starting Material | Cocaine Hydrochloride | 2-Carbomethoxytropinone |
| Key Reaction Step | Acid or alkaline hydrolysis | Reduction and subsequent hydrolysis |
| Typical Yield | Variable, dependent on workup | Moderate, influenced by stereoselectivity |
| Major Impurities | Unreacted starting material, benzoylthis compound, anhydrothis compound | Pseudothis compound, unreacted intermediates |
| Purification Challenge | High water solubility of product | Separation of stereoisomers |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from Cocaine Hydrochloride by Acid Hydrolysis
-
Dissolution: Dissolve cocaine hydrochloride in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the solution to reflux for 1-2 hours. Monitor the reaction by TLC (e.g., using a mobile phase of chloroform:methanol:ammonia) to confirm the disappearance of the cocaine spot.
-
Cooling and Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of this compound hydrochloride.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone (B3395972).
-
Drying: Dry the crystals under vacuum to obtain this compound hydrochloride.
-
Purity Check: Assess the purity of the final product by melting point determination and a suitable analytical technique like GC-MS after derivatization.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Due to its high polarity, this compound is best recrystallized from polar solvents. A common method is to dissolve the crude this compound hydrochloride in a minimal amount of hot water.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol (B145695) or acetone to remove residual soluble impurities.
-
Drying: Dry the purified this compound hydrochloride crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of high-purity this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Resolution of Ecgonine and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the chromatographic resolution of ecgonine and its isomers. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the chromatographic separation of this compound and its isomers.
Issue 1: Poor or No Resolution Between this compound Isomers
Question: Why am I seeing poor or no resolution between my this compound isomers?
Answer: Poor resolution in the chiral separation of this compound isomers can stem from several factors. The most common culprits are an inappropriate chiral stationary phase (CSP) or a suboptimal mobile phase composition.[1] Chiral separations are highly specific, and a CSP that works for one compound may not be effective for another, even one that is structurally similar.[2]
To address this, consider the following:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving chiral separation. For tropane (B1204802) alkaloids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® AD or Chiralcel® OD) are often a good starting point.[3] If one type of polysaccharide-based column does not provide separation, trying another with a different chiral selector is a logical next step.
-
Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interaction between the analytes and the CSP. Systematically screen different mobile phase modes:
-
Normal Phase: Use a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The percentage of the alcohol modifier can significantly impact selectivity.[1]
-
Reversed Phase: Employ a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can influence the ionization state of this compound and affect retention and selectivity.[1]
-
Polar Organic Mode: Use a combination of polar organic solvents, such as acetonitrile and methanol.[1]
-
-
Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine (B46881) - DEA or triethylamine (B128534) - TEA) to the mobile phase in normal or polar organic mode can improve peak shape and sometimes enhance resolution by minimizing undesirable interactions with the stationary phase.[3] In reversed-phase mode, acidic modifiers like formic acid or acetic acid can be used to control the ionization of the analyte and silanol (B1196071) groups on the stationary phase.[4]
-
Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography. Reducing the flow rate increases the interaction time between the isomers and the CSP, which can lead to better resolution.[3]
-
Temperature: Temperature can have a significant and often unpredictable effect on chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can potentially improve resolution.[1]
Issue 2: Peak Tailing
Question: My this compound isomer peaks are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like this compound is a common problem in reversed-phase HPLC.[5] It is primarily caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[6] These strong interactions cause a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak shape.[5]
Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: In reversed-phase chromatography, lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of the silanol groups, reducing their interaction with the protonated basic analyte.[5]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry.[3]
-
Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the majority of residual silanol groups to make them less active. Using a column specifically designated as "base-deactivated" or "end-capped" can significantly improve the peak shape for basic compounds.[7]
-
Lower Sample Concentration: Column overload can lead to peak distortion, including tailing. Try injecting a more dilute sample to see if the peak shape improves.[6]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds like this compound, HILIC can be a valuable alternative to reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide better retention and peak shape for polar analytes.[8]
Issue 3: Retention Time Instability
Question: My retention times for this compound isomers are drifting between injections. What could be the cause?
Answer: Unstable retention times can compromise the reliability of your analysis. The most common causes include:
-
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral columns, especially when the mobile phase composition has been changed. Ensure a stable baseline is achieved before injecting your samples.[3]
-
Temperature Fluctuations: Small changes in ambient temperature can affect retention times. Using a column oven to maintain a constant and stable temperature is crucial for reproducibility.[3]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. It is recommended to use pre-mixed mobile phases rather than relying on online mixing by the HPLC system to ensure maximum consistency.[3]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can lead to changes in retention.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating this compound and its isomers?
A1: There is no single "best" column, as the optimal choice depends on the specific isomers you are trying to separate and the analytical goals. However, a good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives. These have a broad applicability for the enantioseparation of a wide range of chiral compounds, including alkaloids.[9] For the high polarity of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a suitable option to achieve better retention and peak shape.[8]
Q2: Is derivatization necessary for the analysis of this compound and its isomers?
A2: For Gas Chromatography (GC), derivatization is generally necessary to increase the volatility and thermal stability of the polar this compound molecule. For High-Performance Liquid Chromatography (HPLC), derivatization is not always required, especially when using modern, highly sensitive detectors like mass spectrometers. However, derivatization can sometimes be used in HPLC to improve chromatographic properties or enhance detection by UV-Vis or fluorescence detectors.[10]
Q3: Can I use the same method for both qualitative and quantitative analysis of this compound isomers?
A3: A well-developed and validated chromatographic method can be used for both qualitative (identification) and quantitative (measurement) analysis. For quantitative analysis, it is crucial to ensure that the method provides adequate resolution between the isomers of interest and any potential interferences. The method must also be validated for parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
Q4: What are the key parameters to optimize for improving the resolution of this compound isomers?
A4: The key parameters to optimize are:
-
Chiral Stationary Phase: The choice of the chiral selector is paramount.
-
Mobile Phase Composition: The type and ratio of organic solvents, and the pH of the aqueous phase in reversed-phase mode.
-
Mobile Phase Additives: The type and concentration of acidic or basic modifiers.
-
Column Temperature: Can have a significant impact on selectivity.
-
Flow Rate: Lower flow rates often improve resolution in chiral separations.
A systematic screening of these parameters is the most effective approach to method development.
Experimental Protocols
The following protocols are provided as a starting point for developing a chiral separation method for this compound and its isomers. These are based on established methods for related tropane alkaloids and should be optimized for your specific application.
Protocol 1: Chiral HPLC Method Development Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Analyte and Column Selection:
-
Characterize the analyte: this compound is a polar, basic compound.
-
Select a set of 2-3 diverse chiral stationary phases for initial screening (e.g., one amylose-based and one cellulose-based CSP).
-
-
Mobile Phase Screening:
-
Prepare mobile phases for Normal Phase, Reversed Phase, and Polar Organic Mode as described in the table below.
-
-
Initial Screening:
-
Equilibrate the first column with the initial mobile phase for each mode until a stable baseline is achieved.
-
Inject a standard solution of the this compound isomer mixture.
-
Run a gradient or isocratic elution to observe the retention and initial separation.
-
Repeat for each selected column and mobile phase mode.
-
-
Optimization:
-
Based on the initial screening results, select the column and mobile phase mode that shows the most promise (even partial separation is a good starting point).
-
Systematically optimize the mobile phase composition (e.g., vary the percentage of the organic modifier, adjust the pH, and change the concentration of the additive).
-
Investigate the effect of column temperature and flow rate on the resolution.
-
Data Presentation
The following tables summarize quantitative data from published methods for the analysis of this compound and related compounds. This data can be used as a reference for expected performance characteristics.
Table 1: Chromatographic Conditions for this compound and Metabolites
| Parameter | HILIC-MS/MS Method[8] |
| Column | Atlantis HILIC Silica |
| Mobile Phase | Gradient elution with acetonitrile and ammonium (B1175870) formate (B1220265) buffer |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Table 2: Quantitative Performance Data for this compound and Metabolites
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| This compound Methyl Ester | 0.005 - 2.0 (in hair) | 0.001 (in hair) | 0.005 (in hair) | [8] |
| Benzoylthis compound | 0.010 - 10.0 (in hair) | 0.001 (in hair) | 0.010 (in hair) | [8] |
| Cocaine | 0.020 - 10.0 (in hair) | 0.001 (in hair) | 0.020 (in hair) | [8] |
| This compound Methyl Ester | 7.5 - 1000 (in urine) | 0.5 (in urine) | 7.5 (in urine) | |
| Benzoylthis compound | 7.5 - 1000 (in urine) | 2.0 (in urine) | 7.5 (in urine) |
Table 3: Recommended Starting Conditions for Chiral Method Development
| Mode | Stationary Phase | Mobile Phase Solvents | Additives | Typical Starting Composition |
| Normal Phase | Polysaccharide-based CSP | Hexane or Heptane, Isopropanol or Ethanol | DEA or TEA (for basic analytes) | 80:20 Hexane:Isopropanol + 0.1% DEA |
| Reversed Phase | Polysaccharide-based CSP | Buffered Water, Acetonitrile or Methanol | Formic Acid or Ammonium Acetate | 50:50 Buffered Water (pH 3):Acetonitrile |
| Polar Organic | Polysaccharide-based CSP | Acetonitrile, Methanol | DEA or TEA, Acetic or Formic Acid | 100% Methanol + 0.1% Additive |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) determination of cocaine and its metabolites benzoylthis compound, this compound methyl ester, and cocaethylene in hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of cocaine, benzoylthis compound, this compound methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Simultaneous Analysis of Ecgonine and Cocaine: Validation of a Novel GC-MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid gas chromatography-mass spectrometry (GC-MS) method for the simultaneous analysis of ecgonine and cocaine against established analytical techniques. The presented data and protocols aim to assist researchers in selecting the most suitable method for their specific analytical needs, particularly in forensic toxicology and clinical settings where the detection of both the parent drug and its metabolite is crucial for accurate interpretation. This compound, a primary metabolite of cocaine, is a key marker for confirming cocaine ingestion.[1][2]
A Novel Approach: Single-Step Solid-Phase Extraction GC-MS
A recently validated method by Fernandez et al. (2019) offers a streamlined and cost-effective approach for the simultaneous quantification of this compound, cocaine, and other metabolites in urine.[1][3] This method stands out due to its simplified one-step solid-phase extraction (SPE) and derivatization protocol, which significantly reduces sample preparation time and cost compared to traditional methods that often require multiple extraction steps or complex derivatization.[1]
Experimental Workflow of the New GC-MS Method
The following diagram illustrates the key steps in this optimized analytical procedure.
Caption: Experimental workflow for the simultaneous analysis of this compound and cocaine using a new GC-MS method.
Methodology Comparison
This section details the experimental protocols for the new GC-MS method and compares it with two alternative, commonly employed techniques: a more traditional GC-MS method involving derivatization and an ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) method.
Experimental Protocols
| Parameter | New GC-MS Method (Fernandez et al., 2019) [1][3] | Traditional GC-MS with Derivatization [4][5] | UHPLC-QTOF-MS Method [2] |
| Sample Matrix | Human Urine | Blood and Urine | Human Urine and Whole Blood |
| Sample Volume | 500 µL | Not specified | 100 µL |
| Internal Standards | Deuterated analogs | Deuterated analogs | Not explicitly specified |
| Extraction | One-step Solid-Phase Extraction (SPE) | Chem-Elut column extraction with chloroform/isopropanol | 96-well µElution Solid-Phase Extraction (SPE) plate |
| Derivatization | Simple, single derivatization step | Required for benzoylthis compound (B1201016) and this compound methyl ester (e.g., with dimethylformamide dipropyl acetal (B89532) or 4-fluorobenzoyl chloride) | Not required |
| Instrumentation | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) | Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS) | Ultra-High-Pressure Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Not specified, likely Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) | MS and MS/MS modes for quantification and identification |
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key validation parameters for each of the discussed methods, allowing for a direct comparison of their performance.
| Validation Parameter | New GC-MS Method (Fernandez et al., 2019) [1][3] | Traditional GC-MS with Derivatization [5] | UHPLC-QTOF-MS Method [2] | HPLC-Tandem MS [6] |
| Linearity Range | Analyte dependent | 0.05–2.0 mg/L for Cocaine, 0.10–4.0 mg/L for metabolites | 5 to 50-100 ng/mL (Urine), 1-2 to 50 ng/mL (Blood) | 7.5 ng/mL to 1000 ng/mL |
| Coefficient of Determination (r²) | > 0.99 | Not specified | > 0.99 | Not specified |
| Lower Limit of Quantification (LLOQ) | 2.5 to 10 ng/mL | Not specified | 1 to 40 ng/mL | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | 0.2 to 16 ng/mL | 0.5 ng/mL (Cocaine, EME), 2.0 ng/mL (BZE) |
| Intra-day Precision (%RSD) | 1.2% - 14.9% | Not specified | ≤ 18.1% (Repeatability) | < 10% (%CV) |
| Inter-day Precision (%RSD) | 1.8% - 17.9% | Not specified | ≤ 18.1% (Intermediate Precision) | < 10% (%CV) |
| Accuracy (%RE) | within ± 16.4% | Not specified | 80.0% to 122.9% | 97% to 113% |
| Extraction Efficiency/Recovery | 84% to 103% | Not specified | 41.0% to 114.3% (except this compound) | Not specified |
Logical Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, sample throughput, cost, and the specific goals of the analysis. The following diagram illustrates the logical considerations when choosing between the compared methods.
Caption: Decision tree for selecting an analytical method for this compound and cocaine analysis.
Conclusion
The novel GC-MS method utilizing a one-step SPE protocol presents a compelling alternative for the simultaneous analysis of this compound and cocaine.[1] Its primary advantages lie in its speed and cost-effectiveness, making it highly suitable for laboratories with high sample throughput.[1] While UHPLC-QTOF-MS offers superior sensitivity and specificity without the need for derivatization, the initial instrumentation cost is significantly higher.[2] Traditional GC-MS methods, although reliable, often involve more laborious sample preparation steps.[4]
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analytical task, balancing the need for sensitivity, throughput, and available resources. This guide provides the necessary comparative data to make an informed decision.
References
- 1. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. A method for the simultaneous determination of cocaine, benzoylthis compound, and this compound methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid confirmation/quantitation of this compound methyl ester, benzoylthis compound, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecgonine and Benzoylecgonine as Forensic Markers of Cocaine Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ecgonine (EC) and benzoylthis compound (B1201016) (BE) as biomarkers for detecting cocaine use. The selection of an appropriate analyte is critical for accurate toxicological analysis, and this document aims to support informed decisions by presenting experimental data, detailed methodologies, and a clear comparison of the two markers.
Executive Summary
Benzoylthis compound is the most commonly used marker for cocaine use, primarily due to its high concentration in urine and the availability of commercial immunoassays for its detection.[1] However, recent research highlights the utility of this compound as a complementary or alternative marker, particularly due to its extended detection window and greater stability in certain biological matrices.[2][3] This guide will delve into the quantitative differences, analytical methodologies, and the respective advantages and disadvantages of each marker.
Data Presentation: Quantitative Comparison of this compound and Benzoylthis compound
The following tables summarize key quantitative parameters for this compound and benzoylthis compound across various biological matrices.
Table 1: Detection Windows of this compound and Benzoylthis compound
| Biological Matrix | This compound (EC) | Benzoylthis compound (BE) |
| Urine | Up to 98 hours after low doses (10-45 mg) of cocaine.[2] | Typically 2-4 days after occasional use; up to 2 weeks in heavy users.[4] |
| Blood | Shorter than benzoylthis compound. | Detectable for up to 48 hours. |
| Hair | Detectable, but generally at lower concentrations than cocaine and benzoylthis compound.[5][6] | Detectable for months, depending on hair length. |
| Oral Fluid | Less commonly reported. | Detectable for up to 30.5 hours.[7] |
Table 2: Typical Concentrations in Biological Samples
| Biological Matrix | This compound (EC) | Benzoylthis compound (BE) |
| Urine | Maximum concentrations are 6-14 mole % of those for benzoylthis compound.[2] | Concentrations can range from 0.08 to 386 mg/L.[1] |
| Blood | Lower concentrations compared to benzoylthis compound. | Median concentration of 0.1 mg/L in autopsy blood and 0.06 mg/L in blood from apprehended drivers.[8] |
| Hair | Traces, often below the calibration curve (approx. 12.9 ng/mg).[5] | 0.4 to 17.6 ng/mg.[5] |
Table 3: Analytical Sensitivity
| Analytical Method | Analyte | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| GC-MS (Urine) | This compound (as TBDMS derivative) | LOD: 50 ng/mL[9] |
| GC-MS (Urine) | Benzoylthis compound (as TBDMS derivative) | LOD: 50 ng/mL[9] |
| LC-MS/MS (Urine) | This compound Methyl Ester (related to this compound) | LLOQ: 0.5 ng/mL[10] |
| LC-MS/MS (Urine) | Benzoylthis compound | LLOQ: 2.0 ng/mL[10] |
| GC-MS (Hair) | This compound Methyl Ester | LOD: 1 ng/mg[5] |
| GC-MS (Hair) | Benzoylthis compound | LOD: 0.1 ng/mg[5] |
Experimental Protocols
Accurate quantification of this compound and benzoylthis compound is essential for their use as biomarkers. The following sections detail common experimental protocols for their analysis in urine, blood, and hair.
Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the simultaneous detection of cocaine and its metabolites.
-
Sample Preparation:
-
To 200 µL of urine, add an internal standard (e.g., deuterated analogs of the analytes).
-
Perform microextraction by packed sorbent (MEPS) for sample cleanup and concentration.[11]
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]
-
Incubate at an elevated temperature (e.g., 60°C for 20 minutes) to form volatile derivatives.[9]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized forms of this compound and benzoylthis compound.
-
Analysis in Blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in complex matrices like blood.
-
Sample Preparation:
-
To a 0.20 g whole blood sample, add an internal standard.
-
Perform protein precipitation with an acidic solution (e.g., perchloric acid).[12]
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a mixed-mode SPE column.[12]
-
Wash the column with appropriate solvents to remove interferences.
-
Elute the analytes with a suitable solvent mixture.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[12] Monitor specific precursor-to-product ion transitions for this compound and benzoylthis compound.
-
Analysis in Hair by Gas Chromatography-Mass Spectrometry (GC-MS)
Hair analysis provides a long-term history of drug use.
-
Sample Decontamination and Preparation:
-
Wash hair samples with a solvent like dichloromethane (B109758) to remove external contamination.
-
Pulverize the washed and dried hair.
-
-
Extraction:
-
Derivatization:
-
Evaporate the eluate and derivatize the residue with an agent like pentafluoropropionic anhydride/pentafluoropropanol.[5]
-
-
GC-MS Analysis:
-
Follow a similar GC-MS procedure as described for urine analysis, using appropriate temperature programs and monitoring specific ions for the derivatized analytes.
-
Visualizations
Cocaine Metabolism Pathway
Caption: Metabolic pathway of cocaine to its major metabolites.
Experimental Workflow for Biomarker Analysis
Caption: General experimental workflow for cocaine metabolite analysis.
Comparative Performance and Discussion
Benzoylthis compound (BE)
Advantages:
-
Major Metabolite: BE is a primary and abundant metabolite of cocaine, typically found in higher concentrations than other metabolites in urine.[1]
-
Established Methods: A wide range of validated analytical methods, including commercially available immunoassays, are available for its detection.[1]
-
Extensive Data: There is a vast body of literature and established cutoff concentrations for BE in various forensic and clinical contexts.
Disadvantages:
-
In Vitro Formation: BE can be formed by the non-enzymatic hydrolysis of cocaine in urine, which could potentially lead to false positives if the sample is not properly stored or if cocaine was added to the sample.[2]
-
Stability: BE can be less stable than this compound in certain conditions, particularly in improperly stored samples.[14]
This compound (EC)
Advantages:
-
Greater Stability: this compound is more stable than benzoylthis compound in biological fluids, especially in samples that may have been stored under suboptimal conditions.[3] Studies have shown that this compound is stable at temperatures up to 20°C for extended periods.[3]
-
Longer Detection Window: Urinary this compound concentrations peak later than other cocaine metabolites, and it can have a longer detection time, making it a useful marker for detecting cocaine use after benzoylthis compound may have been eliminated.[2]
-
Confirmatory Evidence: The presence of this compound provides strong evidence of in vivo cocaine metabolism, as it is a downstream metabolite of both benzoylthis compound and this compound methyl ester.[3]
Disadvantages:
-
Lower Concentrations: this compound is generally present in lower concentrations than benzoylthis compound, which may require more sensitive analytical methods for its detection.[2]
-
Fewer Commercial Assays: There are fewer commercially available immunoassays specifically targeting this compound.
-
Analytical Challenges: The high polarity and water solubility of this compound can present challenges for extraction from biological matrices.[15]
Conclusion
Both benzoylthis compound and this compound are valuable markers for detecting cocaine use. Benzoylthis compound remains the primary choice for routine screening due to its high concentrations and the widespread availability of testing methods. However, this compound offers significant advantages in specific scenarios. Its superior stability makes it a more reliable marker in cases where sample integrity is a concern. Furthermore, its extended detection window can be crucial for identifying cocaine use in the later stages of elimination. For a comprehensive and robust toxicological assessment, the simultaneous analysis of both benzoylthis compound and this compound is recommended, as it provides a more complete picture of cocaine use and minimizes the risk of false negatives. The choice of the primary marker should be guided by the specific context of the analysis, including the time since suspected use and the condition of the biological sample.
References
- 1. Benzoylthis compound and this compound methyl ester concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Excretion of this compound and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro stability of cocaine in whole blood and plasma including this compound as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantitation of cocaine and its metabolites, benzoylthis compound and this compound methyl ester, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Ecgonine Quantification: A Cross-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Data
The following tables summarize the quantitative performance parameters of different analytical methods for ecgonine quantification as reported in various studies. These parameters are essential for evaluating the reliability and sensitivity of an assay.
Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods for this compound Quantification in Urine
| Parameter | Method 1 | Method 2 |
| Linearity Range | 2.5 - 10 ng/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 2.5 ng/mL | Not Specified |
| Accuracy (% Recovery) | 84% - 103% | Not Specified |
| Precision (%RSD) | Intra-day: 1.2% - 14.9%Inter-day: 1.8% - 17.9% | Not Specified |
| Extraction Efficiency | 84% - 103% | Not Specified |
| Internal Standard | Deuterated analogs | Not Specified |
| Derivatization | Yes | Not Specified |
| Reference | [1][2][3] |
Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods for this compound Quantification
| Parameter | Method 1 (Urine) | Method 2 (Urine & Whole Blood) | Method 3 (Urine) |
| Linearity Range | 7.5 - 1000 ng/mL | Urine: 40 - 400 ng/mLWhole Blood: 40 - 2000 ng/mL | Not Specified |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 - 16 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 5, 10, or 15 ng/mL (QC samples) | 1 - 40 ng/mL | Not Specified |
| Accuracy (% Mean) | 97% - 113% | 80.0% - 122.9% | Not Specified |
| Precision (%CV) | < 10% | ≤ 18.1% | Not Specified |
| Extraction Recovery | Not Specified | 9.3% - 12.8% | Not Specified |
| Internal Standard | Not Specified | Not Specified | Not Specified |
| Reference | [4][5] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of typical experimental protocols for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1][2][3]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
500 μL of human urine is used as the sample.
-
Deuterated analogs are added as internal standards.
-
A one-step SPE procedure is employed for extraction.
-
A simple derivatization step is performed post-extraction.
-
-
Instrumentation:
-
A gas chromatograph coupled with an electron ionization-mass spectrometer (GC-EI-MS) is used.
-
The analysis is performed in selected-ion monitoring (SIM) mode.
-
-
Quantification:
-
Calibration curves are generated to establish linearity.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol[4][5][6]
-
Sample Preparation:
-
Instrumentation:
-
An ultra-high-pressure liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system is coupled to a quadrupole time-of-flight (QTOF) or a tandem mass spectrometer (MS/MS).
-
Protonated molecules or fragment ions are monitored for quantification.
-
-
Quantification:
-
Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against the concentration.
-
A linear least-squares regression with a weighting factor is often applied.
-
Visualizing the Workflow
The following diagrams illustrate the conceptual workflow of a cross-laboratory validation study and a typical analytical procedure for this compound quantification.
Caption: Workflow for a cross-laboratory validation study.
Caption: A typical analytical workflow for this compound quantification.
References
- 1. Comparison analysis of illicit cocaine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proficiency Testing Resources | College of American Pathologists [cap.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Ecgonine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of ecgonine in various biological matrices. Understanding the stability of this compound, a key metabolite of cocaine, is crucial for accurate toxicological analysis, pharmacokinetic studies, and the development of reliable diagnostic tools. This document summarizes quantitative data from experimental studies, details relevant analytical protocols, and provides visual representations of metabolic pathways and experimental workflows.
Introduction
This compound is a tropane (B1204802) alkaloid and a significant metabolite of cocaine. Its presence and concentration in biological samples are critical indicators of cocaine use. However, the inherent instability of its parent compounds, cocaine (COC), benzoylthis compound (B1201016) (BZE), and this compound methyl ester (EME), which ultimately degrade to this compound, presents a challenge for analytical toxicology. The stability of these compounds, and consequently the concentration of this compound, is highly dependent on the biological matrix, storage conditions, and sample handling procedures. This guide offers a comparative overview of this compound stability in blood, plasma, and urine, based on available scientific literature.
Comparative Stability of this compound and its Precursors
The stability of cocaine and its primary metabolites is influenced by enzymatic and chemical hydrolysis. In blood and plasma, butyrylcholinesterase (BChE) plays a significant role in the enzymatic hydrolysis of cocaine to EME.[1][2] Chemical hydrolysis, which is pH and temperature-dependent, leads to the formation of BZE.[2] Both BZE and EME can further hydrolyze to form the more stable metabolite, this compound.[3][4] Due to its high polarity and water solubility, this compound can be challenging to extract from biological fluids.[3]
Proper storage is paramount to prevent the degradation of cocaine and its metabolites, which can lead to inaccurate quantification.[5][6] The optimal storage temperature for maintaining the stability of cocaine and its metabolites in biological samples is -20°C.[5][7]
The following tables summarize the stability of cocaine and its metabolites in different biological matrices under various storage conditions.
Table 1: Stability of Cocaine and Metabolites in Blood
| Analyte | Storage Temperature | Preservative | Stability Period | Key Findings | Reference |
| Cocaine | 4°C | 2% Sodium Fluoride (B91410) (NaF), pH 5 | At least 150 days | Stable with preservative and acidification. Without preservative, most hydrolyzes to EME. | [2][5] |
| Cocaine | 4°C | No Preservative | Disappeared after 30 days | Rapid degradation observed. | [7] |
| Cocaine | -20°C | With or Without NaF | Stable for at least 1 year | Recoveries higher than 80%. | [5][7] |
| Benzoylthis compound (BZE) | 4°C | With NaF | 68.5% recovery after 365 days | More stable than cocaine under these conditions. | [7] |
| Benzoylthis compound (BZE) | 4°C | No Preservative | 3.7% recovery after 365 days | Significant degradation without preservative. | [7] |
| This compound Methyl Ester (EME) | 4°C | With NaF | Disappeared after 215 days | Less stable than BZE. | [7] |
| This compound Methyl Ester (EME) | 4°C | No Preservative | Disappeared after 185 days | Degradation is faster without preservative. | [7] |
| This compound (ECG) | 20°C | N/A | Stable for the entire 15-day observation period | Appears to be the most stable hydrolysis product. | [4] |
Table 2: Stability of Cocaine and Metabolites in Plasma
| Analyte | Storage Temperature | Preservative | Stability Period | Key Findings | Reference |
| Cocaine | 4°C and 20°C | 0.25% Potassium Fluoride | Degradation observed over 15 days, dependent on temperature. | Hydrolysis to EME occurs more rapidly in plasma than in blood. | [4] |
| Anhydrothis compound (B8767336) Methyl Ester (AEME) | Room Temperature | No Preservative | 50% hydrolysis to AE within 5 days | Enzymatic hydrolysis by butyrylcholinesterase is a key degradation mechanism. | [1] |
| Anhydrothis compound Methyl Ester (AEME) | 4°C | No Preservative | 50% hydrolysis to AE within 13 days | Lower temperature slows degradation. | [1] |
| Anhydrothis compound Methyl Ester (AEME) | Room Temperature | Sodium Fluoride or Echothiophate Iodide | Significantly reduced hydrolysis | Esterase inhibitors improve stability. | [1] |
| This compound (ECG) | 4°C and 20°C | N/A | Stable for the entire 15-day observation period | ECG is a stable end-product of cocaine degradation in plasma. | [4] |
Table 3: Stability of Cocaine and Metabolites in Urine
| Analyte | Storage Temperature | pH | Stability Period | Key Findings | Reference |
| Cocaine, BZE, EME | 4°C | 8 | Cocaine and EBE disappeared after 75 days, EME after 15 days. | Alkaline conditions promote degradation at refrigerated temperatures. | [5][7] |
| Benzoylthis compound (BZE) | 4°C | 8 | 23% recovery after 1 year | BZE is more stable than cocaine and EME in alkaline urine but still degrades. | [5][7] |
| Cocaine and Metabolites | -20°C | Varied | Stable | Frozen storage is optimal for preserving these analytes in urine. | [5] |
| This compound Methyl Ester | N/A | N/A | Persisted much longer than benzoylthis compound in dog and rabbit urine. | EME can be a long-term marker of cocaine use. | [8] |
Table 4: Stability of Cocaine and Metabolites in Saliva (Dried Saliva Spots)
| Analyte | Storage Conditions | Stability Period | Key Findings | Reference |
| This compound Methylester (EME) | Room temperature, with 1% sodium fluoride, in light | 3 days | [9] | |
| Cocaine (COC) | Room temperature, with 1% sodium fluoride, in light | 7 days | [9] | |
| Benzoylthis compound (BEG) | Room temperature, with 1% sodium fluoride, in light | 136 days | BEG demonstrated the highest stability among the tested cocaine-related compounds in this matrix. | [9] |
Experimental Protocols
Accurate determination of this compound and its parent compounds relies on robust and validated analytical methods. The following sections detail typical experimental protocols for sample preparation and analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting cocaine and its metabolites from biological fluids is Solid-Phase Extraction.
-
Objective: To isolate analytes of interest from the biological matrix and remove potential interferences.
-
Procedure:
-
Column Conditioning: An SPE column (e.g., C8) is conditioned sequentially with methanol, deionized water, and a phosphate (B84403) buffer (pH 6.0).[3]
-
Sample Loading: A specific volume of the biological sample (e.g., 500 µL of plasma) is mixed with a buffer and internal standards. After vortexing and centrifugation, the supernatant is loaded onto the conditioned SPE column.[3]
-
Washing: The column is washed with a series of solvents to remove interfering substances.
-
Elution: The analytes of interest are eluted from the column using an appropriate solvent mixture.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar metabolites are often derivatized (e.g., with MTBSTFA) to increase their volatility.[10]
-
2. Analytical Methods
a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: This technique separates compounds based on their physicochemical properties as they pass through a chromatography column, followed by detection and quantification based on their mass-to-charge ratio.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-pressure liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).[3][11]
-
Advantages: High sensitivity and specificity, often not requiring derivatization of polar metabolites.[3]
b) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method separates volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Key Consideration: Requires derivatization for polar analytes like this compound and its metabolites to make them volatile enough for GC analysis.[10]
Visualizing Pathways and Workflows
Cocaine Degradation Pathway
The following diagram illustrates the primary metabolic and degradation pathways of cocaine to this compound.
Experimental Workflow for this compound Stability Analysis
This diagram outlines a typical workflow for studying the stability of this compound in biological samples.
Conclusion
The stability of this compound in biological matrices is intrinsically linked to the stability of its precursors: cocaine, benzoylthis compound, and this compound methyl ester. This compound itself is a relatively stable end-product of cocaine hydrolysis. However, the accurate quantification of cocaine exposure based on its metabolites requires careful consideration of the biological matrix, storage temperature, pH, and the use of preservatives. Freezing samples at -20°C is the most effective method for long-term preservation of cocaine and its metabolites. For liquid storage, the use of fluoride preservatives and acidification can mitigate degradation, particularly in blood and plasma. These findings underscore the importance of standardized collection and storage protocols to ensure the integrity of samples for toxicological and research purposes.
References
- 1. Studies on in vitro degradation of anhydrothis compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro stability of cocaine in whole blood and plasma including this compound as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro studies on cocaine metabolism: this compound methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Ecgonine from its Epimer Pseudoecgonine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of ecgonine and its epimer, pseudothis compound (B1221877), is a critical analytical challenge in forensic science, drug metabolism studies, and the quality control of pharmaceutical products derived from coca leaves. As diastereomers, these compounds exhibit distinct stereochemistry at the C-2 and C-3 positions of the tropane (B1204802) ring, which can influence their biological activity and provides the basis for their analytical separation. This guide provides a comparative overview of the primary analytical techniques used to distinguish between this compound and pseudothis compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
| Analytical Technique | Principle of Separation/Differentiation | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase of the derivatized analytes. | High resolution, sensitivity, and established methods. | Requires derivatization, potential for co-elution depending on column and derivatives used. |
| Liquid Chromatography (LC) | Differential partitioning between the mobile and a chiral stationary phase. | Direct analysis without derivatization, high specificity with chiral columns. | Chiral columns can be expensive and have specific mobile phase requirements. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of protons and carbons due to stereoisomerism. | Provides definitive structural information for unambiguous identification. | Lower sensitivity compared to chromatographic methods, requires pure samples. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of this compound and pseudothis compound. Due to their low volatility, these compounds require derivatization prior to analysis. The choice of derivatizing agent is crucial for successful separation.
Experimental Protocol: GC-MS with Silylation Derivatization
1. Sample Preparation and Derivatization:
-
To a dried residue of the sample extract containing this compound and pseudothis compound, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex the mixture and heat at 70°C for 20 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
Important Note on Derivatization: While silylation is a common derivatization technique, it has been reported that the disilyl derivatives of this compound and pseudothis compound can co-elute under certain chromatographic conditions.[1] Therefore, careful optimization of the GC method is essential. Alternative derivatization methods, such as acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), may offer better resolution.
Quantitative Data: GC-MS
| Compound | Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Trimethylsilyl (TMS) | [Data not available in searched literature] | 82, 96, 182, 256 |
| Pseudothis compound | Trimethylsilyl (TMS) | [Data not available in searched literature] | [Data not available in searched literature] |
Quantitative retention time data for the direct comparison of TMS-derivatized this compound and pseudothis compound under a single method was not available in the searched literature. However, successful resolution has been reported using narrow-bore capillary GC.[1]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound and pseudothis compound.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chiral High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a highly specific and sensitive method for the direct separation of this compound and pseudothis compound without the need for derivatization.
Experimental Protocol: Chiral LC-MS/MS
1. Sample Preparation:
-
Dilute the sample containing this compound and pseudothis compound in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
MS/MS Detector: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for each epimer.
Quantitative Data: Chiral LC-MS/MS
| Compound | Retention Time (min) | MRM Transition (m/z) |
| This compound | [Dependent on specific column and mobile phase] | e.g., 186.1 -> 168.1 |
| Pseudothis compound | [Dependent on specific column and mobile phase] | e.g., 186.1 -> 168.1 |
While specific retention times for the epimers on a chiral column were not detailed in the provided search results, the principle of chiral separation would result in different elution times for this compound and pseudothis compound.
Logical Relationship: Chiral Separation
Caption: Principle of chiral separation of this compound and pseudothis compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for the structural elucidation and differentiation of diastereomers like this compound and pseudothis compound. The different spatial arrangements of the atoms in the two molecules lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve a purified sample of the analyte (a few milligrams) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR experiments such as COSY and HSQC can be used to aid in the assignment of signals.
Differentiating Features in NMR Spectra
The key to distinguishing this compound and pseudothis compound by NMR lies in the chemical shifts and coupling constants of the protons and carbons around the C-2 and C-3 stereocenters. The cis-relationship of the carboxyl and hydroxyl groups in this compound, versus the trans-relationship in pseudothis compound, will result in different shielding and deshielding effects on the neighboring nuclei.
Expected Differences:
-
¹H NMR: The protons at C-2 and C-3 will exhibit different chemical shifts and coupling constants (J-values) due to their different dihedral angles with neighboring protons.
-
¹³C NMR: The carbons at C-2 and C-3, as well as adjacent carbons, will have distinct chemical shifts.
Specific chemical shift data for a direct comparison of this compound and pseudothis compound were not available in the searched literature. However, the principles of NMR spectroscopy for diastereomer differentiation are well-established.
Logical Relationship: NMR Differentiation
Caption: Differentiation of this compound and pseudothis compound based on unique NMR spectra.
Conclusion
The choice of analytical method for the differentiation of this compound and pseudothis compound depends on the specific requirements of the analysis. GC-MS is a robust and sensitive technique, but careful selection of the derivatization agent and chromatographic conditions is paramount to avoid co-elution. Chiral LC-MS/MS provides excellent specificity for direct analysis without derivatization, making it a powerful tool for enantiomeric and diastereomeric separations. NMR spectroscopy offers unambiguous structural confirmation, which is invaluable for reference standard characterization and in cases where chromatographic methods yield ambiguous results. For routine analysis, a validated GC-MS or LC-MS/MS method is typically employed, while NMR serves as a definitive identification tool.
References
evaluating the specificity and cross-reactivity of ecgonine antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the specificity and cross-reactivity of antibodies relevant to the detection of ecgonine, a key metabolite of cocaine. As a critical analyte in toxicology and drug metabolism studies, the accurate detection of this compound is paramount. This document summarizes experimental data on the cross-reactivity of commercially available antibodies and provides detailed methodologies for assessing antibody performance.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various monoclonal antibodies with this compound and other relevant cocaine metabolites. It is important to note that most commercially available antibodies are raised against benzoylthis compound (B1201016) (BE), the primary metabolite of cocaine, due to its higher concentrations in biological samples and greater forensic relevance. Therefore, the data presented primarily reflects the cross-reactivity of anti-benzoylthis compound and anti-cocaine antibodies with this compound.
| Antibody/Assay Kit | Primary Target(s) | Cross-Reactant | % Cross-Reactivity | Reference |
| Medix Biochemica Cat. No. 100890 | Benzoylthis compound, Cocaine | This compound | < 1% | [1] |
| Neogen Cocaine/Benzoylthis compound-2 ELISA Kit | Benzoylthis compound, Cocaine | This compound | 0.9% | [2] |
| Polyclonal Antisera (Rabbit & Sheep) | Raised against this compound Conjugate | This compound | ~50% (relative to Benzoylthis compound) | [3] |
| Polyclonal Antisera (from Hapten 5b) | Cocaine, Cocaethylene | This compound | < 0.03% | [4] |
| CEDIA Cocaine OFT Assay | Benzoylthis compound | This compound | Positive at 2,550 ng/mL | [5] |
| DRI® Cocaine Metabolite Assay | Benzoylthis compound | This compound | No cross-reactivity at 1,000 ng/mL | [1] |
| Lin-Zhi International Cocaine Metabolite EIA | Benzoylthis compound | This compound | No cross-reactivity at 1,000 ng/mL | [1] |
Note: The study that produced polyclonal antisera using an this compound conjugate found that the resulting antibodies had a higher affinity for benzoylthis compound, highlighting the challenges in producing this compound-specific antibodies[3].
Key Experimental Protocols
The evaluation of antibody specificity and cross-reactivity is predominantly conducted using competitive enzyme-linked immunosorbent assay (cELISA). This method is well-suited for the detection of small molecules like this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a general procedure for determining the cross-reactivity of an antibody with this compound and other structurally related compounds.
1. Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to a cocaine metabolite (e.g., anti-benzoylthis compound)
-
This compound and other cross-reactant standards (e.g., cocaine, benzoylthis compound, cocaethylene, this compound methyl ester)
-
Enzyme-conjugated antigen (e.g., benzoylthis compound-HRP)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the capture antibody, diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.
-
Blocking: Add Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and other potential cross-reactants in an appropriate buffer.
-
In separate tubes, mix the antibody with either the standard/cross-reactant solution or a blank buffer.
-
Add a constant amount of enzyme-conjugated antigen to each tube.
-
Transfer these mixtures to the coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free analyte (this compound or cross-reactant) and the enzyme-conjugated antigen for the antibody binding sites.
-
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Signal Development: Add the substrate solution to each well. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the primary target analyte (e.g., benzoylthis compound).
-
Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the signaling pathway of cocaine metabolism and the workflow for evaluating antibody cross-reactivity.
Caption: Metabolic pathways of cocaine.
Caption: Workflow for cELISA-based cross-reactivity testing.
References
- 1. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylthis compound in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The deveolopment of a radioimmunoassy for detection of cocaine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Recombinant Humanized Anti-Cocaine Monoclonal Antibody Inhibits the Distribution of Cocaine to the Brain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
A Comparative Guide to Inter-Method Analysis of Ecgonine in Forensic Samples
The detection and quantification of ecgonine, a primary metabolite of cocaine, is a critical aspect of forensic toxicology to confirm cocaine use.[1][2][3] Its presence in biological samples can indicate cocaine ingestion, and due to its stability in urine, it is considered a promising biomarker.[3][4] This guide provides a comparative overview of the principal analytical methods used for this compound analysis in forensic samples, offering insights into their performance, protocols, and applicability for researchers, scientists, and drug development professionals.
The primary methods for this compound analysis in forensic contexts are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Immunoassays. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize the key performance indicators for GC-MS and LC-MS/MS in the analysis of this compound and related compounds in various forensic matrices.
Table 1: Performance Characteristics of GC-MS Methods for this compound Analysis in Urine
| Parameter | Reported Value | Forensic Matrix | Reference |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | Urine | [1] |
| Limit of Detection (LOD) | 50 ng/mL | Urine | [5] |
| Linearity | 2.5 - 2000 ng/mL | Urine | [1] |
| Intra-day Precision (%RSD) | 1.2% - 14.9% | Urine | [1] |
| Inter-day Precision (%RSD) | 1.8% - 17.9% | Urine | [1] |
| Accuracy (%RE) | Within ± 16.4% | Urine | [1] |
| Extraction Recovery | 84% - 103% | Urine | [1] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Reported Value | Forensic Matrix | Reference |
| Limit of Quantification (LOQ) | 1 - 40 ng/mL | Urine, Whole Blood | [2] |
| Limit of Detection (LOD) | 0.2 - 16 ng/mL | Urine, Whole Blood | [2] |
| Linearity | 40 - 400 ng/mL (Urine) 40 - 2000 ng/mL (Blood) | Urine, Whole Blood | [2] |
| Intra-day Precision (%RSD) | ≤ 18.1% | Urine, Whole Blood | [2] |
| Inter-day Precision (%RSD) | ≤ 18.1% | Urine, Whole Blood | [2] |
| Accuracy (%RE) | 80.0% - 122.9% | Urine, Whole Blood | [2] |
| Extraction Recovery | 9.3% - 12.8% | Urine, Whole Blood | [2] |
| Linearity (DBS) | 5 - 500 ng/mL | Dried Blood Spots | [6] |
| Precision (DBS) (%CV) | 1.27% - 6.82% | Dried Blood Spots | [6] |
| Accuracy (DBS) | 97% - 113.78% | Dried Blood Spots | [6] |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for replicating and comparing results. Below are detailed methodologies for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the confirmatory analysis of this compound.[7] A critical step in GC-MS analysis of polar analytes like this compound is derivatization to increase their volatility.
Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE): A common procedure for isolating this compound from complex matrices like urine.[1][5] A single SPE step can be sufficient for effective cleanup.[1][8]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, often involving multiple extraction and back-extraction steps.[9]
Derivatization:
-
Due to its high polarity, this compound requires derivatization prior to GC-MS analysis.[1] Common derivatizing agents include N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5][10]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode is typically used for quantification.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation compared to GC-MS, as derivatization is not necessary.[11][12]
Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE): Widely used for sample cleanup and concentration.[2][9][13]
-
Protein Precipitation: A simpler and faster technique, particularly for blood samples, though it may result in more significant matrix effects.[13]
-
Dilute-and-Inject: For some applications, particularly with urine samples, a simple dilution may be sufficient before injection, significantly increasing throughput.[12]
Instrumentation:
-
An ultra-high-pressure liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is commonly employed.[2][6] Multiple reaction monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.[9][14]
Immunoassays
Immunoassays are typically used for initial screening due to their high throughput and ease of use. However, they are generally less specific than chromatographic methods and are considered presumptive. Positive results from immunoassays require confirmation by a more specific method like GC-MS or LC-MS/MS.[15] The antibodies used in these assays are often raised against benzoylthis compound, the major metabolite of cocaine, and can show cross-reactivity with this compound and other metabolites.[16]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the typical workflow for forensic this compound analysis and a decision tree to aid in method selection.
References
- 1. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Excretion of this compound and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of cocaine, this compound methyl ester, benzoylthis compound, cocaethylene and norcocaine in dried blood spots by ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas … [ouci.dntb.gov.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. Testing human hair and urine for anhydrothis compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
validation of ecgonine as a long-term biomarker of cocaine exposure
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection of long-term cocaine use is critical in various research, clinical, and forensic settings. While several biomarkers exist, ecgonine, a core metabolite of cocaine, is emerging as a potentially superior long-term indicator due to its enhanced stability in biological matrices. This guide provides an objective comparison of this compound with other major cocaine biomarkers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in making informed decisions for their analytical needs.
Comparison of Cocaine Biomarkers in Hair
Hair analysis offers a wide window of detection, reflecting a history of drug exposure over months to years. The choice of biomarker is crucial for accurate interpretation. Here, we compare the key analytical parameters of cocaine and its major metabolites found in hair.
| Biomarker | Chemical Formula | Molar Mass ( g/mol ) | Typical Detection Window in Hair | Limit of Detection (LOD) in Hair (ng/mg) | Limit of Quantification (LOQ) in Hair (ng/mg) | Typical Concentration Range in Hair of Users (ng/mg) |
| Cocaine | C₁₇H₂₁NO₄ | 303.35 | Months to years | 0.01 - 0.1 | 0.05 - 0.5 | 0.5 - 50+[1][2] |
| Benzoylthis compound (B1201016) (BE) | C₁₆H₁₉NO₄ | 289.32 | Months to years | 0.015 - 0.1 | 0.05 - 0.1 | 0.05 - 17.6[1] |
| This compound Methyl Ester (EME) | C₁₀H₁₇NO₃ | 199.24 | Months to years | ~1 | Not consistently reported | Traces to ~12.9[1] |
| This compound (EC) | C₉H₁₅NO₃ | 185.22 | Months to years | Not consistently reported | Not consistently reported | Generally lower than BE and EME |
| Cocaethylene | C₁₈H₂₃NO₄ | 317.38 | Months to years | 0.03 | 0.05 | 0.05 - 3.9[3] |
Note: The detection window in hair is primarily limited by the length of the hair sample, with approximately 1 cm of hair growth corresponding to one month. LOD and LOQ values can vary significantly depending on the analytical method and instrumentation used.
Metabolic Pathway of Cocaine
Cocaine undergoes extensive metabolism in the body, primarily through hydrolysis of its two ester linkages. The major metabolic pathways leading to the formation of this compound are illustrated below. The stability of this compound, the final hydrolysis product, makes it a promising biomarker for long-term exposure, as it is less susceptible to degradation within the biological matrix over time compared to its precursors.
Caption: Metabolic conversion of cocaine to its main metabolites.
Experimental Protocols
Accurate quantification of cocaine and its metabolites in hair requires robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. Below is a synthesized protocol for the analysis of this compound and other cocaine biomarkers in hair.
Sample Preparation
-
Decontamination: To remove external contaminants, hair samples (typically 10-50 mg) are washed sequentially with an organic solvent (e.g., dichloromethane (B109758) or methanol) and an aqueous solution (e.g., deionized water or a mild detergent solution). This is a critical step to differentiate between drug use and environmental exposure.[4]
-
Pulverization/Digestion: The washed and dried hair is then pulverized or cut into small segments. To release the analytes from the keratin (B1170402) matrix, the hair is subjected to digestion. Common methods include:
-
Acidic Hydrolysis: Incubation in an acidic solution (e.g., 0.1 M HCl).
-
Alkaline Digestion: Incubation in a basic solution (e.g., 1 M NaOH).
-
Enzymatic Digestion: Incubation with an enzyme such as proteinase K or β-glucuronidase-arylsulfatase.[1]
-
Methanolic Extraction: Incubation in methanol (B129727), often with sonication.[4][5]
-
Extraction and Clean-up: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique to isolate and concentrate the analytes of interest from the digested hair matrix, removing potential interferences.
-
Column Conditioning: A mixed-mode SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with methanol and water or a specific buffer.[6][7][8]
-
Sample Loading: The digested hair extract, after pH adjustment, is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents (e.g., deionized water, dilute acid, and an organic solvent like hexane (B92381) or ethyl acetate) to remove interfering substances.[8]
-
Elution: The analytes of interest are eluted from the cartridge using a specific solvent or solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).[8]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a suitable solvent for injection into the GC-MS system.
Derivatization for GC-MS Analysis
Due to the polar nature of cocaine metabolites, particularly this compound, derivatization is often necessary to improve their volatility and chromatographic properties for GC-MS analysis.
-
Reagents: Common derivatizing agents include:
-
Pentafluoropropionic anhydride (B1165640) (PFPA) and Pentafluoropropanol (PFP): This combination is effective for derivatizing both the hydroxyl and carboxylic acid groups of this compound and its metabolites.[1]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used to create trimethylsilyl (B98337) (TMS) derivatives.[5]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.[9]
-
-
Procedure: The dried extract is incubated with the derivatizing agent at an elevated temperature (e.g., 70-90°C) for a specific time (e.g., 20-30 minutes) to ensure complete reaction.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
-
Chromatographic Separation: A capillary column (e.g., DB-5) is used to separate the derivatized analytes. The oven temperature is programmed to ramp up to allow for the sequential elution of the different compounds.
-
Mass Spectrometric Detection: The mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Specific ions for each derivatized analyte and their corresponding deuterated internal standards are monitored for identification and quantification.
Logical Workflow for Hair Analysis
The following diagram illustrates the general workflow for the analysis of cocaine and its metabolites in hair samples.
Caption: General workflow for cocaine biomarker analysis in hair.
Conclusion
The validation of this compound as a long-term biomarker of cocaine exposure is an ongoing area of research. Its inherent stability is a significant advantage over its precursors, cocaine, benzoylthis compound, and this compound methyl ester. However, its typically lower concentrations in hair present analytical challenges that require highly sensitive instrumentation and optimized methodologies. The protocols and comparative data presented in this guide aim to provide researchers and drug development professionals with a foundational understanding to effectively incorporate the analysis of this compound and other cocaine biomarkers into their studies. As analytical techniques continue to improve in sensitivity, the utility of this compound as a reliable long-term biomarker is expected to increase.
References
- 1. Identification and quantitation of cocaine and its metabolites, benzoylthis compound and this compound methyl ester, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. A GC-MS method for the detection and quantitation of ten major drugs of abuse in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix solid-phase dispersion on column clean-up/pre-concentration as a novel approach for fast isolation of abuse drugs from human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Simultaneous quantitation of cocaine and its major metabolites in human hair by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecgonine Detection in Urine, Hair, and Saliva
Ecgonine, a primary metabolite of cocaine, serves as a crucial biomarker in clinical and forensic toxicology for identifying cocaine use. Its detection and quantification across different biological matrices—urine, hair, and saliva—provide distinct advantages and offer varied windows of detection. This guide presents a comparative analysis of this compound levels in these matrices, complete with experimental data and detailed analytical protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific applications.
Data Summary: this compound Detection Across Matrices
The choice of biological matrix for this compound testing is dictated by the desired information, whether it is recent use, long-term exposure history, or impairment at a specific time. The following table summarizes the key characteristics of this compound detection in urine, hair, and saliva.
| Feature | Urine | Hair | Saliva (Oral Fluid) |
| Detection Window | Up to 98 hours[1][2] | Weeks to months (up to 90 days or more)[3][4][5][6][7] | 1 to 2 days[3][6][7] |
| Typical Concentrations | 40-400 ng/mL (Linear Range)[8][9] | Very low; Cocaine is the primary analyte (1.4-50.6 ng/mg)[10][11] | Lower than parent drug; BE and EME are more common[12][13] |
| Primary Application | Detecting recent and past-day use | Monitoring long-term or historical use patterns | Detecting very recent use (within hours) |
| Advantages | - Longest detection window of metabolites[1][2]- Stable analyte in urine[1]- Higher concentrations than in other matrices | - Longest detection window[6]- Non-invasive collection- Difficult to adulterate[4] | - Non-invasive collection- Detects recent use[6]- Simple collection process |
| Disadvantages | - Invasive collection- Potential for sample adulteration | - Does not detect very recent use (last 7 days)[4]- Low incorporation rate of metabolites[14][15]- Costlier analysis | - Short detection window[3]- Lower analyte concentrations[12][13]- Potential for oral contamination[12][13] |
| Common Analytical Methods | GC-MS, LC-MS/MS[1][8] | GC-MS, LC-MS/MS[10][11] | GC-MS, LC-MS/MS[12][16] |
In-Depth Matrix Analysis
Urine Analysis
Urine is the most common matrix for drug testing due to its relatively non-invasive collection and the higher concentrations of metabolites present. This compound is a particularly useful analyte in urine for several reasons:
-
Stability and Detection Time: this compound concentrations in urine peak later and it has a longer detection window compared to other cocaine metabolites.[1][2] With a cutoff concentration of 50 ng/mL, detection times can extend up to 98 hours after cocaine administration.[1][2] Its stability in urine is a significant advantage over benzoylthis compound (B1201016) (BE) and this compound methyl ester (EME), which can degrade during storage.[1]
-
Concentration Levels: While the maximum concentrations of this compound are typically 6–14 mole % of those for benzoylthis compound, its levels can be significantly higher than BE in specimens where BE concentrations are low (<100 ng/mL).[1][2][17] In some cases, this compound concentrations have been found to be five times that of BE, suggesting that monitoring for this compound can increase the number of positive cocaine use identifications.[18]
Hair Analysis
Hair provides a unique, long-term historical record of drug exposure. Drug substances and their metabolites are incorporated into the hair shaft from the bloodstream during hair growth, providing a detection window of months.[3][6]
-
Analyte Incorporation: Cocaine is incorporated into hair far more readily than its major metabolites, benzoylthis compound and this compound methyl ester.[14][15] Consequently, cocaine is the most abundant analyte found in the hair of users.[11]
-
Metabolite Origin: Studies suggest that most of the benzoylthis compound found in hair is not from direct incorporation from the bloodstream, but rather from the chemical hydrolysis of cocaine within the hair matrix after incorporation.[15] This implies that this compound, a further hydrolysis product, would be present at very low to negligible concentrations, making it a less common target for hair analysis compared to the parent drug.
Saliva (Oral Fluid) Analysis
Saliva testing is a non-invasive method that is effective for detecting very recent drug use, typically within hours to a couple of days.[7]
-
Detection Window and Concentration: The detection window in saliva is short, making it suitable for applications like roadside testing or post-accident screening.[6][7] Cocaine appears rapidly in saliva after administration.[12][13] However, the concentrations of its metabolites, benzoylthis compound and this compound methyl ester, are consistently low and generally only comparable to cocaine levels several hours after administration, once cocaine concentrations have significantly declined.[12][13]
-
Contamination Issues: A significant consideration for saliva testing is the potential for contamination of the oral cavity immediately following intranasal or smoked administration, which can lead to artificially high concentrations of the parent drug.[12][13]
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible quantification of this compound. The following sections outline standard protocols for urine, hair, and saliva analysis based on established research.
Protocol 1: this compound Analysis in Urine via SPE-GC-MS
This protocol is based on methods involving solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: Centrifuge a 1.0 mL urine sample to remove particulates.
-
Internal Standard Addition: Add a deuterated internal standard for this compound to the urine sample to correct for extraction losses.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or anion-exchange SPE cartridge.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.[18]
-
Derivatization: Reconstitute the dried residue in a derivatizing agent (e.g., propionic anhydride (B1165640) or BSTFA with 1% TMCS) and heat to form a volatile derivative of this compound suitable for GC analysis.[18][19]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[9]
Protocol 2: this compound Metabolite Analysis in Hair via GC-MS
This protocol outlines the complex procedure required to release analytes from the hair matrix.
-
Decontamination (Washing): Wash the hair sample sequentially with an organic solvent (e.g., dichloromethane) and an aqueous solution (e.g., deionized water) to remove external contaminants.[3] Dry the hair sample completely.
-
Pulverization: Cut the hair into small segments and pulverize it using a ball mill to increase the surface area for extraction.[10]
-
Extraction/Hydrolysis: Incubate a weighed amount of the pulverized hair (e.g., 20-50 mg) in an acidic or enzymatic solution to release the analytes from the keratin (B1170402) matrix. Acid hydrolysis is a common method.[19]
-
Purification (SPE or LLE): Neutralize the hydrolysate and add an internal standard. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex matrix.[10][19]
-
Evaporation and Derivatization: Evaporate the purified extract to dryness and derivatize the residue using an appropriate agent (e.g., pentafluoropropionic anhydride/pentafluoropropanol) to improve chromatographic properties.[10]
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS, using SIM mode to quantify cocaine and its metabolites.[10]
Protocol 3: this compound Metabolite Analysis in Saliva via LLE-GC-MS
This protocol details a liquid-liquid extraction (LLE) method for saliva.
-
Sample Collection: Collect saliva using a specialized device (e.g., Salivette®) to ensure a clean sample of a known volume.
-
pH Adjustment & Internal Standard: Add buffer to adjust the pH of the saliva sample (e.g., to pH 10.5 for HFMSME or a basic pH for LLE).[20] Add deuterated internal standards for cocaine and its metabolites.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., chloroform (B151607) or a specialized mixture in a Toxitube A).[16][20] Vortex the sample vigorously to transfer analytes into the organic phase, then centrifuge to separate the layers.
-
Isolation and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to create trimethylsilyl (B98337) derivatives of the analytes.[16]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS for separation and detection.
Visualization of Experimental Workflows
The following diagrams illustrate the analytical workflows for each biological matrix.
References
- 1. Urinary Excretion of this compound and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Urine vs. Hair vs. Saliva Testing: Which is Best for Your Needs? | PROCOM [procomtesting.com]
- 5. ukdrugtesting.co.uk [ukdrugtesting.co.uk]
- 6. An overview of the use of urine, hair, sweat and saliva to detect drug use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Different Types of Drug Tests: Urine, Hair, Saliva, and More [fastestlabs.com]
- 8. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and quantitation of cocaine and its metabolites, benzoylthis compound and this compound methyl ester, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine Metabolites in Hair - ChemistryViews [chemistryviews.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Cocaine disposition in saliva following intravenous, intranasal, and smoked administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Hair analysis for drugs of abuse. V. The facility in incorporation of cocaine into hair over its major metabolites, benzoylthis compound and this compound methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hair analysis for drugs of abuse. VII. The incorporation rates of cocaine, benzoylthis compound and this compound methyl ester into rat hair and hydrolysis of cocaine in rat hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of cocaine and its major metabolites in human saliva using gas chromatography-positive chemical ionization-mass spectrometry (GC-PCI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concentration profiles of cocaine, pyrolytic methyl ecgonidine and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urine concentrations of this compound from specimens with low benzoylthis compound levels using a new this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testing human hair and urine for anhydrothis compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microextraction Techniques for Forensic Drug Analysis in Saliva - MedCrave online [medcraveonline.com]
Establishing Cutoff Levels for Ecgonine in Workplace Drug Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection of cocaine use in workplace drug testing programs is a critical component of ensuring a safe and productive environment. While benzoylecgonine (B1201016) (BZE) is the most commonly targeted metabolite of cocaine, there is growing scientific interest in the utility of this compound (EC) as an additional or alternative biomarker. This guide provides a comparative analysis of this compound and benzoylthis compound, summarizing the existing data on their detection, and discusses the considerations for establishing this compound cutoff levels.
Comparative Analysis of Cocaine Metabolites: this compound vs. Benzoylthis compound
The primary urinary metabolites of cocaine are benzoylthis compound (BZE) and this compound methyl ester (EME), with this compound being a further hydrolysis product. While BZE is the current standard for workplace drug testing, this compound presents several analytical advantages, including its stability in urine samples.
| Feature | This compound (EC) | Benzoylthis compound (BZE) | References |
| Primary Analyte Status | Proposed as a promising marker. | Standard analyte for cocaine use confirmation. | [1][2] |
| Metabolic Pathway | Formed from the hydrolysis of cocaine, this compound methyl ester, and benzoylthis compound. | Major metabolite formed by the hydrolysis of cocaine. | [3] |
| Stability in Urine | Considered a stable, hydrophilic metabolite. | Can be formed by in-vitro hydrolysis of cocaine in urine, potentially leading to interpretation challenges. | [3] |
| Detection Window | Potentially longer detection times than other minor metabolites. Can be detected up to 98 hours after low doses. | Typically detectable for two to three days after a single dose. | [3][4] |
| Established Cutoff Levels | No universally established cutoff levels for workplace testing. Research suggests potential cutoffs (e.g., 50 ng/mL). | SAMHSA guidelines: 150 ng/mL for initial screening and 100 ng/mL for confirmation. | [5][6][7] |
| Analytical Methods | Requires specific analytical procedures due to its high water solubility, often involving derivatization for GC-MS analysis or direct analysis by LC-MS/MS. | Readily detectable by commercial immunoassays and confirmation by GC-MS or LC-MS/MS. | [1][2][8] |
Experimental Protocols for Metabolite Analysis
The accurate quantification of this compound and benzoylthis compound is essential for establishing and validating cutoff levels. The following are generalized experimental protocols based on published research.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the analytes of interest from the urine matrix.
-
Procedure:
-
A urine sample (e.g., 0.5 - 1 mL) is centrifuged.
-
The supernatant is mixed with an internal standard solution (deuterated analogs of the analytes).
-
The sample is applied to a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange column).
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
The analytes are eluted with a specific solvent mixture.
-
The eluate is evaporated to dryness under a stream of nitrogen.[1]
-
2. Derivatization (for GC-MS analysis)
-
Objective: To increase the volatility and thermal stability of the polar analytes for gas chromatography.
-
Procedure:
-
The dried residue from the SPE step is reconstituted in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
The mixture is heated to facilitate the reaction.[1]
-
3. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.[1]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
4. Method Validation
-
Parameters: The analytical method should be validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, extraction efficiency, and matrix effects.[1][2]
-
Example LLOQs:
Visualizing Key Processes
To better understand the context of this compound in drug testing, the following diagrams illustrate the metabolic pathway of cocaine and a typical analytical workflow.
Caption: Metabolic pathway of cocaine to its major metabolites.
Caption: General workflow for urine drug testing analysis.
Future Perspectives on this compound Cutoff Levels
While the Substance Abuse and Mental Health Services Administration (SAMHSA) has established clear cutoff levels for benzoylthis compound in federally regulated workplace drug testing, there are currently no such mandatory guidelines for this compound.[4][10] The research community has proposed this compound as a valuable marker due to its stability and long detection window.[3] A study examining urine specimens with low benzoylthis compound concentrations found that a significant number had this compound concentrations greater than 50 ng/mL, suggesting that monitoring for this compound could increase the detection of cocaine use.[5][11]
The establishment of official this compound cutoff levels would require further extensive studies to determine population-based concentration distributions, conduct dose-response studies, and ensure that any proposed cutoff minimizes false positives and negatives while providing a reliable indication of recent cocaine use. For now, the analysis of this compound can serve as a valuable tool in clinical and forensic toxicology, and with more research, it may become a standard component of workplace drug testing panels.
References
- 1. Optimization and validation of simultaneous analyses of this compound, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of this compound and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. samhsa.gov [samhsa.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. drugtestingcup.com [drugtestingcup.com]
- 7. nrc.gov [nrc.gov]
- 8. Benzoylthis compound and this compound methyl ester concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SAMHSA Guidelines | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Urine concentrations of this compound from specimens with low benzoylthis compound levels using a new this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ecgonine: A Procedural Guide for Laboratory Professionals
The proper disposal of ecgonine, a DEA Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance.[1][2] Due to its toxic nature and legal status, researchers, scientists, and drug development professionals must adhere to stringent procedures to ensure the safe handling and disposal of this compound and its associated waste. This guide provides a comprehensive, step-by-step plan for the proper management of this compound waste streams, ensuring the safety of laboratory personnel and compliance with federal regulations.
Hazard Profile and Regulatory Overview
This compound hydrochloride is classified as a toxic substance that is harmful if swallowed, in contact with skin, or inhaled. As a metabolite and precursor to cocaine, it is regulated by the U.S. Drug Enforcement Administration (DEA) as a Schedule II controlled substance.[1][2] Consequently, its disposal is governed by the regulations outlined in Title 21 Code of Federal Regulations (CFR) Parts 1300, 1301, 1304, 1305, 1307, and 1317.[3][4] The primary DEA requirement for the disposal of controlled substances is that they must be rendered "non-retrievable," meaning the substance cannot be transformed to a physical or chemical state or transformed into a controlled substance.[3]
Key Properties of this compound:
| Property | Value | Implication for Handling and Disposal |
| Chemical Formula | C₉H₁₅NO₃ | |
| Molar Mass | 185.22 g/mol | |
| Physical State | White solid, crystalline powder | Poses an inhalation and dermal contact risk. |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Requires appropriate Personal Protective Equipment (PPE) to prevent exposure. |
| Solubility | Soluble in water; slightly soluble in ethanol. | Affects decontamination procedures and choice of disposal method. |
| DEA Schedule | Schedule II[1] | Strict security, record-keeping, and specific disposal procedures are mandatory. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste to prevent exposure. The required level of protection is determined by the specific handling or disposal task.
| PPE Level | Equipment | When to Use |
| Standard Laboratory Use | Closed-toe shoes, lab coat, nitrile gloves, safety glasses with side shields. | General handling of this compound in a controlled laboratory setting. |
| Handling Waste | Closed-toe shoes, lab coat, double-gloving with nitrile gloves, safety glasses with side shields or chemical splash goggles. | When segregating, packaging, and transporting this compound waste. |
| Spill Cleanup | Chemical-resistant suit, double nitrile gloves, chemical splash goggles, and a respirator (if significant aerosolization or powder is present). | When responding to spills of this compound powder or solutions. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Protocol 1: this compound Waste Segregation and Collection
-
Establish Designated Waste Containers:
-
For each laboratory space where this compound is handled, designate separate, clearly labeled, and sealed waste containers for solid and liquid this compound waste.
-
Containers must be compatible with the waste type and in good condition.
-
-
Solid Waste Collection:
-
Collect all solid waste contaminated with this compound, including gloves, weigh boats, filter paper, and bench paper, in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Any sharps (needles, razor blades, contaminated glassware) must be placed in a designated sharps container that is clearly labeled as containing this compound waste.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound, including reaction residues, contaminated solvents, and rinsates, in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) carboy).
-
Do not mix incompatible waste streams. For instance, reactive substances like strong oxidizing agents should not be mixed with this compound waste.
-
Protocol 2: Waste Storage and Preparation for Disposal
-
Secure Storage:
-
Store all this compound waste containers in a designated and secure satellite accumulation area, such as a ventilated chemical cabinet or within a fume hood.
-
This area must be under the control of the authorized registrant and access should be restricted.
-
-
Labeling:
-
Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound-contaminated gloves and paper towels").
-
-
Preparing for Pickup:
-
Once a waste container is approximately three-quarters full, seal it securely.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor specializing in hazardous and controlled substance waste disposal.
-
Protocol 3: Off-Site Disposal and Documentation
-
Transfer to a Licensed Disposal Facility:
-
The most common and recommended method of disposal for this compound is incineration at a licensed hazardous waste facility. A chemical incinerator equipped with an afterburner and scrubber is specified for this compound hydrochloride.
-
Alternatively, a DEA-compliant chemical digestion or other method that renders the substance non-retrievable may be used by the licensed disposal facility.[3]
-
Note: Disposal methods such as flushing down the drain ("sewering") or mixing with coffee grounds or cat litter are explicitly prohibited for DEA registrants.[5]
-
-
Documentation (DEA Form 41):
-
The destruction of a controlled substance must be documented on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[6]
-
This form must be completed to record the quantity and method of destruction and must be signed by two employees who witnessed the destruction or the transfer to the waste contractor.[5][6]
-
These records must be maintained for a minimum of two years.[5]
-
-
Certificate of Destruction:
-
When using a third-party disposal vendor (such as a reverse distributor), obtain a Certificate of Destruction (COD) as proof of proper disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ecgonine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Ecgonine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such chemicals.
This compound and its salts are classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risks.
Hazard and Toxicity Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, it is crucial to handle it as a highly potent compound. The toxicity of this compound itself is not as well-documented as its parent compound, cocaine. However, studies on cocaine metabolites suggest that while benzoylthis compound (B1201016) and this compound methyl ester are less toxic than cocaine, caution is still warranted.
| Substance | CAS Number | Molecular Formula | Molecular Weight | Hazards |
| This compound | 481-37-8 | C9H15NO3 | 185.22 g/mol | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| This compound hydrochloride | 5796-31-6 | C9H15NO3 · HCl | 221.68 g/mol | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| This compound methyl ester | 7143-09-1 | C10H17NO3 | 199.25 g/mol | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Highly flammable liquid and vapor.[2] |
| This compound ethyl ester | N/A | C11H19NO3 | 213.27 g/mol | Toxic if swallowed, in contact with skin, or if inhaled.[3] |
Operational Plan: Safe Handling Procedures
A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound.
Designated Area and Engineering Controls
-
All work with this compound, especially handling the powdered form, must be conducted in a designated area with restricted access.
-
A certified chemical fume hood or a Class II Biosafety Cabinet is mandatory to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]
-
A dedicated chemical spill kit for hazardous compounds must be available in the immediate vicinity.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and should be donned before entering the designated handling area and removed before exiting.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves every hour or immediately if contaminated, torn, or punctured.[4] |
| Eye and Face Protection | Use chemical safety goggles and a face shield to protect against splashes and aerosols.[4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required, particularly when handling the powdered form or when there is a risk of aerosolization.[4] For large spills, a respirator with a chemical cartridge may be necessary. |
| Protective Clothing | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For high-risk procedures, a full "bunny suit" or coveralls may be necessary for complete body protection.[4] |
| Foot Protection | Use disposable, skid-resistant shoe covers over footwear.[4] |
Experimental Protocols: Handling Solid and Liquid Forms
Handling Solid this compound:
-
Preparation: Before handling, ensure all necessary equipment and waste containers are within the chemical fume hood.
-
Weighing: Weighing of solid this compound should be done on a tared weigh paper or in a container within the fume hood to minimize the risk of airborne particles.
-
Solubilization: If dissolving in a solvent, add the solvent to the solid this compound slowly to avoid splashing.
Handling this compound Solutions:
-
Pipetting: Use only calibrated mechanical pipettes with disposable tips. Never pipette by mouth.
-
Transporting: When moving solutions, use secondary containment to prevent spills.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial. The following workflow outlines the steps for managing an this compound spill.
Caption: Workflow for a safe and effective response to an this compound spill.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated labware (pipette tips, weigh papers), and spill cleanup materials must be placed in a designated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination of Reusable Equipment
-
Non-disposable equipment should be decontaminated according to your institution's established procedures for hazardous substances. This may involve washing with a validated cleaning agent.
Chemical Neutralization (for disposal)
While specific chemical neutralization protocols for this compound are not widely published, hydrolysis with a strong base can be a potential method for degradation, as this compound is a product of cocaine hydrolysis. However, any chemical treatment of hazardous waste should only be performed by trained personnel following a validated and approved institutional protocol. For most laboratory settings, the primary disposal method will be collection by a licensed hazardous waste disposal company.
By adhering to these safety and logistical guidelines, researchers can handle this compound with the necessary precautions to ensure personal safety and the integrity of their work. Always consult your institution's specific safety protocols and the Safety Data Sheet for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
